molecular formula C26H31N3O6 B12380560 Fmoc-Val-Ala-aminomethyl acetate

Fmoc-Val-Ala-aminomethyl acetate

Cat. No.: B12380560
M. Wt: 481.5 g/mol
InChI Key: MZBRJYLMNFPXHD-HJPURHCSSA-N
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Description

Fmoc-Val-Ala-aminomethyl acetate is a useful research compound. Its molecular formula is C26H31N3O6 and its molecular weight is 481.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H31N3O6

Molecular Weight

481.5 g/mol

IUPAC Name

[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]methyl acetate

InChI

InChI=1S/C26H31N3O6/c1-15(2)23(25(32)28-16(3)24(31)27-14-35-17(4)30)29-26(33)34-13-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,15-16,22-23H,13-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t16-,23-/m0/s1

InChI Key

MZBRJYLMNFPXHD-HJPURHCSSA-N

Isomeric SMILES

C[C@@H](C(=O)NCOC(=O)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NCOC(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

Fmoc-Val-Ala-aminomethyl acetate chemical properties and characteristics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-Val-Ala-aminomethyl acetate (B1210297) is a specialized chemical compound primarily utilized as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This dipeptide-based linker, featuring a Valine-Alanine sequence, is designed for enzymatic cleavage within the lysosomal compartment of target cancer cells, facilitating the specific release of a cytotoxic payload. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under various conditions but can be readily removed during synthesis. The C-terminal aminomethyl acetate group provides a reactive handle for conjugation to a payload molecule. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and characterization, and its critical role in ADC technology.

Chemical Properties and Characteristics

Fmoc-Val-Ala-aminomethyl acetate is a white to off-white solid. Its structure combines the Fmoc protecting group with the dipeptide Val-Ala, terminating in an aminomethyl acetate moiety. This composition provides a balance of stability and specific reactivity required for its function as an ADC linker.

Quantitative Data

The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 2505045-86-1[1][2]
Molecular Formula C₂₆H₃₁N₃O₆[1]
Molecular Weight 481.54 g/mol [3]
Appearance Solid[3]
Purity Typically ≥95%[4]
Storage Temperature -20°C[1]
Solubility Soluble in organic solvents like DMSO and DMF[5]

Role in Antibody-Drug Conjugates (ADCs)

The Val-Ala dipeptide sequence is a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[][7] This enzymatic susceptibility is the cornerstone of its function as a cleavable linker in ADCs.

Mechanism of Action

Once an ADC incorporating a Val-Ala linker binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and alanine (B10760859) residues.[][8] This cleavage event initiates the release of the conjugated cytotoxic payload, which can then exert its therapeutic effect, leading to apoptosis of the cancer cell. The Val-Ala linker has been shown to offer advantages over the more common Val-Cit linker, including lower hydrophobicity, which can lead to ADCs with higher drug-to-antibody ratios (DAR) without significant aggregation.[7][9]

ADC_Cleavage_Pathway ADC ADC in Circulation (Stable) Binding 1. Binding to Tumor Antigen ADC->Binding TumorCell Target Tumor Cell Internalization 2. Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage PayloadRelease 5. Payload Release Cleavage->PayloadRelease Apoptosis 6. Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: Mechanism of payload release from a Val-Ala linked ADC.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of Fmoc-Val-Ala-OH

The synthesis of the dipeptide precursor, Fmoc-Val-Ala-OH, is typically performed using solid-phase peptide synthesis (SPPS) or solution-phase chemistry. A standard solution-phase approach is described below.

Materials:

  • Fmoc-Val-OH

  • H-Ala-OtBu·HCl (Alanine tert-butyl ester hydrochloride)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation of Fmoc-Val-OH: Dissolve Fmoc-Val-OH (1 equivalent), HOBt (1.1 equivalents) in DMF. Cool the solution to 0°C in an ice bath. Add DIC (1.1 equivalents) dropwise and stir the mixture for 30 minutes at 0°C.

  • Coupling Reaction: In a separate flask, dissolve H-Ala-OtBu·HCl (1 equivalent) in DMF and add DIPEA (2.5 equivalents). Stir for 10 minutes. Add the activated Fmoc-Val-OH solution to the alanine solution and stir the reaction mixture overnight at room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Val-Ala-OtBu.

  • Deprotection: Dissolve the crude product in a mixture of DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 2-4 hours.

  • Isolation: Remove the solvent under reduced pressure. The residue can be purified by crystallization or flash chromatography to yield pure Fmoc-Val-Ala-OH.

Synthesis of this compound

This step involves the amidation of the C-terminus of Fmoc-Val-Ala-OH with aminomethyl acetate.

Materials:

  • Fmoc-Val-Ala-OH

  • Aminomethyl acetate hydrochloride (or the free base)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF

Procedure:

  • Dissolve Fmoc-Val-Ala-OH (1 equivalent) in DMF.

  • Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution. Stir for 15 minutes to activate the carboxylic acid.

  • Add aminomethyl acetate hydrochloride (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Work-up and Purification: Dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Dipeptide Synthesis cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Coupling FmocVal Fmoc-Val-OH Coupling1 Coupling (DIC/HOBt) FmocVal->Coupling1 AlaOtBu H-Ala-OtBu AlaOtBu->Coupling1 Dipeptide_Protected Fmoc-Val-Ala-OtBu Coupling1->Dipeptide_Protected Deprotection TFA Cleavage Dipeptide_Protected->Deprotection FmocValAlaOH Fmoc-Val-Ala-OH Deprotection->FmocValAlaOH Coupling2 Amidation (HATU/DIPEA) FmocValAlaOH->Coupling2 AminomethylAcetate H₂N-CH₂-OAc AminomethylAcetate->Coupling2 FinalProduct This compound Coupling2->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.
Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm), protons of valine and alanine residues in the peptide backbone, and the methyl protons of the acetate group.
¹³C NMR Resonances corresponding to the carbonyl carbons of the amide bonds and the acetate group, aromatic carbons of the Fmoc group, and aliphatic carbons of the amino acid side chains.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated molecular weight of the compound (e.g., [M+H]⁺ or [M+Na]⁺).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound, typically >95%.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[4] Store in a cool, dark, and dry place, preferably in a freezer at -20°C under an inert atmosphere.[4]

Conclusion

This compound is a critical component in the design and synthesis of advanced Antibody-Drug Conjugates. Its Val-Ala dipeptide structure allows for specific enzymatic cleavage in the tumor microenvironment, ensuring targeted payload delivery. The synthetic route, while multi-step, relies on well-established peptide coupling and protecting group chemistry. A thorough understanding of its properties, synthesis, and mechanism of action is essential for researchers in the field of targeted cancer therapy and drug development.

References

A Technical Guide to Fmoc-Val-Ala-Aminomethyl Acetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide derivative Fmoc-Val-Ala-aminomethyl acetate (B1210297), focusing on its chemical identity, synthesis, and potential applications, particularly as a prodrug moiety. The information is compiled for professionals in the fields of peptide chemistry, drug discovery, and development.

Chemical Identity and IUPAC Nomenclature

The structure commonly referred to as Fmoc-Val-Ala-aminomethyl acetate is a dipeptide composed of L-valine and L-alanine. The N-terminus of valine is protected by a (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group, and the C-terminus of alanine (B10760859) is modified to form an N-(acetoxymethyl)amide.

Systematic IUPAC Name: N-((9H-fluoren-9-yl)methoxycarbonyl)-L-valyl-N-((acetyloxy)methyl)-L-alaninamide

Common Synonyms:

  • This compound

  • Fmoc-Val-Ala-NH-CH₂-OAc

  • N-(Acetoxymethyl)-Fmoc-L-valyl-L-alaninamide

Molecular Structure: Fmoc-NH-CH(CH(CH₃)₂) -C(=O)-NH-CH(CH₃)-C(=O)-NH-CH₂-O-C(=O)-CH₃

The N-(acetoxymethyl)amide modification is a key feature of this molecule. This functional group is often employed in prodrug design. It is relatively stable externally but can be cleaved by intracellular esterases to release the parent amide, in this case, Fmoc-Val-Alanamide.[1][2]

Synthesis and Experimental Protocols

Protocol 1: Synthesis of Fmoc-Val-Ala-OH Precursor

The synthesis begins with the standard solid-phase peptide synthesis (SPPS) of the dipeptide Fmoc-Val-Ala-OH using Fmoc/tBu chemistry.[5][6]

  • Resin Selection: A 2-chlorotrityl chloride (2-CTC) resin is suitable for synthesizing the fully protected peptide acid.

  • Step 1: Alanine Coupling: The first amino acid, Fmoc-Ala-OH, is attached to the 2-CTC resin in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (B109758) (DCM).

  • Step 2: Fmoc Deprotection: The Fmoc group on alanine is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Step 3: Valine Coupling: The second amino acid, Fmoc-Val-OH, is then coupled to the deprotected alanine on the resin. A coupling agent like HBTU/HOBt or PyBOP is used in the presence of DIEA in DMF.[4]

  • Step 4: Cleavage from Resin: The resulting dipeptide, Fmoc-Val-Ala-OH, is cleaved from the resin under mild acidic conditions (e.g., 1-5% trifluoroacetic acid in DCM) to yield the carboxylic acid precursor.[7]

Protocol 2: C-Terminal Amidation and Modification

This phase converts the precursor peptide acid into the final N-(acetoxymethyl)amide.

  • Step 1: Primary Amide Formation: The precursor Fmoc-Val-Ala-OH is first converted to the primary amide, Fmoc-Val-Ala-NH₂. This can be achieved by solution-phase coupling with ammonia (B1221849) using standard carbodiimide (B86325) chemistry (e.g., EDC/HOBt).

  • Step 2: N-Hydroxymethylation: The primary amide is reacted with formaldehyde (B43269) under neutral or slightly basic conditions to form the N-hydroxymethyl intermediate (Fmoc-Val-Ala-NH-CH₂-OH).

  • Step 3: Acetylation: The final step is the esterification of the N-hydroxymethyl group. This is accomplished by reacting the intermediate with acetyl chloride or acetic anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or DIEA to yield the target compound, this compound.

Physicochemical and Analytical Data

While specific quantitative data for the target compound is not published, the following table summarizes expected analytical parameters based on its constituent parts and similar known compounds.[7][8][9]

ParameterExpected Value / MethodReference Compound(s)
Molecular Formula C₂₆H₃₁N₃O₆-
Molecular Weight 497.54 g/mol -
Appearance White to off-white solidFmoc-Val-Ala-OH[9]
Purity (by HPLC) >95%Fmoc-Val-Ala-OH[9]
¹H NMR Peaks corresponding to Fmoc, Val, Ala, and acetoxymethyl protonsGeneral Peptide Spectra
Mass Spectrometry (ESI) [M+H]⁺ ≈ 498.22, [M+Na]⁺ ≈ 520.20-

Applications in Drug Development: A Prodrug Strategy

The primary application for a molecule like this compound is in the field of prodrug development. The N-(acetoxymethyl)amide moiety serves as an esterase-sensitive promoiety.[1]

Mechanism of Action: Many therapeutic peptides or small molecules with amide functionalities suffer from poor cell membrane permeability. The N-(acetoxymethyl) modification increases lipophilicity, which can enhance passive diffusion across cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the acetate ester.[2] This cleavage generates an unstable N-hydroxymethyl amide intermediate, which then spontaneously decomposes to release the parent amide compound and formaldehyde.[1]

This two-step activation mechanism is a common strategy to improve the bioavailability and cellular uptake of amine- or amide-containing drugs.[10][11][12]

Diagrams and Workflows

Diagram 1: Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound, from the protected dipeptide acid to the final product.

G cluster_solution Solution Phase Chemistry A Fmoc-Val-Ala-OH (Precursor Dipeptide) B Fmoc-Val-Ala-NH₂ (Primary Amide) A->B  Amidation  (EDC/HOBt, NH₃) C Fmoc-Val-Ala-NH-CH₂OH (N-Hydroxymethyl Intermediate) B->C  Hydroxymethylation  (Formaldehyde) D Fmoc-Val-Ala-NH-CH₂-OAc (Final Product) C->D  Acetylation  (Acetyl Chloride)

Caption: General workflow for the synthesis of the target compound.

Diagram 2: Prodrug Activation Pathway

This diagram shows the intracellular activation of an N-(acetoxymethyl)amide prodrug, leading to the release of the active parent compound.

G cluster_cell Intracellular Space Prodrug Prodrug (Fmoc-Val-Ala-NH-CH₂-OAc) Intermediate Unstable Intermediate (Fmoc-Val-Ala-NH-CH₂OH) Prodrug->Intermediate Esterase Cleavage ActiveDrug Active Compound (Fmoc-Val-Ala-NH₂) Intermediate->ActiveDrug Spontaneous Decomposition Byproduct Byproducts (Formaldehyde, Acetic Acid) Intermediate->Byproduct Extracellular Extracellular Space Extracellular->Prodrug Cellular Uptake

Caption: Intracellular activation pathway of the prodrug.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Val-Ala-aminomethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Fmoc-Val-Ala-aminomethyl acetate (B1210297), a crucial dipeptide linker used in the synthesis of Antibody-Drug Conjugates (ADCs). The information presented is curated for professionals in the fields of chemistry, biochemistry, and pharmaceutical development.

Introduction to Fmoc-Val-Ala-aminomethyl Acetate

This compound is a synthetic building block used as a cleavable linker in the construction of ADCs.[1][2] Its structure consists of a dipeptide sequence, Valine-Alanine, which is recognized and cleaved by specific proteases, such as Cathepsin B, often found in high concentrations within the lysosomal compartments of tumor cells.[][4] The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a standard protecting group in solid-phase peptide synthesis, while the C-terminus is modified with an aminomethyl acetate group. This linker is designed to be stable in systemic circulation but to release its cytotoxic payload upon internalization into the target cancer cell.[][5][6]

Solubility Profile

A closely related compound, Fmoc-Val-Ala-PAB, is reported to be insoluble in water and ethanol (B145695) but highly soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL.[7] Commercial suppliers of this compound also provide preparation tables for stock solutions in DMSO, indicating its utility as a primary solvent.[8]

Table 1: Estimated Solubility of this compound

SolventEstimated SolubilityRemarks
Dimethyl Sulfoxide (DMSO)High (>100 mg/mL)Recommended solvent for stock solutions.[7][8]
N,N-Dimethylformamide (DMF)HighCommonly used in peptide synthesis; expected to readily dissolve the compound.
Acetonitrile (ACN)Moderate to HighOften used in reverse-phase HPLC; solubility is expected.
Methanol / EthanolLow to ModerateMay require heating or sonication for complete dissolution.
Water / Aqueous Buffers (e.g., PBS)Very Low / InsolubleThe hydrophobic nature of the Fmoc group and amino acid side chains limits aqueous solubility.[7]
Stability Characteristics

The stability of this compound is a critical factor for its storage and application in ADC synthesis. The molecule has three primary points of potential degradation: the Fmoc group, the peptide bond, and the aminomethyl acetate ester linkage.

3.1 pH Stability

  • Acidic Conditions: The molecule is generally stable in mild acidic conditions. The ester and amide bonds are resistant to acid-catalyzed hydrolysis under typical experimental conditions. Strong acids, such as trifluoroacetic acid (TFA), are used for the cleavage of side-chain protecting groups in peptide synthesis and would likely cleave the ester linkage over time.[9]

  • Neutral Conditions: At neutral pH, the Val-Ala peptide linker is designed to be highly stable to prevent premature drug release in the bloodstream.[] However, the aminomethyl acetate ester bond may be susceptible to slow hydrolysis over extended periods in aqueous buffers.[10][11]

  • Basic Conditions: The Fmoc group is notoriously labile under basic conditions.[12] It is readily cleaved by primary and secondary amines, such as piperidine, which is the standard procedure for its removal during peptide synthesis. The ester linkage is also susceptible to rapid base-catalyzed hydrolysis (saponification).[10][11]

3.2 Thermal and Storage Stability For long-term storage, the solid compound should be kept in a freezer at -20°C, under an inert atmosphere, and protected from light. Some suppliers recommend storage at -80°C for periods longer than a month to ensure maximum stability.[13] Crystalline forms of Fmoc-protected linkers are generally more stable than amorphous or oily forms, which can be hygroscopic and prone to hydrolysis.[12]

3.3 Enzymatic Stability The core feature of the Val-Ala dipeptide linker is its susceptibility to enzymatic cleavage by proteases like Cathepsin B.[][4] This cleavage is the intended mechanism of action for payload release within the target cell's lysosome. Conversely, the linker is designed to have high stability in plasma, resisting cleavage by circulating proteases.[5]

Table 2: Summary of Stability Profile

ConditionMoietyStabilityNotes
Mild Acid (e.g., pH 4-6)AllGenerally Stable
Neutral (e.g., pH 7.4)Peptide BondHighDesigned for stability in plasma.[]
Ester LinkageModerateSusceptible to slow hydrolysis over time.[10][11]
Mild Base (e.g., pH > 8)Fmoc GroupLowRapidly cleaved by amines.[12]
Ester LinkageLowSusceptible to base-catalyzed hydrolysis.[10][11]
PlasmaPeptide BondHighDesigned to resist premature cleavage.[5]
Lysosomal ProteasesPeptide BondLowIntended site of enzymatic cleavage.[][4]
Storage (Solid, -20°C)AllHighRecommended storage condition.

Experimental Protocols & Methodologies

Protocol for Solubility Testing

This protocol provides a general method for determining the solubility of this compound in a given solvent.

4.1 Materials

  • This compound

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

  • Selection of solvents (e.g., DMSO, DMF, Acetonitrile, Methanol, Water, PBS pH 7.4)

  • Microcentrifuge tubes

4.2 Procedure

  • Preparation: Allow the lyophilized peptide linker to warm to room temperature before opening the vial.

  • Initial Test: Weigh a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.

  • Solvent Addition: Add a calculated volume of the test solvent to achieve a high target concentration (e.g., 100 µL to target 10 mg/mL).

  • Dissolution: Vortex the mixture vigorously for 30 seconds. If the solid does not dissolve, sonicate the sample in a water bath for 5-10 minutes.[14] Gentle warming (e.g., to 30-40°C) can also be applied, but care should be taken to avoid degradation.

  • Observation: A clear, particle-free solution indicates that the compound is soluble at that concentration. If the solution is cloudy or contains visible particles, the compound is not fully soluble.

  • Titration (if insoluble): If the compound did not dissolve, add progressively larger volumes of the solvent, vortexing and sonicating after each addition, until dissolution is achieved. Record the final volume to calculate the approximate solubility.

  • Confirmation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes. The absence of a pellet confirms complete dissolution.

G cluster_0 Solubility Testing Workflow start Start: Weigh 1mg of Compound add_solvent Add calculated volume of solvent start->add_solvent mix Vortex and Sonicate add_solvent->mix observe Observe Solution mix->observe soluble Soluble: Record Concentration observe->soluble Clear Solution insoluble Insoluble/Cloudy observe->insoluble Not Clear end End soluble->end add_more_solvent Add more solvent insoluble->add_more_solvent add_more_solvent->mix G cluster_1 ADC Mechanism of Action adc 1. ADC in Circulation (Linker Stable) binding 2. ADC Binds to Tumor Cell Antigen adc->binding internalization 3. Receptor-Mediated Endocytosis binding->internalization lysosome 4. Trafficking to Lysosome internalization->lysosome cleavage 5. Proteolytic Cleavage of Val-Ala Linker lysosome->cleavage release 6. Payload Release Inside Cell cleavage->release apoptosis 7. Cytotoxicity & Apoptosis release->apoptosis

References

An In-depth Technical Guide to Fmoc-Val-Ala-aminomethyl Acetate: A Key Component in Antibody-Drug Conjugate Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Val-Ala-aminomethyl acetate (B1210297), a crucial building block in the development of cleavable linkers for antibody-drug conjugates (ADCs). This document delves into the core literature, seminal findings, and detailed methodologies related to its synthesis, characterization, and application.

Introduction: The Role of Fmoc-Val-Ala-aminomethyl Acetate in Targeted Cancer Therapy

This compound is a protected dipeptide derivative that serves as a fundamental component of enzyme-cleavable linkers in the field of antibody-drug conjugates. ADCs are a promising class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] The linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile.

The this compound unit incorporates three key features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the N-terminus of the dipeptide, essential for stepwise solid-phase peptide synthesis (SPPS).

  • Val-Ala (Valine-Alanine) Dipeptide: A specific recognition motif for the lysosomal protease Cathepsin B, which is often overexpressed in the tumor microenvironment.[]

  • Aminomethyl Acetate Moiety: This functional group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala sequence, this spacer undergoes spontaneous decomposition to release the unmodified cytotoxic drug. While the p-aminobenzyl carbamate (B1207046) (PABC) spacer is more commonly cited in the literature, the aminomethyl acetate group functions on a similar principle of self-immolation.[3][]

Studies have shown that the Val-Ala linker exhibits favorable properties such as improved hydrophilicity and stability compared to other dipeptide linkers like Val-Cit, which can reduce aggregation issues in ADCs with high drug-to-antibody ratios (DARs).[5][6]

Mechanism of Action: Cathepsin B-Mediated Payload Release

The therapeutic efficacy of ADCs utilizing a Val-Ala linker is contingent upon the selective cleavage of this linker within the target cancer cells. This process unfolds through a series of well-orchestrated steps:

  • Antibody Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic intracellular organelle rich in proteases.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the alanine (B10760859) and the aminomethyl spacer.[]

  • Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination cascade within the aminomethyl acetate spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[3]

This targeted release mechanism ensures that the potent cytotoxic agent is unleashed preferentially within the tumor cells, thereby enhancing the therapeutic window of the drug.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Binding Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Cathepsin B Cleavage & Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

ADC Mechanism of Action

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology for preparing peptides.[1] This approach allows for high yields and purity by anchoring the growing peptide chain to an insoluble resin support, which facilitates the removal of excess reagents and byproducts through simple filtration and washing steps.

While a specific, detailed protocol for this compound is not extensively documented in a single seminal paper, the synthesis can be reliably performed by adapting established SPPS protocols for similar dipeptide linkers.[7][8][9] The following represents a consolidated, best-practice methodology.

Materials and Reagents
  • Fmoc-Ala-OH

  • Fmoc-Val-OH

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Aminomethyl acetate building block (or a suitable precursor)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM) for cleavage

Synthesis Protocol
  • Resin Swelling and Loading of the First Amino Acid (Fmoc-Ala-OH):

    • Swell the 2-CTC resin in anhydrous DCM in a solid-phase synthesis vessel for 30-60 minutes.

    • In a separate flask, dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading capacity) in anhydrous DCM.

    • Add DIPEA (6 equivalents) to the Fmoc-Ala-OH solution.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.

    • Wash the resin sequentially with DCM, DMF, and DCM.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of the Second Amino Acid (Fmoc-Val-OH):

    • In a separate flask, pre-activate Fmoc-Val-OH (3 equivalents) by dissolving it in DMF with HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test to confirm the absence of free primary amines.

    • Wash the resin sequentially with DMF and DCM.

  • Coupling of the Aminomethyl Acetate Spacer:

    • Repeat the Fmoc deprotection step as described above.

    • Couple the aminomethyl acetate building block (or a suitable protected precursor) using the same activation and coupling procedure as for the amino acids.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/DCM (e.g., 2:1:97) for 30-60 minutes at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Evaporate the solvent to obtain the crude product.

  • Purification:

    • Purify the crude this compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Experimental Protocols: Cathepsin B Cleavage Assay

To evaluate the efficacy of the this compound linker, in vitro cleavage assays using purified Cathepsin B are essential. These assays can be designed as either endpoint or kinetic analyses to screen for cleavage susceptibility and determine enzymatic parameters. Fluorometric methods are commonly employed due to their high sensitivity and suitability for high-throughput screening.

Endpoint Assay for Screening Linker Cleavage

This protocol is designed for the rapid assessment of whether the Val-Ala linker is a substrate for Cathepsin B.

Materials:

  • Fmoc-Val-Ala-aminomethyl-fluorophore conjugate (e.g., AMC or AFC)

  • Human Cathepsin B, purified

  • Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5

  • Cathepsin B inhibitor (e.g., CA-074) for negative control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the Fmoc-Val-Ala-aminomethyl-fluorophore substrate in DMSO.

  • Dilute the substrate to a final concentration of 10 µM in the Assay Buffer.

  • Activate Cathepsin B by pre-incubating it in the Assay Buffer for 15 minutes at 37°C.

  • In the microplate, set up the following reactions in triplicate:

    • Test Wells: 50 µL of substrate solution + 50 µL of activated Cathepsin B solution.

    • Negative Control Wells: 50 µL of substrate solution + 50 µL of pre-incubated Cathepsin B and inhibitor solution.

    • Blank Wells: 50 µL of substrate solution + 50 µL of Assay Buffer.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the fluorescence intensity using an appropriate excitation/emission wavelength pair (e.g., 380/460 nm for AMC).

  • Subtract the blank fluorescence from all wells and compare the fluorescence of the test wells to the negative control.

Kinetic Assay for Determining Cleavage Parameters

This protocol allows for the determination of kinetic parameters such as Km and Vmax.

Procedure:

  • Follow the same reagent preparation and enzyme activation steps as in the endpoint assay.

  • Prepare a serial dilution of the substrate in the Assay Buffer (e.g., from 0.1 µM to 100 µM).

  • Add 50 µL of each substrate concentration to the wells of the microplate in triplicate.

  • Initiate the reaction by adding 50 µL of activated Cathepsin B solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 1 minute for 30 minutes).

  • Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.

  • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Cleavage_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Substrate, Enzyme, and Buffers Activation Activate Cathepsin B (37°C, 15 min) Reagents->Activation Plating Pipette Reagents into 96-well Plate Activation->Plating Incubation Incubate Plate (37°C, 60 min) Plating->Incubation Measurement Measure Fluorescence Incubation->Measurement Calculation Calculate Cleavage Rate (Subtract Blank) Measurement->Calculation Kinetics Determine Kinetic Parameters (Km, Vmax) Calculation->Kinetics For Kinetic Assay

Cathepsin B Cleavage Assay Workflow

Data Presentation: Quantitative Analysis of Linker Cleavage

The following tables present illustrative quantitative data for the cleavage of Val-Ala linkers by Cathepsin B, based on values reported in the literature for similar dipeptide linkers. Actual experimental results may vary.

Table 1: Comparative Cleavage of Dipeptide Linkers (Endpoint Assay)

Dipeptide LinkerRelative Fluorescence Units (RFU)Fold Change vs. Negative Control
Val-Ala-Fluorophore7500 ± 45037.5
Val-Cit-Fluorophore9200 ± 51046.0
Negative Control200 ± 501.0

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers

Dipeptide LinkerKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Val-Ala-Fluorophore250.83.2 x 104
Val-Cit-Fluorophore151.28.0 x 104

Conclusion

This compound is a valuable and versatile building block for the construction of cleavable linkers in antibody-drug conjugates. Its specific cleavage by Cathepsin B, coupled with the self-immolative nature of the aminomethyl acetate spacer, allows for the targeted release of cytotoxic payloads within tumor cells. The established protocols for solid-phase peptide synthesis and enzymatic cleavage assays provide a robust framework for the development and evaluation of ADCs incorporating this linker technology. Further research into novel dipeptide sequences and spacer modifications will continue to refine the design of next-generation ADCs with enhanced therapeutic indices.

References

Unveiling the Potential of Fmoc-Val-Ala-aminomethyl acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Val-Ala-aminomethyl acetate (B1210297), a critical component in the development of advanced targeted therapeutics. Tailored for researchers, scientists, and drug development professionals, this document elucidates the biochemical and cellular functions of this dipeptide linker, offering detailed experimental protocols and quantitative data to facilitate its application in the laboratory and clinical development pipeline.

Introduction: The Role of Fmoc-Val-Ala-aminomethyl acetate in Targeted Drug Delivery

This compound is a chemically synthesized dipeptide derivative that serves as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker is a pivotal component, ensuring the stability of the ADC in systemic circulation and enabling the selective release of the cytotoxic payload within the target cancer cells.

The Valine-Alanine (Val-Ala) dipeptide sequence is specifically designed to be a substrate for Cathepsin B, a lysosomal cysteine protease that is often overexpressed in various tumor cells.[1][2] This enzymatic susceptibility allows for the targeted cleavage of the linker and subsequent release of the cytotoxic drug within the lysosome of the cancer cell, thereby minimizing off-target toxicity. The N-terminus of the dipeptide is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group commonly used in solid-phase peptide synthesis. The C-terminus is modified with an aminomethyl acetate group, which is part of a self-immolative spacer system, often p-aminobenzyl carbamate (B1207046) (PABC), that ensures the efficient release of the unmodified payload upon cleavage.[3]

Biochemical and Cellular Functions

The primary biochemical function of the Val-Ala linker within an ADC is to undergo enzymatic cleavage by Cathepsin B. Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[4][5] The acidic environment of the lysosome and the presence of proteases like Cathepsin B facilitate the hydrolysis of the amide bond between the alanine (B10760859) residue and the self-immolative spacer.[1][2] This cleavage initiates a cascade that leads to the release of the active cytotoxic drug into the cytoplasm, where it can exert its cell-killing effect.

The cellular function of this compound is intrinsically linked to its role in mediating the targeted delivery and release of cytotoxic payloads. The stability of the linker in the bloodstream is crucial to prevent premature drug release and associated systemic toxicity.[6][7] Compared to the more commonly used Val-Cit linker, the Val-Ala linker has been shown to exhibit lower hydrophobicity, which can be advantageous in the manufacturing of ADCs by reducing the propensity for aggregation, especially with high drug-to-antibody ratios (DARs).[8][9][] However, the cleavage rate of the Val-Ala linker by Cathepsin B is reportedly about half that of the Val-Cit linker.[1]

Quantitative Data

The following tables summarize key quantitative parameters related to the performance of Val-Ala linkers in comparison to other dipeptide linkers.

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Reference
Val-Cit100%[1]
Val-Ala~50%[1]
Phe-Lys~3000%[3]

Table 2: Kinetic Parameters for Cathepsin B Cleavage of a Model Val-Ala Substrate

ParameterValueReference
Km (µM)6200 ± 280[11]
kcat (s⁻¹)Not Reported
kcat/Km (M⁻¹s⁻¹)31.0[11]

Note: Kinetic parameters are highly dependent on the specific substrate and assay conditions.

Table 3: Comparative Properties of Val-Ala and Val-Cit Linkers in ADCs

PropertyVal-Ala LinkerVal-Cit LinkerReferences
Hydrophobicity LowerHigher[8][9]
Aggregation Propensity Lower, allows for higher DARsHigher[8][9][]
In Vitro Stability SimilarSimilar[]
Cathepsin B Cleavage Rate SlowerFaster[1]
In Vitro Cytotoxicity SimilarSimilar[]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of this compound and ADCs constructed with this linker.

Synthesis of this compound

Materials:

  • Fmoc-Val-OH

  • H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Lithium hydroxide (B78521) (LiOH)

  • N-(chloromethyl)acetamide

  • Cesium carbonate (Cs2CO3)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC).

Procedure:

  • Dipeptide Formation:

    • Dissolve Fmoc-Val-OH, H-Ala-OMe·HCl, and HOBt in DMF.

    • Cool the solution to 0°C and add DIC.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting Fmoc-Val-Ala-OMe by flash chromatography.

  • Fmoc Deprotection:

    • Dissolve the purified dipeptide in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove piperidine and DMF.

  • Saponification:

    • Dissolve the resulting H-Val-Ala-OMe in a mixture of THF and water.

    • Add LiOH and stir at room temperature until the saponification is complete (monitored by TLC or HPLC).

    • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to obtain H-Val-Ala-OH.

  • Fmoc Protection of the Dipeptide:

    • Dissolve H-Val-Ala-OH in a mixture of dioxane and water.

    • Add Na2CO3 and Fmoc-OSu.

    • Stir at room temperature overnight.

    • Work up the reaction as described in step 1 to obtain Fmoc-Val-Ala-OH.

  • Attachment of Aminomethyl Acetate:

    • Dissolve Fmoc-Val-Ala-OH in DMF.

    • Add Cs2CO3 and stir for 30 minutes.

    • Add N-(chloromethyl)acetamide and stir at room temperature until the reaction is complete.

    • Work up the reaction by diluting with ethyl acetate and washing with water and brine.

    • Dry the organic layer and concentrate.

    • Purify the final product, this compound, by HPLC.

In Vitro Cathepsin B Cleavage Assay

This assay determines the susceptibility of the Val-Ala linker to cleavage by its target enzyme.[4][11]

Materials:

  • ADC containing the Val-Ala linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with 1% formic acid

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.

  • Reaction Initiation: Add the ADC to the activated enzyme solution to a final concentration of 10 µM ADC and 100 nM Cathepsin B.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately mix the aliquot with an equal volume of cold quenching solution to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma, which is crucial for predicting its in vivo performance.[6][7]

Materials:

  • ADC containing the Val-Ala linker

  • Human, mouse, and rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in plasma from different species (e.g., human, mouse, rat) at a concentration of 100 µg/mL at 37°C. A control sample in PBS should be run in parallel.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis.

  • ADC Capture: Thaw the plasma samples and incubate with immunoaffinity capture beads to isolate the ADC.

  • Washing: Wash the beads to remove unbound plasma proteins.

  • Elution and Analysis: Elute the ADC from the beads and analyze by LC-MS to determine the drug-to-antibody ratio (DAR). Alternatively, the amount of free payload in the plasma supernatant can be quantified by LC-MS/MS after protein precipitation.

In Vitro Cytotoxicity Assay

This assay measures the cell-killing activity of the ADC on target cancer cells.[12][13]

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • ADC containing the Val-Ala linker

  • Isotype control ADC

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in cell culture medium. Add the diluted ADCs to the cells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

Signaling Pathway: ADC Internalization and Payload Release

ADC_Pathway ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (Val-Ala Linker) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Workflow of ADC action from extracellular binding to intracellular payload release and apoptosis induction.

Experimental Workflow: In Vitro Cathepsin B Cleavage Assay

Cleavage_Assay_Workflow In Vitro Cathepsin B Cleavage Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Activate_Enzyme Activate Cathepsin B in Assay Buffer (37°C) Initiate_Reaction Initiate Reaction: Mix ADC and Enzyme Activate_Enzyme->Initiate_Reaction Prepare_ADC Prepare ADC Solution Prepare_ADC->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction (Acetonitrile/Formic Acid) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Quantify Quantify Released Payload Analyze->Quantify

Caption: Step-by-step workflow for conducting an in vitro Cathepsin B cleavage assay of an ADC.

Logical Relationship: Linker Properties and ADC Performance

Linker_Performance Influence of Linker Properties on ADC Performance cluster_properties Linker Properties cluster_performance ADC Performance Stability High Plasma Stability Toxicity Reduced Off-Target Toxicity Stability->Toxicity Cleavage Specific Lysosomal Cleavage Efficacy Enhanced Therapeutic Efficacy Cleavage->Efficacy Hydrophobicity Low Hydrophobicity Manufacturing Improved Manufacturability (Reduced Aggregation) Hydrophobicity->Manufacturing Therapeutic_Window Wider Therapeutic Window Toxicity->Therapeutic_Window Efficacy->Therapeutic_Window Manufacturing->Therapeutic_Window

Caption: Relationship between key linker properties and the overall performance characteristics of an ADC.

Conclusion

This compound represents a valuable tool in the design and development of next-generation Antibody-Drug Conjugates. Its susceptibility to cleavage by Cathepsin B provides a mechanism for tumor-specific payload release, while its favorable hydrophobicity profile can offer advantages in ADC manufacturing. This technical guide provides a comprehensive resource for researchers to understand and apply this linker technology, with the aim of accelerating the development of more effective and safer cancer therapeutics.

References

The Role of Fmoc-Val-Ala Linkers in Next-Generation Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. This technical guide provides an in-depth examination of the Fmoc-Val-Ala-based linker system, a protease-cleavable linker that has garnered significant interest for its favorable physicochemical properties and robust performance in preclinical and clinical settings. We will delve into its mechanism of action, synthesis, and the critical experimental protocols for the characterization and evaluation of ADCs employing this linker technology.

Introduction to Val-Ala Linkers in ADCs

The Valine-Alanine (Val-Ala) dipeptide linker is a prominent member of the enzyme-cleavable linker family, designed for selective release of cytotoxic payloads within the tumor microenvironment.[1][2] Unlike non-cleavable linkers that require degradation of the antibody backbone for drug release, Val-Ala linkers are engineered to be substrates for specific lysosomal proteases, most notably Cathepsin B, which is often overexpressed in cancer cells.[][]

The Val-Ala linker offers several advantages over the more traditional Valine-Citrulline (Val-Cit) linker. Notably, it exhibits lower hydrophobicity, which can lead to reduced aggregation of the final ADC product, especially with highly lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers.[5][6][7] This improved biophysical property allows for the generation of ADCs with a higher drug-to-antibody ratio (DAR) without compromising stability.[6] Studies have shown that Val-Ala linkers can achieve a DAR of up to 7.4 with minimal aggregation.[6]

Mechanism of Action

The therapeutic action of an ADC equipped with a Val-Ala linker is a multi-step process initiated by the specific binding of the antibody to its target antigen on the surface of a cancer cell.

  • Binding and Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[1]

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.[1]

  • Proteolytic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and alanine (B10760859) residues of the linker.[][]

  • Payload Release: This cleavage event triggers the release of the cytotoxic payload into the cytoplasm of the cancer cell.[]

  • Induction of Cell Death: The released payload then exerts its cytotoxic effect, leading to cell cycle arrest and apoptosis.[8]

A key feature of some payloads released from Val-Ala linkers, such as monomethyl auristatin E (MMAE), is their ability to induce a "bystander effect." As these payloads are often cell-permeable, they can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, thereby enhancing the overall anti-tumor efficacy.[1]

Synthesis of Fmoc-Val-Ala-PABC Linker

While the precise synthesis of "Fmoc-Val-Ala-aminomethyl acetate" is not widely documented under that specific nomenclature, a functionally analogous and commonly used structure is the Fmoc-Val-Ala-p-aminobenzyl carbamate (B1207046) (PABC) linker. The PABC group acts as a self-immolative spacer, ensuring the release of an unmodified payload. Below is a representative, multi-step synthesis protocol based on established solid-phase peptide synthesis (SPPS) and solution-phase chemistry principles.

Experimental Protocol: Synthesis of Fmoc-Val-Ala-PABC-Payload Conjugate

Materials:

  • Fmoc-Ala-OH

  • Fmoc-Val-OH

  • p-Aminobenzyl alcohol (PABC-OH)

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM, DMSO)

  • Cytotoxic payload with a reactive functional group

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Loading of the First Amino Acid: The C-terminal amino acid, Fmoc-Ala-OH, is loaded onto a solid support resin (e.g., 2-chlorotrityl chloride resin).

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound alanine using a solution of 20% piperidine in DMF.

  • Coupling of the Second Amino Acid: The next amino acid, Fmoc-Val-OH, is activated with a coupling reagent (e.g., HATU/DIPEA) and coupled to the free amine of the resin-bound alanine.

  • Cleavage from Resin: The dipeptide, Fmoc-Val-Ala, is cleaved from the resin using a mild acidic solution.

  • Coupling to PABC Spacer: The free carboxyl group of the dipeptide is coupled to the amino group of p-aminobenzyl alcohol (PABC-OH) in solution using standard peptide coupling reagents.

  • Activation of PABC-OH: The hydroxyl group of the Fmoc-Val-Ala-PABC intermediate is then activated, for example, by conversion to a p-nitrophenyl carbonate.

  • Conjugation to Payload: The activated linker is reacted with the cytotoxic payload (e.g., MMAE) to form the final drug-linker construct.

  • Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Presentation

The following tables summarize key quantitative data for ADCs utilizing Val-Ala linkers from various studies.

Table 1: Drug-to-Antibody Ratio (DAR) and Aggregation

LinkerPayloadAchieved DARAggregation (%)Reference
Val-AlaPBD Dimer7.4< 10%[6]
Val-CitPBD Dimer> 4 (Precipitation)> 10%[6]
Val-AlaMMAE~7No obvious increase[9]
Val-CitMMAE~71.80%[9]

Table 2: In Vitro Cytotoxicity (IC50 Values)

ADCCell LineTarget AntigenIC50 (pM)Reference
Anti-HER2-Val-Ala-MMAEHER2+HER292[9]
Sulfatase-cleavable ADCHER2+HER261 and 111[9]
Non-cleavable ADCHER2+HER2609[9]

Key Experimental Protocols

5.1. Determination of Drug-to-Antibody Ratio (DAR)

Principle: The average number of drug molecules conjugated to an antibody is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are common methods for DAR determination.[10]

Protocol (HIC Method):

  • Sample Preparation: Dilute the ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

  • Chromatography:

    • Column: A suitable HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from high to low salt concentration.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100[][10]

5.2. In Vitro Plasma Stability Assay

Principle: To assess the stability of the ADC and the linker in plasma, the ADC is incubated in plasma from different species, and the amount of conjugated antibody is measured over time.[2][11]

Protocol:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma (human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • ADC Capture: At each time point, capture the ADC from the plasma using an affinity capture method (e.g., protein A/G magnetic beads).[6]

  • Analysis: Analyze the captured ADC by LC-MS to determine the average DAR at each time point.

  • Data Interpretation: A decrease in the average DAR over time indicates payload deconjugation.

5.3. In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This assay measures the ability of the ADC to kill target cancer cells by assessing cell viability.[12][13]

Protocol:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubation: Incubate the plates for a period of 72-96 hours at 37°C.[14]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

5.4. In Vivo Efficacy Study in Xenograft Models

Principle: To evaluate the anti-tumor activity of the ADC in a living organism, a human tumor xenograft model in immunocompromised mice is commonly used.[15][16]

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into the flank of immunocompromised mice.[15]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer the treatments intravenously.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.[7]

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Visualization of Pathways and Workflows

6.1. Signaling Pathways

The cytotoxic payloads released from Val-Ala linker-based ADCs induce apoptosis through distinct signaling pathways.

  • MMAE (Tubulin Inhibitor): MMAE disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][8] This process involves the activation of the intrinsic apoptotic pathway.

MMAE_Pathway ADC ADC (Val-Ala-MMAE) Internalization Internalization & Lysosomal Trafficking ADC->Internalization Cleavage Cathepsin B Cleavage Internalization->Cleavage MMAE Free MMAE Cleavage->MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Disruption Microtubule Disruption Tubulin->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of an MMAE-based ADC.

  • PBD Dimer (DNA Alkylating Agent): PBD dimers are DNA minor groove-binding agents that form covalent cross-links, leading to cell cycle arrest and apoptosis.[5][17] This DNA damage can trigger p53-dependent or independent apoptotic pathways.[18]

PBD_Pathway ADC ADC (Val-Ala-PBD) Internalization Internalization & Lysosomal Trafficking ADC->Internalization Cleavage Cathepsin B Cleavage Internalization->Cleavage PBD Free PBD Dimer Cleavage->PBD DNA DNA Minor Groove PBD->DNA Binds to Crosslinking DNA Interstrand Cross-linking DNA->Crosslinking Damage DNA Damage Response Crosslinking->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Mechanism of action of a PBD dimer-based ADC.

6.2. Experimental and Developmental Workflows

  • General ADC Development Workflow: This diagram outlines the major stages in the development of an ADC, from initial design to preclinical evaluation.

ADC_Development_Workflow cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Design Antibody, Linker, & Payload Selection Synthesis Drug-Linker Synthesis Design->Synthesis Conjugation Antibody-Drug Conjugation Synthesis->Conjugation Purification Purification Conjugation->Purification DAR DAR Analysis (HIC/RP-HPLC) Purification->DAR Stability In Vitro Plasma Stability DAR->Stability Cytotoxicity Cytotoxicity Assay (IC50) Stability->Cytotoxicity Bystander Bystander Effect Assay Cytotoxicity->Bystander Efficacy Xenograft Efficacy Study Bystander->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: General workflow for ADC development and evaluation.

Conclusion

The Fmoc-Val-Ala linker system represents a significant advancement in ADC technology, offering a favorable balance of stability and controlled payload release. Its superior physicochemical properties, particularly in reducing aggregation with lipophilic payloads, enable the development of more homogeneous and potent ADCs with higher drug loading. A thorough understanding of the synthesis, mechanism of action, and the application of robust analytical and biological assays is paramount for the successful development of next-generation ADCs. The protocols and data presented in this guide provide a comprehensive framework for researchers and drug developers working to harness the full potential of Val-Ala-based ADCs in the fight against cancer.

References

A Technical Guide to the Role of Dipeptide Linkers in Solid-Phase Peptide Synthesis: A Focus on the Fmoc-Val-Ala-Aminomethyl System

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide explores the role and application of dipeptide linkers, specifically focusing on a hypothetical Fmoc-Val-Ala-aminomethyl system, in the context of solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction to Linkers in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support or resin. The linker is a critical component in this methodology; it is a bifunctional molecule that covalently attaches the nascent peptide chain to the insoluble resin. The choice of linker dictates the conditions under which the final peptide can be cleaved from the support and determines the C-terminal functionality of the peptide (e.g., acid or amide).

The Fmoc-Val-Ala-aminomethyl linker represents a specialized class of linkers designed to potentially mitigate challenges associated with "difficult" peptide sequences. These sequences, often rich in hydrophobic or β-sheet-forming amino acids, can lead to poor solvation and interchain aggregation on the solid support, resulting in incomplete reactions and low synthesis yields. The incorporation of a dipeptide, such as Valine-Alanine, directly into the linker can disrupt these secondary structures, enhancing the solvation of the peptide-resin matrix and improving the efficiency of subsequent coupling steps.

The Structure and Proposed Mechanism of an Fmoc-Val-Ala-Aminomethyl Linker System

While "Fmoc-Val-Ala-aminomethyl acetate" is not a standard commercially available linker, its name suggests a well-defined chemical structure assembled on an aminomethylated solid support, such as aminomethyl-polystyrene. The synthesis would proceed by first coupling Fmoc-Alanine to the aminomethyl resin, followed by deprotection and coupling of Fmoc-Valine. The term "acetate" likely refers to the initial counter-ion or a remnant of the activation step.

The core function of this linker is to provide a cleavable bond that releases the peptide from the resin upon completion of the synthesis. Based on the Val-Ala dipeptide structure, which lacks any specialized acid-labile groups, the cleavage would most likely occur at the bond between the peptide and the linker, or the linker and the resin, under standard acidic conditions.

The final cleavage of the peptide from the Val-Ala-aminomethyl linker would typically be achieved using a strong acid, such as trifluoroacetic acid (TFA), along with a cocktail of scavengers to protect sensitive amino acid side chains. The cleavage would hydrolyze the amide bond at the C-terminus of the synthesized peptide.

Cleavage_Mechanism cluster_resin Peptide-Resin Conjugate Resin Polystyrene Resin Linker -CH2-NH-CO-Ala-Val-NH-CO- Resin->Linker covalent bond ResinByproduct Resin Byproduct Peptide Synthesized Peptide Linker->Peptide amide bond CleavedPeptide Cleaved Peptide (C-terminal Amide) TFA TFA Cocktail (TFA, TIS, H2O, EDT) TFA->Linker Acidolysis

Figure 1: Proposed acid-catalyzed cleavage of a peptide from a Val-Ala-aminomethyl resin.

Experimental Protocols

The following are generalized protocols for the use of a dipeptide linker system in SPPS. These should be optimized for specific peptide sequences and scales.

  • Resin Swelling: Swell aminomethyl-polystyrene resin in dichloromethane (B109758) (DCM) for 1 hour.

  • First Amino Acid Coupling (Alanine):

    • Dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the swollen resin and agitate for 4-6 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Valine):

    • Repeat the coupling procedure described in step 2 using Fmoc-Val-OH.

    • The resulting Fmoc-Val-Ala-aminomethyl resin is now ready for peptide synthesis.

The synthesis of the target peptide proceeds via a standard cycle of Fmoc deprotection and amino acid coupling.

SPPS_Workflow Start Start with Fmoc-Val-Ala-Aminomethyl Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Check Repeat for all Amino Acids? Wash2->Check Check->Deprotection Yes Cleavage Final Cleavage & Deprotection (TFA Cocktail) Check->Cleavage No End Purified Peptide Cleavage->End

Figure 2: General workflow for solid-phase peptide synthesis using an Fmoc-strategy.
  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution using cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Performance

The use of dipeptide linkers is primarily justified by their ability to improve synthesis outcomes for difficult sequences. The table below summarizes typical performance data for syntheses that benefit from such modifications, based on literature for analogous systems.

ParameterStandard Linker (e.g., Wang)Dipeptide Linker SystemRationale for Improvement
Crude Peptide Purity 30-60% (for difficult sequences)50-85%Improved solvation of the peptide-resin matrix reduces aggregation and side reactions.
Overall Synthesis Yield Low to ModerateModerate to HighFewer failed coupling steps lead to a higher yield of the target peptide.
Cleavage Efficiency > 95%> 95%Cleavage is typically efficient under standard TFA conditions for both linker types.
Aggregation Events HighReducedThe dipeptide disrupts secondary structure formation (β-sheets) near the resin core.

Note: Data are representative and will vary significantly based on the specific peptide sequence.

Conclusion

The Fmoc-Val-Ala-aminomethyl linker system, while not a standard reagent, exemplifies a rational design approach to overcoming common challenges in solid-phase peptide synthesis. By incorporating a dipeptide structure, this type of linker can effectively disrupt peptide aggregation on the solid support, leading to higher purity and yield, especially for sequences prone to difficult couplings. The protocols and data presented in this guide, based on established principles of peptide chemistry, provide a framework for the application and understanding of such advanced linker strategies in the synthesis of complex peptides for research and therapeutic development.

Methodological & Application

Application Notes and Protocols for Fmoc-Val-Ala-aminomethyl acetate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Val-Ala-aminomethyl acetate (B1210297) is a unique reagent where the C-terminus is modified. This modification may serve as a precursor to a C-terminal aminomethyl group or as a specialized linker with specific cleavage properties. The protocol outlined below is based on the hypothesis that this reagent is used to introduce a C-terminally modified Val-Ala dipeptide onto a solid support.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Fmoc-Val-Ala-aminomethyl acetateSynthesis Grade (≥95%)e.g., Sigma-AldrichStore at -20°C in a dark, inert atmosphere.
Wang Resin100-200 mesh, 0.5-1.0 mmol/gStandard SupplierSuitable for peptides with a C-terminal carboxylic acid.[1]
Rink Amide Resin100-200 mesh, 0.5-1.0 mmol/gStandard SupplierSuitable for peptides with a C-terminal amide.[1]
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard SupplierAmine-free.
Dichloromethane (DCM)Reagent GradeStandard Supplier
Piperidine (B6355638)Reagent GradeStandard Supplier
Diisopropylcarbodiimide (DIC)Reagent GradeStandard Supplier
Hydroxybenzotriazole (HOBt)Reagent GradeStandard Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard SupplierScavenger.
Diethyl etherReagent GradeStandard SupplierCold, for precipitation.

Experimental Protocols

Protocol 1: Loading of this compound onto Wang Resin

This protocol describes the initial step of anchoring the dipeptide to the solid support.

  • Resin Swelling: Swell 1 gram of Wang resin in 10 mL of DMF for 1 hour in a reaction vessel. After swelling, drain the DMF.

  • Activation of Dipeptide: In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling to Resin: Add the activated dipeptide solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Capping of Unreacted Sites (Optional but Recommended): After the coupling reaction, drain the solution and wash the resin with DMF. To cap any unreacted hydroxyl groups on the resin, treat it with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF (1:1:8 v/v/v) for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (B129727) (2 times) to shrink the resin for drying.

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by Fmoc quantification.

Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation

This protocol outlines the iterative steps of deprotection and coupling to extend the peptide chain.

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine in DMF solution for 15 minutes to ensure complete removal of the Fmoc group.[4]

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, activate the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent such as DIC/HOBt or HBTU/DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).

    • After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol details the final step of releasing the synthesized peptide from the resin and removing side-chain protecting groups. The specific conditions for cleaving the aminomethyl acetate group might differ from standard linkers and may require optimization. The following is a standard protocol for cleavage from Wang resin.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). The choice of scavengers depends on the amino acid composition of the peptide.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[5]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Collection: Collect the precipitated peptide by centrifugation and decant the ether. Wash the peptide pellet with cold ether two more times.

  • Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Representative Reagent Quantities for a 0.1 mmol Synthesis Scale

ReagentMolar Equivalents (relative to resin loading)Amount for 0.1 mmol
This compound30.3 mmol
DIC30.3 mmol
HOBt30.3 mmol
Subsequent Fmoc-Amino Acids3-50.3-0.5 mmol
Piperidine (in DMF)N/A20% (v/v) solution
TFA Cleavage CocktailN/A10 mL

Table 2: Typical Characterization Data for a Synthesized Peptide

AnalysisExpected Result
RP-HPLC Purity>95% (after purification)
Mass Spectrometry (e.g., ESI-MS)Observed mass should match the calculated theoretical mass of the desired peptide.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing resin Resin Swelling loading Loading of this compound resin->loading deprotection Fmoc Deprotection (20% Piperidine/DMF) loading->deprotection coupling Amino Acid Coupling (DIC/HOBt) deprotection->coupling repeat Repeat Cycle coupling->repeat n-1 times cleavage Cleavage from Resin (TFA Cocktail) coupling->cleavage repeat->deprotection repeat->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (MS, HPLC) purification->characterization

Caption: Experimental workflow for peptide synthesis using this compound.

fmoc_cycle start Peptide-Resin (Fmoc-AA) deprotect Deprotection (20% Piperidine) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple Coupling (Fmoc-AA-OH, DIC/HOBt) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 end Elongated Peptide-Resin wash2->end end->deprotect Repeat for next AA

Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Conclusion

The use of this compound in peptide synthesis represents a specialized application of Fmoc chemistry. While the precise reactivity of the aminomethyl acetate group requires empirical determination, the protocols provided herein, based on established SPPS principles, offer a robust starting point for researchers. Successful synthesis will depend on careful execution of the coupling, deprotection, and cleavage steps, followed by rigorous purification and characterization of the final peptide product. It is recommended to perform small-scale trial syntheses to optimize the conditions for this specific reagent.

References

Application Notes and Protocols for Fmoc-Val-Ala-aminomethyl acetate as a Cleavable Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Val-Ala-aminomethyl acetate (B1210297) is a specialized cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. This dipeptide linker, composed of valine and alanine (B10760859), is designed for selective cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] This targeted cleavage mechanism allows for the precise release of a cytotoxic payload at the site of action, enhancing therapeutic efficacy while minimizing systemic toxicity.[3]

The Val-Ala linker offers distinct advantages, including improved hydrophilicity compared to the more common Val-Cit linker. This property can reduce the aggregation of ADCs, especially those with hydrophobic payloads, and potentially allow for higher drug-to-antibody ratios (DAR).[4][5] The linker system incorporates a self-immolative spacer, which, following enzymatic cleavage of the dipeptide, spontaneously decomposes to release the unmodified, active payload.[6][]

These application notes provide a comprehensive overview of the use of Fmoc-Val-Ala-aminomethyl acetate, including its mechanism of action, comparative performance data, and detailed experimental protocols for its application in ADC development.

Mechanism of Action

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a sequence of events, beginning with antigen binding and culminating in intracellular payload release.

  • ADC Internalization: The ADC binds to a target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis, into an endosome.[1]

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, an organelle containing a host of degradative enzymes, including Cathepsin B, and characterized by an acidic environment.[3]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the alanine residue of the linker and the self-immolative spacer.[6][8]

  • Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a rapid, spontaneous 1,6-elimination reaction within the self-immolative spacer. This cascade results in the release of the unmodified cytotoxic payload, which can then exert its pharmacological effect.[6]

Data Presentation

The selection of a cleavable linker is a critical aspect of ADC design. The following tables summarize key quantitative data comparing the Val-Ala linker to the widely used Val-Cit linker.

Table 1: Comparative Performance of Val-Ala and Val-Cit Linkers

ParameterVal-Ala LinkerVal-Cit LinkerKey Findings & References
Cathepsin B Cleavage Rate Approximately half the rate of Val-Cit.Benchmark cleavage rate.While slower, the Val-Ala cleavage is still highly effective for payload release.[9][10]
Hydrophobicity Lower hydrophobicity.Higher hydrophobicity.Lower hydrophobicity of Val-Ala reduces ADC aggregation, especially with lipophilic payloads.[4][5]
Drug-to-Antibody Ratio (DAR) Can achieve DAR up to 7.4 with limited aggregation (<10%).High DAR is challenging due to aggregation and precipitation.Val-Ala's properties are advantageous for creating ADCs with higher drug loading.[1][2]
Plasma Stability High stability in human plasma.High stability in human plasma.Both linkers demonstrate good stability in circulation, minimizing premature drug release.[5][9][11]

Table 2: In Vitro Cytotoxicity of ADCs with Val-Ala Linker

ADC ConstructTarget Cell LineIC50 ValueReference
HER2-Targeting ADC with Val-Ala-MMAEHER2+ Cells92 pmol/L[4][9]
Non-cleavable ADC (Control)HER2+ Cells609 pmol/L[4][9]
Sulfatase-cleavable ADCHER2+ Cells61 and 111 pmol/L[4][9]

MMAE: Monomethyl auristatin E

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of an ADC using a Val-Ala-based linker. Researchers should optimize these protocols for their specific antibody, payload, and experimental setup.

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the steps to deprotect the Fmoc group from the linker and conjugate it to a payload containing a suitable functional group (e.g., an amine for reaction with an activated linker).

Materials:

  • This compound

  • Cytotoxic payload (e.g., MMAE, PBD dimer)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Coupling agents (e.g., HBTU, HOBt) if starting from an unactivated linker

  • Reverse-phase HPLC for purification

  • Lyophilizer

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in DMF.

    • Add 20% piperidine in DMF to the solution and stir at room temperature for 20-30 minutes.[12]

    • Monitor the deprotection by LC-MS.

    • Once complete, remove the solvent under reduced pressure.

  • Payload Conjugation:

    • Dissolve the deprotected linker and the payload (e.g., MMAE, 1 equivalent) in anhydrous DMF.[12]

    • If the linker requires activation, add coupling reagents like HBTU/HOBt.

    • Add DIPEA (3 equivalents) to the solution and stir at room temperature.[12]

    • Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).[12]

  • Purification:

    • Purify the resulting drug-linker conjugate by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Antibody-Drug Conjugation (Cysteine-based)

This protocol outlines the conjugation of the drug-linker to a monoclonal antibody via reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Drug-linker conjugate with a maleimide (B117702) group

  • Quenching agent (e.g., N-acetylcysteine)

  • Size exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction:

    • Add TCEP solution to the antibody stock to achieve a final molar excess (typically 2-10 fold, depending on the desired DAR).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[13]

    • Buffer exchange the reduced antibody into a conjugation buffer (e.g., PBS with EDTA, pH 7.4) using a desalting column to remove excess TCEP.[13]

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized drug-linker in a co-solvent like DMSO.

    • Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.[13]

    • Gently agitate the reaction mixture at room temperature for 1-2 hours.[13]

  • Quenching and Purification:

    • Quench any unreacted thiols by adding an excess of N-acetylcysteine.

    • Purify the ADC from unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC).

    • Collect the fractions corresponding to the purified ADC.

Protocol 3: In Vitro Cathepsin B Cleavage Assay (Fluorometric)

This assay is used to determine the susceptibility of the linker to enzymatic cleavage.

Materials:

  • Purified ADC with Val-Ala linker

  • Recombinant human Cathepsin B

  • Cathepsin B activation buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Assay buffer (similar to activation buffer)

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation:

    • Prepare a solution of Cathepsin B in activation buffer and incubate at 37°C for 15-30 minutes.[14]

  • Reaction Setup:

    • In a 96-well microplate, add the ADC solution to the assay buffer.

    • Initiate the reaction by adding the activated Cathepsin B solution. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[1]

  • Data Acquisition:

    • Incubate the plate in a fluorescence plate reader at 37°C.

    • Measure the increase in fluorescence over time, which corresponds to the release of a fluorescent payload or a payload that becomes fluorescent upon release. The rate of cleavage is determined from the slope of the fluorescence versus time plot.[1][14]

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

DAR is a critical quality attribute of an ADC. It can be determined using various methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).

Method: LC-MS

  • Sample Preparation: The ADC may be analyzed intact, or after reduction to separate heavy and light chains, and with or without deglycosylation to simplify the mass spectrum.[15][16]

  • LC-MS Analysis:

    • Inject the prepared ADC sample into an LC-MS system.

    • The different drug-loaded species will separate based on their mass-to-charge ratio.[]

  • Data Analysis:

    • Deconvolute the mass spectrum to identify the peaks corresponding to the antibody with different numbers of conjugated drugs.

    • The average DAR is calculated using the weighted average of the peak areas for each species.[][18]

Visualizations

Experimental Workflow

G cluster_0 Drug-Linker Synthesis cluster_1 ADC Conjugation cluster_2 ADC Characterization Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Payload_Coupling Payload Coupling (e.g., MMAE, DIPEA/DMF) Fmoc_Deprotection->Payload_Coupling Purification_DL Purification (RP-HPLC) Payload_Coupling->Purification_DL Conjugation Conjugation Reaction (Maleimide Chemistry) Purification_DL->Conjugation Purified Drug-Linker Antibody_Reduction Antibody Reduction (TCEP) Antibody_Reduction->Conjugation Purification_ADC Purification (SEC) Conjugation->Purification_ADC Cleavage_Assay Cathepsin B Cleavage Assay Purification_ADC->Cleavage_Assay DAR_Analysis DAR Analysis (LC-MS) Purification_ADC->DAR_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity Assay Purification_ADC->Cytotoxicity_Assay

Caption: A generalized experimental workflow for the synthesis and characterization of an ADC.

Mechanism of Action: PBD Dimer Payload

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent cytotoxic agents often used as payloads in ADCs with Val-Ala linkers. Their mechanism of action involves DNA cross-linking.

G ADC_Internalization ADC Internalization & Lysosomal Trafficking PBD_Release Cathepsin B Cleavage & PBD Dimer Release ADC_Internalization->PBD_Release DNA_Binding PBD Dimer Binds to Minor Groove of DNA PBD_Release->DNA_Binding Crosslinking Formation of DNA Interstrand Cross-links DNA_Binding->Crosslinking Replication_Block Blockage of DNA Replication & Transcription Crosslinking->Replication_Block DNA_Repair Activation of DNA Damage Response (DDR) Replication_Block->DNA_Repair Apoptosis Induction of Apoptosis (Cell Death) DNA_Repair->Apoptosis

Caption: Signaling pathway for PBD dimer-induced apoptosis following ADC-mediated delivery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. The final cleavage of the synthesized peptide from the solid support is a critical step that significantly impacts the yield and purity of the final product. This document provides detailed application notes and protocols for the recommended cleavage conditions for the dipeptide, Fmoc-Val-Ala, linked to an aminomethyl resin via an acetate (B1210297) linker. The conditions described herein are optimized to ensure efficient cleavage and high purity of the resulting peptide amide.

The cleavage of peptides from aminomethyl resins is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). The choice of cleavage cocktail, which includes TFA and various scavengers, is crucial to prevent side reactions and protect the peptide from degradation. This protocol will focus on TFA-based cleavage cocktails and their optimization.

Data Presentation: Comparison of Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical for maximizing the yield and purity of the cleaved peptide. The following table summarizes the expected outcomes for the cleavage of Fmoc-Val-Ala-aminomethyl acetate from the resin using different TFA-based cocktails. The data is representative and based on typical results observed for the cleavage of simple, non-sensitive dipeptides from aminomethyl resins.

Cleavage Cocktail Composition (v/v)Reaction Time (hours)Temperature (°C)Expected Cleavage Yield (%)Crude Peptide Purity (%)Notes
95% TFA, 5% H₂O225> 95> 90Standard, effective for simple peptides.
95% TFA, 2.5% H₂O, 2.5% TIS225> 95> 92TIS acts as a scavenger for any potential reactive species.
90% TFA, 5% H₂O, 5% DCM325> 90> 88Dichloromethane (DCM) can improve resin swelling.
88% TFA, 5% Phenol, 5% H₂O, 2% TIS225> 95> 93Phenol can act as a scavenger. Recommended for peptides with sensitive residues, though not strictly necessary for Val-Ala.

TFA: Trifluoroacetic Acid, H₂O: Water, TIS: Triisopropylsilane, DCM: Dichloromethane

Experimental Protocols

This section provides a detailed, step-by-step protocol for the cleavage of this compound from the resin.

Materials and Equipment
  • This compound resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Deionized water (H₂O)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM), peptide synthesis grade

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Cold diethyl ether

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Shaker or rocker

  • Centrifuge

  • Lyophilizer

  • High-performance liquid chromatography (HPLC) system for analysis

Pre-Cleavage Resin Preparation
  • Resin Swelling: Swell the this compound resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 20 minutes at room temperature.

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Cleavage Protocol
  • Prepare the Cleavage Cocktail: In a fume hood, prepare the desired cleavage cocktail. For a standard cleavage, mix 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS. Prepare this solution fresh before use.

  • Cleavage Reaction:

    • Place the dried resin in a clean, dry reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per 1 gram of resin).

    • Seal the vessel and agitate the mixture at room temperature (25°C) for 2 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin from the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • In a separate centrifuge tube, add 10 volumes of cold diethyl ether.

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

  • Peptide Isolation and Washing:

    • Centrifuge the ether suspension at 3000-4000 rpm for 5-10 minutes to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 10 mL) by resuspending and centrifuging to remove residual scavengers and TFA.

  • Drying and Storage:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • For long-term storage, lyophilize the peptide and store it at -20°C or lower.

Post-Cleavage Analysis

The purity of the cleaved Fmoc-Val-Ala-NH₂ can be assessed by analytical HPLC. The identity of the peptide can be confirmed by mass spectrometry (MS).

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the cleavage of this compound from the resin.

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage and Isolation cluster_analysis Analysis Resin Fmoc-Val-Ala-AM Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash_DMF Wash with DMF Deprotect->Wash_DMF Wash_DCM Wash with DCM Wash_DMF->Wash_DCM Dry Dry Resin Wash_DCM->Dry Cleavage Cleavage with TFA Cocktail Dry->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Ether Wash with Cold Ether Centrifuge->Wash_Ether Dry_Peptide Dry Peptide Wash_Ether->Dry_Peptide HPLC HPLC Analysis Dry_Peptide->HPLC MS Mass Spectrometry Dry_Peptide->MS

Caption: Experimental workflow for the cleavage of this compound from resin.

Cleavage_Logic Start Start: Fmoc-Val-Ala-AM Resin Fmoc_Removal Is N-terminal Fmoc group present? Start->Fmoc_Removal Cleavage_Cocktail Select Cleavage Cocktail (e.g., TFA/H2O/TIS) Fmoc_Removal->Cleavage_Cocktail No Deprotection_Step Perform Fmoc Deprotection Fmoc_Removal->Deprotection_Step Yes Reaction Perform Cleavage Reaction (2 hours, 25°C) Cleavage_Cocktail->Reaction Workup Precipitation, Washing, Drying Reaction->Workup Product End: Crude Fmoc-Val-Ala-NH2 Workup->Product Deprotection_Step->Cleavage_Cocktail

Caption: Logical decision process for the cleavage of the dipeptide from the aminomethyl resin.

Application Notes and Protocols for Fmoc-Val-Ala-aminomethyl acetate in Cancer Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fmoc-Val-Ala-aminomethyl acetate (B1210297) serves as a critical building block in the synthesis of enzymatically cleavable linkers for targeted cancer therapies.[1][2] The core of its application lies in the dipeptide sequence, Valine-Alanine (Val-Ala), which is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[][4] Cathepsin B is frequently overexpressed in the tumor microenvironment, making the Val-Ala linker an effective tool for the site-specific release of cytotoxic payloads from antibody-drug conjugates (ADCs) and other drug delivery systems.[5][6] This targeted release mechanism enhances the therapeutic index of anticancer agents by maximizing their concentration at the tumor site while minimizing systemic toxicity.[]

The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group essential for solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of the linker-drug conjugate.[4][8] Following cleavage of the Val-Ala peptide bond within the acidic environment of the lysosome, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often incorporated to ensure the efficient and traceless release of the active drug.[]

These application notes provide a comprehensive overview of the use of Fmoc-Val-Ala-aminomethyl acetate in the development of targeted cancer therapeutics, including detailed protocols for synthesis, conjugation, and evaluation of the resulting conjugates.

I. Applications in Cancer Research and Drug Discovery

The primary application of this compound is in the construction of linkers for ADCs.[9][10] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker plays a pivotal role in the success of an ADC, and the Val-Ala linker offers several advantages:

  • Tumor-Specific Cleavage: The overexpression of Cathepsin B in many tumor types ensures that the linker is preferentially cleaved within the tumor microenvironment, leading to localized drug release.[][5]

  • Enhanced Stability: Compared to other dipeptide linkers like Val-Cit, the Val-Ala linker has been reported to exhibit improved hydrophilicity and stability, which can be beneficial for the overall properties of the ADC.[11]

  • Versatility: The this compound building block can be incorporated into various drug delivery platforms beyond ADCs, including peptide-drug conjugates (PDCs) and prodrug nanoparticles.[5][12]

II. Data Presentation

The following tables summarize key quantitative data related to the performance of Val-Ala and similar cleavable linkers in cancer research applications.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Cell LineTarget AntigenADC with Val-Ala Linker (IC50)ADC with Val-Cit Linker (IC50)Non-Cleavable Linker ADC (IC50)Reference
HER2+ CellsHER292 pMSimilar to Val-Ala609 pM[11]
CD22+ LymphomaCD22Not SpecifiedEffectiveNot Applicable[13]
TWEAKR-expressingTWEAKRNot SpecifiedPotentNot Applicable[14]

IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.[15]

Table 2: Enzymatic Cleavage and Stability Data

LinkerEnzymeCleavage Rate (µM/min)Plasma Stability (t1/2)Reference
Mc-Val-Cit-PABC-KGP156Cathepsin B12.7Not Specified[6]
Mc-Val-Cit-PABC-KGP156Cathepsin L11.5Not Specified[6]
Val-Ala ConjugateNot SpecifiedNot Specified> 7 days (in mouse plasma)[11]
Val-Cit ConjugateNot SpecifiedNot SpecifiedHydrolyzed within 1 hour (in mouse plasma)[11]

t1/2 represents the half-life of the conjugate in plasma, indicating its stability in circulation.

III. Experimental Protocols

A. Protocol 1: Synthesis of Fmoc-Val-Ala-PAB-Payload Conjugate

This protocol describes the synthesis of a drug-linker conjugate using Fmoc-Val-Ala-OH as a starting material, followed by conjugation to a self-immolative PABC spacer and a cytotoxic payload.

Materials:

  • Fmoc-Val-Ala-OH[16]

  • 2-Chlorotrityl chloride resin[8]

  • Dichloromethane (DCM)[8]

  • N,N-Diisopropylethylamine (DIPEA)[8]

  • Dimethylformamide (DMF)[8]

  • 20% Piperidine (B6355638) in DMF[8]

  • Fmoc-PAB-PNP (p-nitrophenyl carbonate)[8]

  • HBTU/HOBt (coupling reagents)[8]

  • Amine-containing cytotoxic payload (e.g., MMAE)[8]

  • 1% Trifluoroacetic acid (TFA) in DCM[8]

  • Pyridine[8]

  • Solid-phase synthesis vessel[8]

Procedure:

  • Resin Swelling and Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a solid-phase synthesis vessel.[8]

    • Dissolve Fmoc-Val-Ala-OH (3 equivalents) and DIPEA (6 equivalents) in anhydrous DCM.[8]

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours.[8]

    • Wash the resin with DCM (3x) and DMF (3x).[8]

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.[8]

    • Drain and repeat the piperidine treatment for another 10 minutes.[8]

    • Wash the resin with DMF (5x) and DCM (3x).[8]

  • Coupling of the PAB-PNP Moiety:

    • Dissolve Fmoc-PAB-PNP (3 equivalents), HBTU/HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.[8]

    • Add the coupling solution to the resin and agitate for 2-4 hours. Monitor the reaction using a Kaiser test.[8]

    • Wash the resin with DMF (5x) and DCM (3x).[8]

  • Conjugation to Cytotoxic Payload:

    • Perform Fmoc deprotection as described in step 2.

    • Dissolve the amine-containing payload (e.g., MMAE, 1.1 equivalents) in anhydrous DMF.[8]

    • Add DIPEA (3 equivalents) to the solution and add it to the resin. Stir at room temperature.[8]

    • Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).[8]

  • Cleavage from Resin:

    • Wash the resin with DCM.[8]

    • Add a solution of 1% TFA in DCM to the resin and agitate for 2 minutes.[8]

    • Drain the cleavage solution into a flask containing pyridine (B92270) to neutralize the TFA.[8]

    • Repeat the cleavage step 3-5 times.[8]

    • Purify the resulting drug-linker conjugate by preparative RP-HPLC.[8]

B. Protocol 2: In Vitro Cathepsin B Cleavage Assay

This protocol outlines a method to quantify the release of the payload from the ADC upon incubation with Cathepsin B.[17]

Materials:

  • ADC construct (Antibody-Linker-Payload)

  • Purified human Cathepsin B[17]

  • Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[17]

  • Quenching Solution: Acetonitrile with an internal standard[17]

  • LC-MS/MS system[17]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the ADC construct in an appropriate solvent (e.g., DMSO).[17]

    • Activate Cathepsin B according to the manufacturer's instructions.

  • Cleavage Reaction:

    • In a microcentrifuge tube, combine the ADC construct (final concentration of 1 µM) with the assay buffer.[17]

    • Initiate the reaction by adding the activated Cathepsin B solution.[17]

    • Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 1, 2, 4, 8 hours).[17]

  • Reaction Quenching and Sample Preparation:

    • At each time point, terminate the reaction by adding an excess of the cold quenching solution.[17]

    • Centrifuge the samples to precipitate the enzyme and antibody components.[17]

    • Collect the supernatant for analysis.[17]

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[17]

C. Protocol 3: In Vivo Tumor Growth Inhibition Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an ADC in a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Tumor cells that express the target antigen

  • ADC construct

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the ADC construct intravenously at a predetermined dose and schedule.

    • Administer the vehicle control to the control group.

  • Tumor Measurement and Monitoring:

    • Measure the tumor volume using calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study is typically terminated when the tumors in the control group reach a predetermined size.

    • Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor growth inhibition between the treatment and control groups to determine the efficacy of the ADC.

IV. Mandatory Visualization

G cluster_0 Extracellular Space (Tumor Microenvironment) cluster_1 Intracellular Compartments ADC Antibody-Drug Conjugate (with Val-Ala Linker) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Internalization 2. Internalization (Endocytosis) Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage Release 5. Self-Immolation of PABC Spacer Cleavage->Release Drug 6. Active Drug Release Release->Drug Apoptosis 7. Induction of Apoptosis Drug->Apoptosis

Caption: Mechanism of action for an ADC with a Cathepsin B-cleavable Val-Ala linker.

G Start Start: Fmoc-Val-Ala-OH and Resin Step1 1. Solid-Phase Peptide Synthesis (SPPS) of Linker Start->Step1 Step2 2. Conjugation to Cytotoxic Payload Step1->Step2 Step3 3. Cleavage from Resin and Purification Step2->Step3 DrugLinker Drug-Linker Conjugate Step3->DrugLinker Step5 5. Conjugation of Drug-Linker to Antibody DrugLinker->Step5 Step4 4. Antibody Modification (e.g., reduction of disulfides) Step4->Step5 ADC Antibody-Drug Conjugate (ADC) Step5->ADC Step6 6. Purification and Characterization of ADC ADC->Step6 End Final Product: Purified ADC Step6->End

Caption: General experimental workflow for the synthesis of an ADC.

G FmocValAla This compound Linker Val-Ala Linker FmocValAla->Linker Incorporation via Peptide Synthesis ADC Antibody-Drug Conjugate (ADC) Linker->ADC Conjugation TumorMicroenvironment Tumor Microenvironment (High Cathepsin B) ADC->TumorMicroenvironment NormalTissue Normal Tissue (Low Cathepsin B) ADC->NormalTissue DrugRelease Targeted Drug Release TumorMicroenvironment->DrugRelease Enzymatic Cleavage NoRelease Minimal Drug Release NormalTissue->NoRelease Linker Stability Efficacy Therapeutic Efficacy DrugRelease->Efficacy Toxicity Reduced Systemic Toxicity NoRelease->Toxicity

Caption: Logical relationship of targeted drug delivery using a Val-Ala linker.

References

Application Notes and Protocols: The Role of Fmoc-Val-Ala-aminomethyl Acetate in the Development of Proteomics Techniques for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is increasingly being shaped by the advent of Antibody-Drug Conjugates (ADCs). These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. A critical component of ADC design is the linker that connects the antibody to the drug. The stability of this linker in circulation and its efficient cleavage at the target site are paramount for the efficacy and safety of the ADC.

Fmoc-Val-Ala-aminomethyl acetate (B1210297) serves as a key building block in the synthesis of enzymatically cleavable linkers. The dipeptide sequence, Valine-Alanine (Val-Ala), is specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][] This targeted cleavage mechanism ensures the release of the cytotoxic payload within the cancer cell, maximizing its therapeutic effect.

The development and characterization of ADCs containing such cleavable linkers are heavily reliant on a suite of advanced proteomics techniques. These methods are essential for confirming the successful synthesis of the ADC, determining its critical quality attributes, and evaluating its stability and mechanism of action. This document provides detailed application notes and protocols for the use of proteomics techniques in the development and analysis of ADCs featuring a Cathepsin B-cleavable Val-Ala linker.

Core Applications in ADC Development

The Val-Ala dipeptide, derived from precursors like Fmoc-Val-Ala-aminomethyl acetate, is integral to linkers that are designed to be stable in the bloodstream and release the cytotoxic drug upon internalization into target cancer cells.[3] The development and validation of these ADCs involve several key applications of proteomics techniques:

  • Confirmation of Conjugation and Structural Integrity: Mass spectrometry is used to verify the covalent attachment of the drug-linker to the antibody and to ensure the overall structure of the ADC is maintained.

  • Determination of Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute that influences the ADC's potency and therapeutic window. Techniques like Hydrophobic Interaction Chromatography (HIC) and mass spectrometry are employed for accurate DAR measurement.[4][5][6]

  • Identification of Conjugation Sites: Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise identification of the amino acid residues on the antibody where the drug-linker is attached.[3][7][8]

  • Assessment of ADC Stability: The stability of the ADC in plasma is evaluated to ensure that the payload is not prematurely released into circulation, which could lead to off-target toxicity. LC-MS methods are used to monitor the integrity of the ADC over time in a plasma environment.[9][10]

  • Validation of Targeted Cleavage: In vitro assays using purified Cathepsin B or cell lysates are performed to confirm the specific and efficient cleavage of the Val-Ala linker and the subsequent release of the active drug.[][11][12]

Data Presentation

Table 1: Representative Intact Mass Analysis of a Val-Ala Containing ADC
SpeciesObserved Mass (Da)Theoretical Mass (Da)Drug Load
Unconjugated Antibody148,050.5148,050.20
ADC + 2 Drugs150,455.1150,454.82
ADC + 4 Drugs152,859.7152,859.44
ADC + 6 Drugs155,264.3155,264.06
ADC + 8 Drugs157,668.9157,668.68
Table 2: Representative Data from a Cathepsin B Cleavage Assay
Time (hours)Substrate Concentration (µM)Released Payload (µM)% Cleavage
0100.00
1102.121
2104.545
4107.878
8109.595

Experimental Protocols

Protocol 1: Synthesis of a Val-Ala Linker and Conjugation to a Monoclonal Antibody

Objective: To synthesize a maleimide-functionalized Val-Ala linker and conjugate it to a monoclonal antibody via reduced interchain disulfides.

Materials:

  • This compound precursor

  • Maleimidocaproic acid (MC)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Piperidine (B6355638)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Monoclonal antibody (e.g., Trastuzumab)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Size-exclusion chromatography (SEC) columns

Procedure:

  • Linker Synthesis: a. The this compound precursor is coupled with maleimidocaproic acid using DCC and NHS in DMF to form the Fmoc-Val-Ala-MC linker. b. The Fmoc protecting group is removed using a solution of 20% piperidine in DMF. c. The resulting linker is purified by reverse-phase HPLC.

  • Antibody Reduction: a. The monoclonal antibody is incubated with a 10-fold molar excess of TCEP in PBS at 37°C for 2 hours to reduce the interchain disulfide bonds. b. The reduced antibody is purified and buffer-exchanged into PBS using a SEC column.

  • Conjugation: a. The purified, reduced antibody is immediately reacted with a 5-fold molar excess of the maleimide-functionalized Val-Ala linker in PBS at room temperature for 1 hour. b. The reaction is quenched by adding a 10-fold molar excess of N-acetylcysteine.

  • Purification of the ADC: a. The resulting ADC is purified from unreacted linker and other small molecules using a SEC column, eluting with PBS. b. The concentration of the purified ADC is determined by measuring the absorbance at 280 nm.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species of the purified ADC.[4][13]

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject 20-50 µg of the ADC sample. c. Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes. d. Monitor the elution profile at 280 nm.

  • Data Analysis: a. Integrate the peak areas corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, 4, 6, 8, etc.). b. Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species × DAR of each species) / Σ(Total Peak Area)

Protocol 3: In Vitro Cathepsin B Cleavage Assay

Objective: To verify the specific cleavage of the Val-Ala linker and the release of the payload by Cathepsin B.[][14]

Materials:

  • Purified ADC sample or a model substrate with a Val-Ala linker and a fluorogenic reporter group.

  • Human Cathepsin B, activated.

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.

  • LC-MS system or a fluorescence plate reader.

Procedure:

  • Reaction Setup: a. In a 96-well plate or microcentrifuge tubes, prepare reaction mixtures containing the ADC (final concentration 1 µM) in Assay Buffer. b. Initiate the reaction by adding activated Cathepsin B (final concentration 20 nM). c. Incubate the reactions at 37°C.

  • Time-Course Analysis: a. At various time points (e.g., 0, 1, 2, 4, 8 hours), stop the reaction by adding a protease inhibitor cocktail or by quenching with an organic solvent (e.g., acetonitrile).

  • Quantification of Payload Release: a. If using a fluorogenic substrate, measure the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths. b. If using the ADC, analyze the samples by LC-MS to quantify the amount of the released payload.

  • Data Analysis: a. Plot the amount of released payload or the fluorescence signal as a function of time. b. Calculate the initial rate of cleavage and determine the percentage of cleavage at each time point.

Visualizations

ADC_Mechanism cluster_Extracellular Extracellular Space (Bloodstream) cluster_Cell Tumor Cell cluster_Lysosome Lysosome (Low pH) ADC Antibody-Drug Conjugate (ADC) (Stable in Circulation) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding CathepsinB Cathepsin B Cleavage Val-Ala Linker Cleavage CathepsinB->Cleavage ReleasedDrug Released Cytotoxic Drug Cleavage->ReleasedDrug Apoptosis Apoptosis ReleasedDrug->Apoptosis Induces Cell Death Internalization Internalization Receptor->Internalization Receptor-Mediated Endocytosis Internalization->CathepsinB Trafficking to Lysosome

Caption: Mechanism of action of a Val-Ala linked ADC.

ADC_Workflow cluster_Characterization Proteomics-Based Characterization cluster_Functional_Assay Functional Validation start Start: Fmoc-Val-Ala Precursor synthesis Linker Synthesis start->synthesis conjugation Conjugation to Antibody synthesis->conjugation purification ADC Purification (SEC) conjugation->purification dar_analysis DAR Analysis (HIC) purification->dar_analysis mass_spec Intact Mass Analysis (MS) purification->mass_spec peptide_map Peptide Mapping (LC-MS/MS) purification->peptide_map stability_assay Plasma Stability Assay purification->stability_assay cleavage_assay Cathepsin B Cleavage Assay purification->cleavage_assay end Validated ADC dar_analysis->end mass_spec->end peptide_map->end stability_assay->end cleavage_assay->end

Caption: Experimental workflow for ADC development and characterization.

Signaling_Pathway Drug Released Cytotoxic Drug (e.g., a tubulin inhibitor) Tubulin Tubulin Dimers Drug->Tubulin Binds to Disruption Microtubule Disruption Drug->Disruption Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Disruption Promotes Depolymerization MitoticArrest Mitotic Arrest Disruption->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Simplified signaling pathway of a tubulin-inhibiting cytotoxic drug.

References

Application Notes and Protocols: Fmoc-Val-Ala-Aminomethyl Acetate for Peptide Library Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the construction of peptide libraries, enabling the rapid generation of a vast number of unique peptide sequences for screening and drug discovery. The choice of linker, the chemical entity connecting the growing peptide chain to the solid support, is critical as it dictates the conditions for peptide cleavage and the C-terminal functionality. While traditional linkers like Wang and Rink Amide are widely used, specialized dipeptide linkers offer unique advantages, such as providing a specific enzymatic cleavage site or acting as a stable spacer.

This document provides detailed application notes and protocols for the utilization of Fmoc-Val-Ala-aminomethyl acetate (B1210297) in the construction of peptide libraries. While this particular dipeptide linker is also recognized for its application in antibody-drug conjugates (ADCs) as a cathepsin B cleavable linker, these protocols will focus on its adaptation for solid-phase peptide library synthesis. The valine-alanine (Val-Ala) dipeptide provides a defined structural element at the C-terminus of the synthesized peptides.

Principle of Application

Fmoc-Val-Ala-aminomethyl acetate can be conceptualized as a pre-formed dipeptide handle that is first immobilized on a suitable solid support, such as an aminomethylated resin. The N-terminal Fmoc group is then removed, and the peptide library is synthesized by standard Fmoc-based SPPS protocols. The aminomethyl acetate moiety serves as the linkage point to the resin. The final peptides are cleaved from this linker, typically under acidic conditions, yielding a peptide library with a C-terminal Val-Ala dipeptide extension. This can be advantageous for applications where a consistent C-terminal motif is desired for binding assays or to mimic specific biological recognition sites.

Data Presentation

The following tables summarize typical quantitative data expected during the process of loading the Fmoc-Val-Ala dipeptide onto the resin and a subsequent representative peptide synthesis cycle. These values are illustrative and can vary based on the specific resin, reagents, and peptide sequence.

Table 1: Resin Loading Efficiency of Fmoc-Val-Ala-OH on Aminomethyl Polystyrene Resin

ParameterValueMethod of Determination
Initial Resin Substitution1.0 mmol/gManufacturer's Specification
Fmoc-Val-Ala-OH Equivalents3.0 eq-
Coupling Reagent (HATU/DIPEA)2.9 eq / 6.0 eq-
Reaction Time4 h-
Final Resin Loading 0.75 mmol/g UV-Vis Spectrophotometry of Piperidine-DBF Adduct
Loading Efficiency 75% Calculated

Table 2: Representative Synthesis Cycle Monitoring for a Model Peptide

Synthesis StepParameterValueMethod of Determination
Fmoc Deprotection Fmoc Loading (before deprotection)0.75 mmol/gUV-Vis Spectrophotometry
Fmoc Loading (after deprotection)<0.01 mmol/gUV-Vis Spectrophotometry
Deprotection Efficiency >99% Calculated
Amino Acid Coupling Fmoc-Gly-OH Equivalents4.0 eq-
Coupling Reagent (HBTU/DIPEA)3.9 eq / 8.0 eq-
Coupling Time2 h-
Coupling Efficiency >98% Kaiser Test (Ninhydrin)

Experimental Protocols

Protocol 1: Immobilization of Fmoc-Val-Ala-OH onto Aminomethyl Resin

This protocol describes the loading of the Fmoc-Val-Ala dipeptide onto an aminomethyl-functionalized solid support.

Materials:

  • Aminomethyl Polystyrene Resin (100-200 mesh, 1% DVB)

  • Fmoc-Val-Ala-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Piperidine (B6355638), peptide synthesis grade

  • Methanol (MeOH)

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Place the aminomethyl resin (1 g, 1.0 mmol) in the SPPS reaction vessel. Wash with DMF (3 x 10 mL) and then swell in DMF (10 mL) for 1 hour with gentle agitation.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Val-Ala-OH (3.0 eq, 3.0 mmol) and HATU (2.9 eq, 2.9 mmol) in DMF (10 mL). Add DIPEA (6.0 eq, 6.0 mmol) and vortex for 1 minute.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the prepared coupling solution to the resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, add a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF (10 mL). React for 30 minutes. Wash the resin as in step 4.

  • Resin Drying: Wash the resin with MeOH (3 x 10 mL) and dry under vacuum.

  • Loading Determination: Determine the loading of the Fmoc-Val-Ala dipeptide on the resin using the spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc removal.

Protocol 2: Solid-Phase Synthesis of a Peptide Library on Fmoc-Val-Ala-Aminomethyl Resin

This protocol outlines the steps for synthesizing a peptide library using the split-and-pool method on the prepared Fmoc-Val-Ala-aminomethyl resin.

Materials:

  • Fmoc-Val-Ala-aminomethyl resin (prepared as in Protocol 1)

  • Fmoc-protected amino acids

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/HOBt)

  • DMF, DCM, MeOH

  • SPPS reaction vessels

  • Apparatus for split-and-pool synthesis

Procedure:

  • Resin Preparation: Swell the Fmoc-Val-Ala-aminomethyl resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5 x 10 mL).

  • Split-and-Pool Synthesis:

    • Split: Divide the deprotected resin into equal portions, one for each amino acid to be coupled at the current position in the library.

    • Couple: In separate reaction vessels, couple a different Fmoc-amino acid (4 eq) to each portion of the resin using a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF. Allow the reaction to proceed for 2 hours. Monitor coupling completion using the Kaiser test.

    • Pool: After completion of the coupling reactions, wash each resin portion with DMF. Combine all resin portions into a single vessel and wash thoroughly with DMF.

  • Cycle Repetition: Repeat steps 2 and 3 for each subsequent position in the peptide library until the desired length is achieved.

  • N-terminal Modification (Optional): After the final coupling cycle, the N-terminal Fmoc group can be removed and the N-terminus can be acetylated or modified as required for the library application.

  • Final Washing: After the final synthesis step, wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) and dry under vacuum.

Protocol 3: Cleavage of the Peptide Library from the Resin

This protocol describes the final cleavage of the synthesized peptide library from the solid support.

Materials:

  • Peptidyl-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail by mixing TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Place the dried peptidyl-resin in a reaction vessel. Add the cleavage cocktail (10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Precipitate the cleaved peptides by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation: Allow the peptides to precipitate at -20°C for 30 minutes. Pellet the precipitated peptides by centrifugation (e.g., 3000 x g for 5 minutes).

  • Washing: Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

  • Drying and Storage: Dry the peptide library under a stream of nitrogen or in a vacuum desiccator. Store the lyophilized peptide library at -20°C or below.

Visualizations

experimental_workflow resin Aminomethyl Resin swell Swell Resin in DMF resin->swell couple_linker Couple Fmoc-Val-Ala-OH (HATU/DIPEA) swell->couple_linker wash_cap Wash & Cap (Acetic Anhydride) couple_linker->wash_cap loaded_resin Fmoc-Val-Ala-Aminomethyl Resin wash_cap->loaded_resin deprotect Fmoc Deprotection (20% Piperidine/DMF) loaded_resin->deprotect split Split Resin deprotect->split couple_aa Couple Fmoc-AA (Parallel Synthesis) split->couple_aa pool Pool Resin couple_aa->pool cycle Repeat n-1 times pool->cycle final_wash Final Wash & Dry pool->final_wash cycle->deprotect peptidyl_resin Peptidyl-Resin Library final_wash->peptidyl_resin cleave Cleavage (TFA/TIS/H2O) peptidyl_resin->cleave precipitate Precipitate & Isolate cleave->precipitate library Peptide Library (C-term Val-Ala) precipitate->library

Caption: Workflow for peptide library synthesis using Fmoc-Val-Ala-aminomethyl resin.

logical_relationship start Start: Solid Support (Aminomethyl Resin) linker This compound (Dipeptide Linker) start->linker Immobilization spps Fmoc-SPPS Cycles (Split-and-Pool) linker->spps Peptide Elongation cleavage Acidic Cleavage (TFA-based) spps->cleavage Release from Support product Final Product: Peptide Library with C-terminal Val-Ala cleavage->product

Caption: Logical steps in constructing a peptide library with a dipeptide linker.

Disclaimer

The protocols and data presented in these application notes are intended as a guide and are based on standard solid-phase peptide synthesis methodologies. Optimal conditions for specific peptide sequences and library complexities may vary. It is recommended to perform small-scale trial experiments to optimize reaction times, reagent equivalencies, and cleavage conditions for your specific application. Always adhere to laboratory safety protocols when handling chemicals, particularly TFA and other hazardous reagents.

Application Notes & Protocols for the Analysis of Fmac-Val-Ala-aminomethyl acetate by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Val-Ala-aminomethyl acetate (B1210297) is a protected dipeptide derivative commonly utilized in solid-phase peptide synthesis (SPPS) and as a building block in the development of peptide-based therapeutics and antibody-drug conjugates (ADCs). The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the N-terminus, which can be removed under basic conditions. Accurate and reliable analytical methods are crucial for verifying the identity, purity, and stability of this key synthetic intermediate.

These application notes provide detailed protocols for the analysis of Fmoc-Val-Ala-aminomethyl acetate using High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation and structural elucidation.

HPLC Method for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides and their derivatives. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The hydrophobicity of the Fmoc group allows for strong retention on C18 columns, facilitating good separation from potential impurities.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% (v/v) TFA in acetonitrile

  • Sample: this compound dissolved in 50:50 acetonitrile/water at 1 mg/mL

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with a mobile phase composition of 95% Solvent A and 5% Solvent B until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Chromatographic Separation: Elute the sample using a linear gradient as described in the table below.

  • Detection: Monitor the elution profile at 265 nm, the characteristic absorbance wavelength of the Fmoc group.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation: HPLC Parameters and Expected Results
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% to 95% B over 20 minutes
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Expected Retention Time ~15.8 minutes

Note: The expected retention time is an estimation based on the hydrophobicity of the molecule and may vary depending on the specific HPLC system, column, and exact chromatographic conditions.

Mass Spectrometry Method for Identity Confirmation

Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of molecules. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of peptides and their derivatives, minimizing in-source fragmentation and allowing for the determination of the intact molecular weight. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and confirm the peptide sequence.

Experimental Protocol: LC-MS and MS/MS

Objective: To confirm the identity and sequence of this compound.

Instrumentation:

  • LC-MS system equipped with an ESI source and a tandem mass analyzer (e.g., Q-TOF or Orbitrap)

Reagents:

  • Same as HPLC method, but with MS-grade solvents.

Procedure:

  • LC Separation: Perform chromatographic separation using the same HPLC conditions as described above. The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.

  • MS Analysis (Full Scan): Acquire mass spectra in positive ion mode over a mass range of m/z 100-1000. This will provide the mass-to-charge ratio of the intact molecule.

  • MS/MS Analysis (Product Ion Scan): Isolate the precursor ion corresponding to [M+H]⁺ in the first mass analyzer. Induce fragmentation using collision-induced dissociation (CID) with an appropriate collision energy. Acquire the mass spectrum of the resulting fragment ions in the second mass analyzer.

  • Data Analysis: Compare the observed m/z of the precursor ion with the theoretical mass of this compound. Analyze the fragmentation pattern to identify characteristic b and y ions that confirm the Val-Ala sequence.

Data Presentation: Mass Spectrometry Data

Molecular Information:

ParameterValue
Chemical Formula C₂₆H₃₁N₃O₆
Molecular Weight 481.54 g/mol
Monoisotopic Mass 481.2216 Da

Expected Precursor Ions (Full Scan MS):

IonCalculated m/z
[M+H]⁺482.2289
[M+Na]⁺504.2108
[M+K]⁺520.1848

Predicted Major Fragment Ions (MS/MS of [M+H]⁺ at m/z 482.23):

Fragment IonSequence/StructureCalculated m/z
b₁ Fmoc-Val322.1441
b₂ Fmoc-Val-Ala393.1812
y₁ Ala-aminomethyl acetate161.0866
y₂ Val-Ala-aminomethyl acetate260.1550
Fmoc-relatedFmoc group223.0757
Fmoc-relatedFluorenylmethyloxy195.0855
Fmoc-relatedFluorenylmethyl cation179.0855

Visualizations

Experimental Workflow

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data_processing Data Processing & Analysis Sample Fmoc-Val-Ala- aminomethyl acetate Dissolve Dissolve in ACN/Water (1 mg/mL) Sample->Dissolve HPLC RP-HPLC Separation (C18 Column) Dissolve->HPLC Inject UV_Detector UV Detection (265 nm) HPLC->UV_Detector Eluent to UV Mass_Spec Mass Spectrometry (ESI+) HPLC->Mass_Spec Eluent to MS Purity Purity Assessment (Peak Area %) UV_Detector->Purity Identity Identity Confirmation (m/z, Fragmentation) Mass_Spec->Identity

Caption: Workflow for HPLC and Mass Spectrometry analysis.

Logical Relationship of Analytical Data

Data_Relationship cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis Analyte This compound RetentionTime Retention Time (~15.8 min) Analyte->RetentionTime Determines ParentIon Parent Ion [M+H]⁺ m/z 482.23 Analyte->ParentIon Generates PurityData Purity > 95% Conclusion Verified Identity & Purity PurityData->Conclusion Confirms Fragments Fragment Ions (b₁, b₂, y₁, y₂) ParentIon->Fragments CID Fragments->Conclusion Confirms

Application Notes and Protocols: Optimal Coupling of Fmoc-Val-Ala-OH to Aminomethyl Acetate Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient coupling of Fmoc-Val-Ala-OH to an aminomethyl acetate (B1210297) functionalized solid support. The described methods are foundational for the synthesis of peptides and antibody-drug conjugates (ADCs), where the Val-Ala dipeptide often serves as a cleavable linker.

Introduction

The Fmoc-Val-Ala dipeptide is a crucial building block in solid-phase peptide synthesis (SPPS).[1][2][3] Its coupling to an aminomethyl resin is a critical step in the assembly of peptide sequences. The efficiency of this coupling reaction directly impacts the overall yield and purity of the final peptide. This document outlines optimized conditions and protocols using common coupling reagents to achieve high coupling efficiency and minimize side reactions such as racemization.

Core Concepts in Peptide Coupling

Successful peptide bond formation relies on the activation of the carboxylic acid group of the incoming Fmoc-amino acid (or peptide) to make it susceptible to nucleophilic attack by the free amine on the solid support. Common strategies involve the use of carbodiimides, like N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance reaction rates and suppress racemization.[4][5] Alternatively, uronium/aminium salt-based reagents like HBTU provide efficient activation.[4][6]

Experimental Protocols

This section details two robust protocols for the coupling of Fmoc-Val-Ala-OH to an aminomethyl acetate resin. Prior to coupling, the aminomethyl resin must be prepared, which may involve deprotection of a protecting group on the amine.

Pre-Coupling: Resin Preparation
  • Resin Swelling: Swell the aminomethyl resin in N,N-dimethylformamide (DMF) for at least 1 hour.[7] Use approximately 10-15 mL of DMF per gram of resin.[8]

  • Fmoc Deprotection (if applicable): If the aminomethyl resin is Fmoc-protected, treat it with a 20% solution of piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc group and liberate the free amine.[9]

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and byproducts.[10]

Protocol 1: DIC/HOBt Mediated Coupling

This is a classic and cost-effective method for peptide coupling.[11]

Materials:

  • Fmoc-Val-Ala-OH

  • Aminomethyl acetate resin (pre-swelled and deprotected)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Activation: In a separate vessel, dissolve Fmoc-Val-Ala-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.[12]

  • Add DIC (3 equivalents) to the solution and allow it to react for 15-20 minutes at room temperature to form the active ester.[12]

  • Coupling: Add the activated Fmoc-Val-Ala-OH solution to the prepared resin.

  • Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a ninhydrin (B49086) (Kaiser) test to detect the presence of free primary amines.[10][13] A negative ninhydrin test indicates complete coupling.

  • Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and finally methanol (B129727) (3 times) to remove excess reagents and byproducts.[8]

  • Drying: Dry the resin under vacuum.

Protocol 2: HBTU Mediated Coupling

HBTU is a highly efficient coupling reagent that often leads to faster reaction times.[6]

Materials:

  • Fmoc-Val-Ala-OH

  • Aminomethyl acetate resin (pre-swelled and deprotected)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Solution Preparation: In a reaction vessel, add the pre-swelled and deprotected aminomethyl acetate resin.

  • In a separate flask, dissolve Fmoc-Val-Ala-OH (2 equivalents relative to resin substitution) and HBTU (2 equivalents) in DMF.[10]

  • Coupling: Add the Fmoc-Val-Ala-OH/HBTU solution to the resin.

  • Add DIPEA (4 equivalents) to the resin slurry.[10]

  • Agitate the mixture at room temperature for 10-60 minutes. Monitor the reaction using the ninhydrin test.[10]

  • Washing: Upon completion, filter and wash the resin as described in Protocol 1.

  • Drying: Dry the resin under vacuum.

Data Presentation

The following tables summarize the recommended quantitative parameters for each protocol.

Table 1: Reagent Equivalents for DIC/HOBt Coupling

ReagentEquivalents (relative to resin substitution)
Fmoc-Val-Ala-OH3.0
HOBt3.0
DIC3.0

Table 2: Reagent Equivalents for HBTU Coupling

ReagentEquivalents (relative to resin substitution)
Fmoc-Val-Ala-OH2.0
HBTU2.0
DIPEA4.0

Visualizations

Caption: General workflow for the solid-phase coupling of Fmoc-Val-Ala-OH.

G Resin Aminomethyl Acetate Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate Fmoc-Val-Ala-OH (Coupling Reagent + Additive) Activate->Couple Wash2 Wash with DMF, DCM, MeOH Couple->Wash2 Dry Dry Resin Wash2->Dry Final Fmoc-Val-Ala-Resin Dry->Final

Caption: Logical relationship of reagents in the DIC/HOBt coupling method.

G cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_dipeptide Fmoc-Val-Ala-OH Active_Ester Active Ester Intermediate Fmoc_dipeptide->Active_Ester DIC DIC DIC->Active_Ester HOBt HOBt HOBt->Active_Ester Suppresses racemization Resin Deprotected Aminomethyl Acetate Resin Active_Ester->Resin Nucleophilic Attack Coupled_Product Fmoc-Val-Ala-Resin Resin->Coupled_Product

References

Application Notes and Protocols for Fmoc-Val-Ala-Linker in the Synthesis of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-Val-Ala-based linkers in the synthesis of antibody-drug conjugates (ADCs). The Val-Ala dipeptide linker offers a strategic advantage in ADC development due to its susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and maximizing efficacy at the tumor site.

Introduction

Antibody-drug conjugates are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. The Fmoc-Val-Ala-p-aminobenzylcarbamate (PABC) linker system is a cleavable linker designed for controlled drug release. The Val-Ala dipeptide is recognized and cleaved by cathepsin B, initiating a self-immolative cascade of the PABC spacer to release the active drug inside the target cancer cell.

Compared to the widely used Val-Cit linker, the Val-Ala linker has been shown to possess favorable physicochemical properties, such as lower hydrophobicity. This can lead to reduced aggregation of the final ADC product, especially at higher drug-to-antibody ratios (DAR), a critical consideration for manufacturing and in vivo stability.

Mechanism of Action: Intracellular Drug Release

The targeted delivery and release of the cytotoxic payload by a Val-Ala linker-based ADC is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.

ADC_Mechanism ADC 1. ADC Binding Endocytosis 2. Receptor-Mediated Endocytosis ADC->Endocytosis Internalization Lysosome 3. Lysosomal Trafficking Endocytosis->Lysosome Fusion Cleavage 4. Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage SelfImmolation 5. PABC Self- Immolation Cleavage->SelfImmolation PayloadRelease 6. Payload Release & Action SelfImmolation->PayloadRelease

ADC Internalization and Payload Release Pathway

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of Val-Ala linker-based ADCs in comparison to other linkers.

Table 1: Comparative Stability and Aggregation of Val-Ala vs. Val-Cit Linkers

ParameterVal-Ala LinkerVal-Cit LinkerReference
Aggregation (High DAR) Lower aggregation levels reported, with some studies showing less than 20% aggregation.Can exhibit higher aggregation, with some reports of increased dimeric species.
Plasma Stability Generally high stability in human plasma.High stability in human plasma, but can be susceptible to premature cleavage by mouse carboxylesterase Ces1C.
Hydrophobicity (cLogP) Lower hydrophobicity compared to Val-Cit.Higher hydrophobicity.

Table 2: In Vitro Cytotoxicity of Val-Ala Linker-Based ADCs

ADC Target & PayloadCell LineIC50 (pM)Reference
Anti-HER2 MMAEHER2+ cells92
Sulfatase-cleavable linker ADCHER2+ cells61 and 111
Non-cleavable ADCHER2+ cells609

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of Val-Ala linker-based ADCs.

Protocol 1: Synthesis of Fmoc-Val-Ala-PABC-Payload

This protocol describes the synthesis of the drug-linker construct using solid-phase peptide synthesis (SPPS) followed by conjugation to the cytotoxic payload.

Linker_Synthesis_Workflow Resin 1. Resin Swelling Fmoc_Deprotection_Ala 2. Fmoc Deprotection (Alanine) Resin->Fmoc_Deprotection_Ala Coupling_Val 3. Coupling of Fmoc-Val-OH Fmoc_Deprotection_Ala->Coupling_Val Fmoc_Deprotection_Val 4. Fmoc Deprotection (Valine) Coupling_Val->Fmoc_Deprotection_Val Coupling_PABC 5. Coupling of PABC Moiety Fmoc_Deprotection_Val->Coupling_PABC Cleavage 6. Cleavage from Resin Coupling_PABC->Cleavage Payload_Conjugation 7. Payload Conjugation Cleavage->Payload_Conjugation Purification 8. HPLC Purification Payload_Conjugation->Purification

Workflow for Drug-Linker Synthesis

Materials:

  • Rink amide resin

  • Fmoc-Ala-OH

  • Fmoc-Val-OH

  • p-aminobenzyl alcohol (PAB-OH)

  • Coupling reagents (e.g., HBTU, HOBt, HATU)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine (B6355638)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cytotoxic payload with a suitable reactive handle (e.g., MMAE)

  • HPLC for purification

Procedure:

  • Resin Preparation: Swell the Rink amide resin in DMF for 1 hour.

  • Fmoc Deprotection (Alanine): Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

  • Fmoc Deprotection (Valine): Repeat step 2.

  • PABC Spacer Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Ala dipeptide using a suitable coupling agent like HATU.

  • Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail for 2-3 hours. Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC.

  • Payload Conjugation:

    • Dissolve the purified Fmoc-Val-Ala-PAB-OH linker (1.1 eq.) and the payload (e.g., MMAE, 1.0 eq.) in anhydrous DMF.

    • Add coupling reagents such as HOBt and pyridine.

    • Stir the reaction at room temperature and monitor its progress by HPLC.

    • Upon completion, purify the crude product by semi-preparative HPLC to obtain the Fmoc-Val-Ala-PABC-payload.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the drug-linker to the antibody, typically through reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

  • Fmoc-Val-Ala-PABC-payload with a maleimide (B117702) handle

  • N-acetylcysteine for quenching

  • Size-exclusion chromatography (SEC) for purification

Procedure:

  • Antibody Reduction:

    • Incubate the antibody with a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds. The amount of TCEP will influence the final DAR.

    • Incubate at room temperature for 1-2 hours.

  • Conjugation:

    • Add the maleimide-activated drug-linker to the reduced antibody solution at a molar excess of 4-8 fold.

    • Gently agitate the reaction mixture at room temperature for 1-2 hours.

  • Quenching: Quench any unreacted thiols by adding an excess of N-acetylcysteine.

  • Purification: Purify the ADC from unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC).

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-conjugated ADCs.

Materials:

  • HIC column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., sodium phosphate (B84403) with sodium chloride)

  • Mobile Phase B: Low salt buffer (e.g., sodium phosphate)

Procedure:

  • Sample Preparation: Dilute the purified ADC to a suitable concentration in Mobile Phase A.

  • HIC Analysis:

    • Inject the ADC sample onto the HIC column.

    • Elute with a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later.

    • Monitor the elution profile at 280 nm.

  • DAR Calculation: The average DAR is calculated based on the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

Protocol 4: In Vitro Cathepsin B Cleavage Assay

This assay confirms the susceptibility of the Val-Ala linker to enzymatic cleavage.

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., sodium acetate, pH 5.5, with DTT)

  • HPLC-MS system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the assay buffer.

  • Initiate Reaction: Add activated Cathepsin B to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a protease inhibitor or by immediate freezing).

  • Analysis: Analyze the samples by HPLC-MS to quantify the amount of released payload over time.

Conclusion

The Fmoc-Val-Ala-PABC linker system provides a valuable tool for the development of next-generation ADCs. Its favorable physicochemical properties, including lower hydrophobicity and reduced aggregation potential, coupled with its efficient cleavage by cathepsin B, make it an attractive alternative to traditional linkers. The protocols outlined in these application notes provide a framework for the successful synthesis, purification, and characterization of Val-Ala-based ADCs, enabling researchers to further explore their therapeutic potential.

Troubleshooting & Optimization

Troubleshooting low yield in peptide synthesis with Fmoc-Val-Ala-aminomethyl acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for low-yield issues encountered during Solid-Phase Peptide Synthesis (SPPS) when using Fmoc-Val-Ala-aminomethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: My overall peptide yield is extremely low after cleavage. What is the most likely cause when starting with a Fmoc-Val-Ala dipeptide linker?

A1: When significant loss of product occurs after the first few coupling cycles with a dipeptide, the primary suspect is Diketopiperazine (DKP) formation . This side reaction is particularly prevalent at the dipeptide stage.[1] After the Fmoc group is removed from the Valine, the newly freed N-terminal amine of the Alanine can attack the ester linkage connecting the peptide to the resin. This intramolecular cyclization cleaves the Val-Ala dipeptide from the resin as a stable six-membered ring, effectively terminating the synthesis for that chain.[1][2] Other potential causes include incomplete coupling of the third amino acid onto the sterically hindered Val-Ala sequence or aggregation of the hydrophobic peptide chains.[3][4]

Q2: How can I confirm that Diketopiperazine (DKP) formation is the cause of my low yield?

A2: Diagnosis involves analyzing both the resin and the reaction solutions. The most direct method is to analyze the piperidine (B6355638) solutions used for Fmoc deprotection by HPLC and Mass Spectrometry (MS). The presence of a mass corresponding to cyclo(Val-Ala) will confirm DKP formation. Additionally, after cleavage from the resin, a very low yield of the target peptide accompanied by no significant deletion products in the crude MS analysis strongly suggests that the peptide chain was lost from the resin early in the synthesis.[1][3]

Q3: I've confirmed DKP formation is occurring. What are the most effective strategies to prevent it?

A3: Preventing DKP formation is crucial for maintaining yield. Key strategies include:

  • Resin Selection: Utilize a sterically hindered resin like 2-chlorotrityl chloride (2-CTC). The bulky trityl group physically obstructs the N-terminal amine from attacking the resin linkage, significantly reducing DKP formation compared to standard benzyl (B1604629) alcohol-based linkers like Wang resin.[5][6]

  • Optimized Fmoc-Deprotection: Standard piperidine treatment can promote DKP formation.[1] Consider using an alternative, faster deprotection solution, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 5% piperazine (B1678402) in NMP, which has been shown to drastically reduce DKP formation.[7][8][9]

  • Rapid Subsequent Coupling: Minimize the time the deprotected N-terminal amine of the dipeptide is exposed. Proceed immediately to the coupling of the third amino acid after the deprotection and washing steps. This can be achieved by using an in-situ neutralization protocol during coupling.[10]

Q4: My coupling reaction for the third amino acid (onto the Alanine of the Val-Ala linker) is inefficient, as indicated by a positive Kaiser test. What should I do?

A4: The hydrophobic nature of Valine and Alanine can lead to peptide aggregation on the resin, hindering reagent access.[4][11] To improve coupling efficiency for such "difficult sequences," consider the following:

  • Use a More Potent Coupling Reagent: Switch from standard DIC/HOBt to a uronium-based reagent like HATU, which is highly effective for sterically hindered couplings.[12][13][14]

  • Change Solvents: Replace DMF with N-Methyl-2-pyrrolidone (NMP) or add chaotropic agents like DMSO to the solvent to disrupt secondary structures and improve solvation.[4][11]

  • Elevate Temperature: Increasing the reaction temperature can improve coupling kinetics and disrupt aggregation.[15]

  • Double Couple: Perform the coupling step twice to ensure the reaction goes to completion before proceeding to the next deprotection step.[12]

Q5: I suspect incomplete Fmoc-deprotection from the Valine residue due to steric hindrance or aggregation. How can I improve this step?

A5: Incomplete Fmoc deprotection leads to deletion sequences where one or more amino acids are missing from the final peptide.[16] To ensure complete deprotection:

  • Increase Deprotection Time: Extend the standard piperidine treatment time (e.g., from 10 minutes to 20-30 minutes).[17]

  • Use a Stronger Base: A solution of 2% DBU in DMF is a more potent deprotection reagent than piperidine.[18] However, as DBU is non-nucleophilic, a small amount of piperidine is often included to scavenge the dibenzofulvene byproduct.[19] A combination of piperazine and DBU has also been shown to be highly effective and rapid.[20][21]

  • Monitor Deprotection: The cleavage of the Fmoc group can be monitored by UV spectroscopy of the filtrate, as the dibenzofulvene-piperidine adduct has a strong UV absorbance.[17]

Q6: Could the quality or handling of my Fmoc-Val-Ala-aminomethyl acetate be the issue?

A6: Yes, reagent quality is critical. Ensure the dipeptide linker is stored correctly, typically at -20°C or below, under an inert atmosphere and protected from light. Poor storage can lead to degradation. Furthermore, ensure all reagents, especially the solvents like DMF, are of high purity and amine-free, as contaminants can terminate the peptide chain.[16]

Data Summary Tables

Table 1: Comparison of Coupling Reagents for Difficult Sequences
Coupling ReagentTypical Equivalents (vs. Resin)Base (Equivalents)Activation TimeKey Advantages
DIC / HOBt 3.0 / 3.0DIPEA (6.0)5-10 minStandard, cost-effective.
HBTU 2.9DIPEA (6.0)2 minFast and efficient, but can cause racemization with sensitive residues.[14]
HATU 2.9DIPEA (6.0)1-2 minVery fast, highly effective for hindered couplings, and suppresses racemization due to the HOAt moiety.[12][13][14]
COMU 3.0DIPEA (6.0)1-2 minComparable efficiency to HATU with improved safety and solubility profile.[22]
Table 2: Troubleshooting Quick Guide for Low Yield with Val-Ala Sequence
SymptomPotential CauseRecommended Solution(s)Diagnostic Test
Very low yield, main product is not the target peptide.Diketopiperazine (DKP) Formation [1]Use 2-chlorotrityl chloride (2-CTC) resin.[6] Use a DBU/piperazine deprotection cocktail.[7] Couple the 3rd amino acid immediately after deprotection.HPLC/MS of deprotection solution to find cyclo(Val-Ala).
Multiple peaks in HPLC, significant deletion products (Mass = Target - Amino Acid).Incomplete Coupling [3]Use a stronger coupling reagent (e.g., HATU).[13] Switch solvent from DMF to NMP.[11] Perform a double coupling.Positive Kaiser test after coupling.[23]
Multiple peaks in HPLC, significant truncation products (Mass < Target).Incomplete Fmoc-Deprotection [16]Extend piperidine treatment time. Use a stronger deprotection reagent (e.g., 2% DBU).[18]Negative Kaiser test after deprotection.[16]
Low yield with no obvious side products.Peptide Aggregation [4]Add DMSO or chaotropic salts to solvents. Synthesize at an elevated temperature.False negative Kaiser test results.[24]

Experimental Protocols

Protocol 1: Kaiser Test for Free Primary Amines

The Kaiser test is used to detect the presence of free primary amines on the resin, indicating either successful deprotection or incomplete coupling.[23][25]

Reagents:

  • Solution A: 16.5 mg KCN diluted in 25 mL water; 1 mL of this solution is then diluted with 49 mL of pyridine.[25]

  • Solution B: 1 g ninhydrin (B49086) in 20 mL of n-butanol.[25]

  • Solution C: 40 g phenol (B47542) in 20 mL of n-butanol.[25]

Procedure:

  • Collect a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Wash the beads several times with ethanol (B145695) and then DMF.

  • Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[25]

  • Heat the tube at 100-110°C for 5 minutes.[25][26]

  • Observe the color:

    • Intense Blue Beads and/or Solution: Positive result. Free primary amines are present (coupling has failed or is incomplete).

    • Yellow/Colorless Beads and Solution: Negative result. No free primary amines are present (coupling is complete).[27]

Protocol 2: High-Efficiency Coupling with HATU

This protocol is recommended for coupling the third amino acid onto the Val-Ala sequence or for any sterically hindered coupling.[13]

Materials:

  • Peptide-resin with a free N-terminal amine.

  • Fmoc-protected amino acid (3-5 equivalents).

  • HATU (2.9 - 4.5 equivalents).[13]

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

  • High-purity DMF or NMP.

Procedure:

  • Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected and the resin has been thoroughly washed with DMF.

  • In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.

  • Add DIPEA to the amino acid/HATU solution and agitate for 1-2 minutes to pre-activate the amino acid.[12]

  • Drain the DMF from the washed resin and immediately add the activated amino acid solution.

  • Agitate the reaction at room temperature for 1-2 hours.

  • Perform a Kaiser test to confirm the reaction is complete (negative result).[12]

  • If the Kaiser test is positive, drain the solution and repeat the coupling with a fresh solution of activated amino acid ("double coupling").

  • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.[12]

Protocol 3: Enhanced Fmoc-Deprotection with DBU/Piperazine

This protocol is recommended to minimize DKP formation at the dipeptide stage or to deprotect difficult sequences.[7][9]

Reagents:

  • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[7][9]

Procedure:

  • Wash the Fmoc-protected peptide-resin with NMP (3 times).

  • Add the DBU/piperazine deprotection solution to the resin, ensuring it is fully submerged.

  • Agitate the mixture at room temperature for 5-7 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with fresh deprotection solution for another 5-7 minutes to ensure completeness.

  • Wash the resin thoroughly with NMP (at least 6 times) to completely remove the deprotection reagents and byproducts. The resin is now ready for the next coupling step.

Visualizations

Experimental & Logical Workflows

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions start Low Peptide Yield Observed analyze_cleavage Analyze Cleavage & Deprotection Solutions via HPLC/MS start->analyze_cleavage Is product loss occurring early? kaiser_coupling Perform Kaiser Test After Coupling Step start->kaiser_coupling kaiser_deprotection Perform Kaiser Test After Deprotection Step start->kaiser_deprotection dkp Diketopiperazine (DKP) Formation analyze_cleavage->dkp cyclo(Val-Ala) detected incomplete_coupling Incomplete Coupling kaiser_coupling->incomplete_coupling Test is Positive (Blue) incomplete_deprotection Incomplete Deprotection kaiser_deprotection->incomplete_deprotection Test is Negative (Yellow) solution_dkp Use 2-CTC Resin Use DBU/Piperazine Deprotection Couple Next AA Immediately dkp->solution_dkp solution_coupling Use HATU Coupling Reagent Switch to NMP Solvent Perform Double Coupling incomplete_coupling->solution_coupling solution_deprotection Extend Deprotection Time Use Stronger Base (DBU) incomplete_deprotection->solution_deprotection

Caption: Troubleshooting workflow for low peptide yield.

References

Identifying and minimizing side reactions with Fmoc-Val-Ala-aminomethyl acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Val-Ala-aminomethyl acetate (B1210297) in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides starting with the Fmoc-Val-Ala sequence.

Issue 1: Low yield or complete failure of the synthesis after the second amino acid.

  • Question: I am performing a solid-phase peptide synthesis starting with Fmoc-Ala attached to the resin, followed by coupling of Fmoc-Val. After the coupling of the third amino acid, I observe a very low yield of my target peptide. What could be the cause?

  • Answer: A likely cause is the formation of a cyclic dipeptide, specifically a diketopiperazine (DKP) . After the deprotection of the N-terminal Fmoc group from the dipeptide (H-Val-Ala-resin), the free amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the solid support as cyclo(Val-Ala). This side reaction is particularly prevalent for dipeptides and significantly reduces the yield of the desired longer peptide.

Issue 2: Identification of an unexpected peak in HPLC analysis corresponding to a loss of the first two amino acids.

  • Question: My HPLC analysis of the crude peptide shows a significant peak that corresponds to my target sequence minus the N-terminal Val-Ala. Why is this happening?

  • Answer: This is also a strong indicator of diketopiperazine formation. The hydroxymethyl groups generated on the resin after the cleavage of the diketopiperazine can become new sites for peptide chain elongation, leading to the synthesis of a truncated peptide lacking the initial Val-Ala sequence.

Issue 3: Difficulty in coupling the third amino acid to the H-Val-Ala-resin.

  • Question: I am observing incomplete coupling of the third amino acid to my Val-Ala sequence on the resin. What could be the reason?

  • Answer: Besides the possibility of diketopiperazine formation reducing the available sites for coupling, the steric hindrance of the valine residue can slow down the coupling reaction.[1] Additionally, aggregation of the peptide chains on the resin, especially with hydrophobic residues like valine and alanine (B10760859), can further impede the coupling efficiency.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be aware of when using Fmoc-Val-Ala-aminomethyl acetate?

A1: The most significant side reaction is the formation of diketopiperazine (DKP) . This occurs after the removal of the Fmoc group from the valine residue, leading to the cyclization of the H-Val-Ala dipeptide and its cleavage from the resin.[3][4] This side reaction is a major cause of yield loss in the synthesis of peptides with an N-terminal Val-Ala sequence.

Q2: How can I minimize diketopiperazine formation?

A2: Several strategies can be employed to suppress diketopiperazine formation:

  • Choice of Resin: Using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can significantly reduce DKP formation.[5]

  • Fmoc Deprotection Conditions: Modifying the Fmoc deprotection conditions can have a substantial impact. A study has shown that using a solution of 2% DBU and 5% piperazine (B1678402) in NMP can drastically reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF.[3][4]

  • Coupling of the Third Amino Acid: To minimize the time the deprotected dipeptide is exposed to basic conditions, the coupling of the third amino acid should be performed immediately after Fmoc deprotection.

  • Use of Dipeptide Building Blocks: Instead of sequential coupling, using a pre-formed Fmoc-protected tripeptide (Fmoc-Xaa-Val-Ala-OH) for the initial coupling to the resin can bypass the susceptible dipeptide stage.

Q3: Are there other side reactions I should be concerned about with the Val-Ala sequence?

A3: While diketopiperazine formation is the most prominent issue, other potential side reactions include:

  • Racemization: The activation of Fmoc-Val for coupling can lead to a low degree of racemization, especially with certain coupling reagents. The steric hindrance of the valine side chain can sometimes influence the extent of this side reaction.[6][7] Using additives like HOBt or HOAt can help suppress racemization.[5][6]

  • Aggregation: Peptides containing hydrophobic residues like valine and alanine are prone to aggregation during synthesis, which can lead to incomplete coupling and deprotection steps.[2] Using solvents like NMP or adding chaotropic salts can help disrupt aggregation.[2]

Q4: How can I monitor the formation of diketopiperazine during my synthesis?

A4: The formation of diketopiperazine can be monitored by taking a small sample of the resin after the deprotection of the second amino acid (valine) and before the coupling of the third. The resin sample can be treated with a mild cleavage cocktail (e.g., 1% TFA in DCM), and the resulting solution can be analyzed by HPLC to detect the presence of the cyclic dipeptide.[4][8]

Quantitative Data

The choice of Fmoc deprotection reagent can significantly impact the extent of diketopiperazine (DKP) formation.

Fmoc Deprotection ReagentDKP Formation (%)Reference
20% Piperidine in DMF13.8%[4]
2% DBU, 5% Piperazine in NMP3.6%[4]

Experimental Protocols

Protocol 1: Minimized Diketopiperazine Formation during Coupling of the Third Amino Acid

This protocol is designed for the manual solid-phase synthesis of a peptide starting with a Val-Ala sequence on a 2-chlorotrityl chloride resin.

  • Resin Swelling: Swell the Fmoc-Ala-2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Fmoc Deprotection of Alanine: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Valine:

    • Dissolve Fmoc-Val-OH (3 equivalents), HOBt (3 equivalents), and HBTU (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF, DCM, and isopropanol. Perform a Kaiser test to confirm complete coupling.

  • Fmoc Deprotection of Valine (Minimized DKP Formation):

    • Prepare a solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) (v/v/w).

    • Treat the resin with this solution for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

    • Immediately wash the resin thoroughly with NMP.

  • Coupling of the Third Amino Acid:

    • Immediately proceed with the coupling of the next Fmoc-amino acid using your standard coupling protocol (e.g., HBTU/DIPEA or DIC/Oxyma). Ensure minimal delay between the deprotection/wash steps and the next coupling to reduce the risk of diketopiperazine formation.

Protocol 2: HPLC Monitoring of Diketopiperazine Formation

  • Sample Collection: After the Fmoc deprotection of the valine residue and subsequent washing, take a small sample of the resin (approx. 5-10 mg).

  • Cleavage: Treat the resin sample with 200 µL of a 20% trifluoroethanol (TFE) in DCM solution for 10 minutes.[4]

  • Sample Preparation: Filter the cleavage solution and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 100 µL of 50% acetonitrile (B52724) in water with 0.1% TFA.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 220 nm.

    • Analysis: Compare the chromatogram to a standard of cyclo(Val-Ala) if available, or look for a new peak corresponding to the mass of the diketopiperazine.

Visualizations

sps_workflow Resin Solid Support (e.g., 2-CTC Resin) Fmoc_AA1 Couple Fmoc-Ala-OH Resin->Fmoc_AA1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA1->Deprotect1 Fmoc_AA2 Couple Fmoc-Val-OH Deprotect1->Fmoc_AA2 Deprotect2 Fmoc Deprotection (e.g., 2% DBU/5% Piperazine/NMP) Fmoc_AA2->Deprotect2 Fmoc_AA3 Couple 3rd Fmoc-AA Deprotect2->Fmoc_AA3 Repeat Repeat Deprotection and Coupling Cycles Fmoc_AA3->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

dkp_formation Dipeptide_Resin H-Val-Ala-O-Resin Intramolecular_Attack Intramolecular Nucleophilic Attack Dipeptide_Resin->Intramolecular_Attack Deprotection Fmoc Deprotection of Valine Deprotection->Dipeptide_Resin DKP cyclo(Val-Ala) (Diketopiperazine) Intramolecular_Attack->DKP Resin_OH HO-Resin Intramolecular_Attack->Resin_OH

Caption: Mechanism of diketopiperazine (DKP) formation.

troubleshooting_tree Start Low Peptide Yield after 2nd AA Check_HPLC Analyze Crude Product by HPLC Start->Check_HPLC DKP_Peak Peak corresponding to cyclo(Val-Ala) or (Peptide - Val-Ala) present? Check_HPLC->DKP_Peak Yes_DKP High Probability of Diketopiperazine Formation DKP_Peak->Yes_DKP Yes No_DKP Investigate Other Causes: - Incomplete Coupling - Aggregation - Other Side Reactions DKP_Peak->No_DKP No Solution Implement DKP Minimization Strategies: - Use 2-CTC Resin - Modify Deprotection (2% DBU/5% Piperazine) - Immediate Coupling of 3rd AA Yes_DKP->Solution

Caption: Troubleshooting logic for low peptide yield.

References

Technical Support Center: Optimizing Cleavage of Fmoc-Val-Ala-Aminomethyl Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage of Fmoc-Val-Ala from aminomethyl-functionalized resins. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure high efficiency and purity in your peptide cleavage experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard cleavage cocktail for a simple, non-sensitive dipeptide like Fmoc-Val-Ala?

For a dipeptide with non-reactive side chains like Valine and Alanine (B10760859), a simple and effective cleavage cocktail is recommended. The most common and suitable choice is a mixture of Trifluoroacetic acid (TFA), water (H₂O), and Triisopropylsilane (TIPS). A standard formulation is TFA/H₂O/TIPS in a 95:2.5:2.5 volumetric ratio .[1][2] The TFA acts as the strong acid to cleave the ester linkage to the resin, water serves as a proton source, and TIPS acts as a scavenger to quench reactive cations generated from the linker, preventing potential side reactions.[3]

Q2: How long should the cleavage reaction proceed for optimal efficiency?

For most standard acid-labile resins like Wang resin, a reaction time of 1 to 3 hours at room temperature is generally sufficient for complete cleavage.[1][4] The progress of the cleavage can be monitored by taking a small aliquot of the resin, cleaving it (a "micro cleavage"), and analyzing the product via HPLC.[3]

Q3: My final peptide yield is very low. What are the common causes and how can I fix this?

Low peptide yield is a frequent issue with several potential causes:

  • Incomplete Cleavage: The reaction may not have gone to completion. To address this, you can extend the reaction time to 3-4 hours. If the yield is still low, you can filter the peptide solution and re-treat the same resin with a fresh batch of cleavage cocktail for another 1-2 hours.[5]

  • Synthesis Failure: There may have been an issue during the solid-phase synthesis, resulting in less peptide on the resin than expected. It is good practice to weigh the resin after synthesis; a substantial weight increase should be observed.[5]

  • Precipitation Issues: The peptide may be lost during the precipitation step. This is especially true for small, hydrophilic peptides. See the question below for troubleshooting precipitation.

Q4: I added ice-cold diethyl ether to my TFA solution, but no precipitate formed. What should I do?

This is a common problem, particularly with small or hydrophilic peptides that may have some solubility in ether.

  • Concentrate the TFA: Before adding to ether, carefully reduce the volume of the TFA filtrate to about 1-2 mL using a gentle stream of nitrogen.[5] This increases the concentration of the peptide relative to the TFA.

  • Add to a Larger Ether Volume: Add the concentrated TFA solution dropwise into a significantly larger volume of vigorously stirred, ice-cold diethyl ether (at least a 10-fold volume excess).[1][4]

  • Allow Time for Precipitation: If a precipitate does not form immediately, store the mixture at 4°C or -20°C overnight to encourage precipitation.[4]

  • Analytical Check: If no precipitate forms, perform a MALDI-TOF or LC-MS analysis on a small, dried-down sample of the ether/TFA solution to confirm if the peptide was successfully cleaved from the resin in the first place.

Q5: Are there any significant side reactions to be aware of when cleaving Fmoc-Val-Ala?

For Fmoc-Val-Ala, the risk of side reactions is minimal because neither valine nor alanine has a reactive side chain. However, the principle of scavenging is crucial in peptide chemistry. During cleavage, reactive carbocations are generated from the resin linker and any remaining protecting groups.[6] Without scavengers like TIPS, these cations could potentially re-attach to the peptide.[7] While not a major concern for Val-Ala, using scavengers is a standard best practice that becomes critical for peptides containing sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr).[6][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of peptides from the resin.

Problem Possible Cause Recommended Solution
Low or No Peptide Yield Incomplete Cleavage ReactionEnsure the cleavage cocktail is freshly prepared with high-quality reagents.[2] Extend the cleavage time to 3-4 hours. You can also re-treat the resin with a fresh cleavage cocktail to recover any remaining peptide.[5]
Poor Peptide PrecipitationThe peptide may be soluble in the precipitation solvent. Reduce the volume of the TFA solution under a stream of nitrogen before adding it to a 10-fold excess of ice-cold diethyl ether.[5] If necessary, store at 4°C overnight.[4]
Broad or Multiple Peaks in HPLC Analysis Re-attachment of Peptide to ResinThis is unlikely for Val-Ala but can occur. Ensure your cleavage cocktail contains an effective scavenger like TIPS to trap reactive cationic species generated from the linker.[6][7]
Degradation of PeptideProlonged exposure to strong acid (TFA) can degrade some peptides. Do not extend cleavage times unnecessarily beyond what is required for complete deprotection and cleavage (typically 1-4 hours).[2]
Resin Turns a Deep Yellow/Red Color Formation of Trityl CationsIf any trityl-based protecting groups were used (e.g., for Asn or Gln, though not relevant for Val-Ala), their cleavage generates a stable and colored trityl cation. This is normal and the color should not affect the peptide quality, especially when scavengers are present.[2]

Comparison of Cleavage Cocktails

While a simple cocktail is best for Fmoc-Val-Ala, the following table provides a comparison with more complex cocktails used for other peptides, illustrating the rationale for cocktail selection.

Cocktail NameComposition (v/v)Typical Reaction TimeSuitability for Fmoc-Val-AlaKey Considerations
Reagent B (Modified) TFA / H₂O / TIPS (95:2.5:2.5)1-3 HoursExcellent The ideal choice. TIPS is an effective, non-odorous scavenger for cations generated from the resin linker.[2][9]
Standard TFA / H₂O TFA / H₂O (95:5)1-4 HoursGood A minimalist approach that works for simple peptides. Lacks a dedicated scavenger, making it less robust than Reagent B.[2]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)1-3 HoursNot Necessary (Overkill) Designed for peptides with multiple sensitive residues (Trp, Met, Cys, Arg). The additional scavengers are not required for Val-Ala and add unnecessary complexity and odor.[8][9]
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I3+ HoursNot Necessary (Overkill) A specialized cocktail designed to prevent the oxidation of Methionine residues during cleavage.[10]

Experimental Protocols

Protocol 1: Standard Cleavage from Resin

This protocol describes the standard procedure for cleaving the peptide from an acid-labile resin support.

Materials:

  • Fmoc-Val-Ala-Resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIPS)

  • Deionized Water (H₂O)

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Shaker or rotator

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into the reaction vessel. Swell the resin in DCM for 15-30 minutes, then drain the DCM. Wash the resin 2-3 more times with DCM to remove any residual DMF from synthesis.[11] Dry the resin under a gentle stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, H₂O, and TIPS in a 95:2.5:2.5 volumetric ratio . Prepare the cocktail immediately before use. For 100 mg of resin, approximately 2 mL of cocktail is sufficient.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Ensure the resin is fully submerged. Stopper the vessel and gently agitate the mixture on a shaker at room temperature for 1-3 hours.[1]

  • Peptide Collection: After the reaction is complete, filter the cleavage solution containing the peptide into a clean collection tube (e.g., a centrifuge tube).[7]

  • Resin Washing: Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL each) to recover any remaining peptide. Combine these washes with the initial filtrate.[4]

Protocol 2: Peptide Precipitation and Isolation

This protocol outlines the recovery of the crude peptide from the TFA solution.

Materials:

  • TFA solution containing the cleaved peptide

  • Ice-cold diethyl ether (or methyl t-butyl ether)

  • Centrifuge

  • Nitrogen gas line or vacuum desiccator

Procedure:

  • Precipitation: Place a 10-fold volume of ice-cold diethyl ether into a centrifuge tube. Add the combined TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[1]

  • Pelleting: Centrifuge the suspension for 5-10 minutes at a moderate speed (e.g., 3000-5000 rpm) to pellet the precipitated peptide.

  • Washing: Carefully decant the ether supernatant. Add a fresh portion of cold diethyl ether, vortex briefly to resuspend the pellet, and centrifuge again. Repeat this washing step two more times to thoroughly remove residual TFA and scavengers.[7]

  • Drying: After the final wash and decanting, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator until a fine, white powder is obtained. The crude peptide is now ready for analysis (e.g., HPLC, MS) and purification.[7]

Visualizations

Experimental Workflow for Peptide Cleavage

Cleavage_Workflow cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_isolation Isolation & Purification start Start with Dried Peptide-Resin swell Swell Resin in DCM start->swell add_cocktail Add Cocktail to Resin swell->add_cocktail prep_cocktail Prepare Fresh Cleavage Cocktail (TFA/H2O/TIPS) prep_cocktail->add_cocktail react React for 1-3 Hours at Room Temperature filter Filter to Separate Resin from Filtrate react->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate wash Wash Peptide Pellet (3x with Ether) precipitate->wash dry Dry Peptide Pellet wash->dry end Crude Peptide Ready for Analysis/Purification dry->end

Caption: A flowchart illustrating the standard experimental workflow from peptide-resin to the isolated crude peptide.

Troubleshooting Logic for Low Peptide Yield

Troubleshooting_Logic start Problem: Low or No Peptide Yield q1 Was precipitate observed after adding ether? start->q1 a1_no No Precipitate q1->a1_no No a1_yes Precipitate Formed, but Yield is Low q1->a1_yes Yes sol1 1. Concentrate TFA solution. 2. Use larger ether volume. 3. Store cold overnight. 4. Analyze supernatant for peptide. a1_no->sol1 q2 Was cleavage time sufficient (1-3h)? a1_yes->q2 a2_no Insufficient Time q2->a2_no No a2_yes Sufficient Time q2->a2_yes Yes sol2 Extend cleavage time to 3-4 hours. a2_no->sol2 sol3 Cleavage may still be incomplete. Re-treat resin with a fresh batch of cleavage cocktail. a2_yes->sol3

Caption: A decision tree to diagnose and solve common issues leading to low peptide yield during cleavage.

Simplified Cleavage Mechanism on Wang Resin

Cleavage_Mechanism cluster_reactants Reactants cluster_products Products & Byproducts cluster_scavenging Scavenging peptide_resin Peptide-O-CH2-Ph-Resin (Ester Linkage) peptide_acid Peptide-COOH (Desired Product) peptide_resin->peptide_acid Acid Cleavage carbocation Resin-Ph-CH2+ (Reactive Cation) peptide_resin->carbocation Acid Cleavage tfa TFA (H+) tfa->peptide_acid Acid Cleavage trapped_cation Trapped Cation (Neutralized Byproduct) carbocation->trapped_cation Quenching scavenger TIPS (Scavenger) scavenger->trapped_cation Quenching

Caption: A diagram showing the acid-catalyzed cleavage of a peptide from a Wang-type resin and the role of a scavenger.

References

Addressing stability and degradation issues of Fmoc-Val-Ala-aminomethyl acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Val-Ala-aminomethyl acetate (B1210297). The information is designed to help address common stability and degradation issues encountered during experimental work.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter.

Q1: I am seeing a gradual decrease in the purity of my solid Fmoc-Val-Ala-aminomethyl acetate over time, even when stored at -20°C. What could be the cause?

A1: Gradual degradation of solid this compound can occur even under recommended storage conditions. Several factors can contribute to this:

  • Residual Moisture: Trace amounts of water can lead to slow hydrolysis of the aminomethyl acetate ester.

  • Exposure to Light: The Fmoc group is known to be sensitive to light, which can lead to the formation of impurities.

  • Presence of Impurities: Residual acidic or basic impurities from the synthesis process can catalyze degradation. For example, traces of acetic acid can contribute to the breakdown of the molecule.[1]

  • Inappropriate Storage Atmosphere: Exposure to air, especially in the presence of humidity, can accelerate degradation. Storage under an inert atmosphere like nitrogen or argon is recommended.

To mitigate these issues, ensure the compound is stored in a tightly sealed, light-protected container, under a dry, inert atmosphere, and at the recommended temperature of -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Q2: My solution of this compound in an organic solvent (e.g., DMF, DMSO) is turning yellow and showing multiple new peaks on HPLC analysis. What is happening?

A2: The yellowing of the solution and the appearance of new HPLC peaks are indicative of degradation. The primary degradation pathways in solution include:

  • Hydrolysis: The aminomethyl acetate ester is susceptible to hydrolysis, which cleaves the ester bond to form Fmoc-Val-Ala-OH and formaldehyde (B43269) N-acetate adducts. This can be catalyzed by trace amounts of water in the solvent or by acidic/basic conditions.

  • Fmoc Group Instability: The Fmoc protecting group is labile under basic conditions. If the solvent contains basic impurities (e.g., amines in old DMF), the Fmoc group can be cleaved, leading to the formation of dibenzofulvene and its adducts, which are often colored.

  • Solvent-Mediated Degradation: Some organic solvents can contain impurities or degrade over time to produce reactive species that can interact with the peptide derivative. For example, DMF can degrade to form dimethylamine (B145610) and formic acid.

To minimize degradation in solution, use high-purity, anhydrous solvents and prepare solutions fresh before use. If storage of the solution is necessary, it should be done at low temperatures (-20°C or -80°C) in tightly sealed vials, and for a limited time.

Q3: I am performing a reaction where the Fmoc group needs to be removed, but I am observing incomplete deprotection and side products. What are the likely reasons?

A3: Incomplete Fmoc deprotection and the formation of side products can be due to several factors:

  • Deprotection Reagent: The choice and concentration of the base for Fmoc removal are critical. While piperidine (B6355638) in DMF is standard, its effectiveness can be influenced by steric hindrance around the N-terminus.

  • Reaction Time and Temperature: Insufficient reaction time or low temperature can lead to incomplete deprotection. Conversely, prolonged exposure to basic conditions can promote side reactions.

  • Steric Hindrance: The Val-Ala dipeptide sequence can present some steric bulk that may slow down the deprotection reaction compared to smaller amino acids.

  • Aggregation: In some cases, peptide chains can aggregate on a solid support, hindering access of the deprotection reagent.

Consider optimizing the deprotection conditions, such as using a different base (e.g., DBU in combination with piperidine for difficult sequences), adjusting the reaction time, or performing the reaction at a slightly elevated temperature.

Q4: What are the expected degradation products of this compound that I should look for in my analysis?

A4: The primary degradation products to monitor include:

  • Fmoc-Val-Ala-OH: The product of hydrolysis of the aminomethyl acetate ester.

  • Fmoc-Val-Ala: The result of decarboxylation of the aminomethyl ester, although this is a less common pathway.

  • H-Val-Ala-aminomethyl acetate: The product of Fmoc group cleavage.

  • Dibenzofulvene (DBF) and its adducts: Formed upon cleavage of the Fmoc group in the presence of a base. These are often yellow.

  • Products of O->N Acyl Migration: While less likely for a sterically hindered amino acid like valine, intramolecular rearrangement could potentially lead to the formation of an amide.

A stability-indicating HPLC method should be able to resolve the parent compound from these potential degradation products.

Quantitative Data on Stability

Table 1: Recommended Storage Conditions and Expected Stability

Storage ConditionFormRecommended DurationExpected Purity Loss (per month)
-80°C, under Nitrogen, DarkSolidUp to 6 months< 0.1%
-20°C, under Nitrogen, DarkSolidUp to 1 month< 0.5%
4°C, Dessicated, DarkSolid< 1 week1-2%
Room Temperature, AmbientSolid< 24 hours> 5%
-20°C in anhydrous DMSOSolution< 1 week2-5%

Table 2: Influence of pH on the Stability of the Aminomethyl Acetate Ester in Aqueous Solutions (Estimated Half-life)

pHConditionEstimated Half-lifePrimary Degradation Pathway
2-4Acidic> 24 hoursSlow Acid-Catalyzed Hydrolysis
5-6Weakly Acidic12-24 hoursHydrolysis
7-8Neutral/Weakly Basic2-8 hoursBase-Catalyzed Hydrolysis
> 9Basic< 1 hourRapid Base-Catalyzed Hydrolysis & Fmoc Cleavage

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting its degradation products.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm (for the Fmoc group) and 214 nm (for the peptide backbone)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active substance.

  • Acidic Hydrolysis:

    • Prepare a solution of this compound (1 mg/mL) in 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Prepare a solution of this compound (1 mg/mL) in 0.01 M NaOH.

    • Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.01 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound (1 mg/mL) in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

    • Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a glass vial.

    • Heat in an oven at 80°C for 24, 48, and 72 hours.

    • At each time point, cool the sample, dissolve in the sample solvent, and analyze by HPLC.

  • Photolytic Degradation (Solution):

    • Prepare a solution of this compound (1 mg/mL) in a 1:1 mixture of acetonitrile and water.

    • Expose the solution to a calibrated light source (e.g., ICH option 1: UV/Vis light) for a defined period.

    • Analyze the sample by HPLC at various time points. A control sample should be kept in the dark at the same temperature.

Visualizations

Degradation_Pathway cluster_0 This compound This compound Fmoc-Val-Ala-OH Fmoc-Val-Ala-OH This compound->Fmoc-Val-Ala-OH Hydrolysis (Acid/Base/Water) H-Val-Ala-aminomethyl acetate H-Val-Ala-aminomethyl acetate This compound->H-Val-Ala-aminomethyl acetate Base (e.g., Piperidine) Dibenzofulvene Adducts Dibenzofulvene Adducts This compound->Dibenzofulvene Adducts Fmoc Cleavage

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample This compound Stress_Conditions Apply Stress (Acid, Base, Heat, Light, Oxidizing Agent) Sample->Stress_Conditions HPLC_Analysis Stability-Indicating HPLC Stress_Conditions->HPLC_Analysis Analyze Stressed Samples Data_Evaluation Peak Purity, Impurity Profiling, Mass Balance HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Fmoc-Val-Ala-Aminomethyl Acetate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the synthesis of Fmoc-Val-Ala-aminomethyl acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the coupling of this sterically hindered dipeptide.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of Fmoc-Val-Ala-aminomethyl acetate challenging?

The primary challenge in coupling this compound lies in steric hindrance. The bulky side chain of the Valine residue can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.[1][2][3] This can result in lower yields and the formation of deletion sequences.[2]

Q2: What are the most common causes of low coupling yield for this dipeptide?

Several factors can contribute to low coupling efficiency for this compound:

  • Steric Hindrance: As mentioned, the bulky nature of Valine is a primary contributor to difficult couplings.[2][3]

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, blocking reactive sites and preventing efficient coupling.[2][3][4]

  • Incomplete Activation: The carboxylic acid of the incoming Fmoc-Val-Ala-OH may not be fully activated before the coupling reaction, resulting in a lower concentration of the reactive species.[4]

  • Suboptimal Reaction Conditions: Factors such as the choice of coupling reagent, reaction time, temperature, and solvent can significantly impact the success of the coupling reaction.[4]

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling, leading to a truncated sequence.[3][5]

Q3: Which coupling reagents are recommended for sterically hindered amino acids like Valine?

For difficult couplings involving sterically hindered residues, standard coupling reagents like DIC/HOBt may be insufficient.[5] More potent activating agents are highly recommended. These are broadly categorized as:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and TBTU are highly effective for hindered couplings, with HATU often cited for its high reactivity.[5][6]

  • Phosphonium (B103445) Salts: Reagents such as PyBOP and PyAOP are also excellent choices for driving difficult coupling reactions to completion.[1][5][6]

These reagents are generally preferred over carbodiimides (e.g., DCC, DIC) for challenging sequences due to their higher reactivity and ability to minimize side reactions.[1][6][7]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low coupling efficiency for this compound.

Problem: Low Coupling Yield Confirmed by HPLC/Mass Spectrometry

Initial Verification:

Before extensive troubleshooting, confirm that the low yield is not due to issues with downstream processing. Ensure that the cleavage from the resin and subsequent workup are performed correctly.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Coupling Yield Detected kaiser_test Perform Kaiser Test on Resin Sample start->kaiser_test positive_kaiser Positive Kaiser Test (Blue/Purple Beads) kaiser_test->positive_kaiser negative_kaiser Negative Kaiser Test (Yellow Beads) kaiser_test->negative_kaiser incomplete_coupling Issue: Incomplete Coupling positive_kaiser->incomplete_coupling other_issues Investigate Other Potential Issues: - Incomplete Deprotection - Peptide Aggregation - Cleavage Problems negative_kaiser->other_issues troubleshoot_coupling Troubleshoot Coupling Reaction incomplete_coupling->troubleshoot_coupling double_coupling Strategy 1: Perform a Double Coupling troubleshoot_coupling->double_coupling change_reagent Strategy 2: Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) troubleshoot_coupling->change_reagent optimize_conditions Strategy 3: Increase Reaction Time and/or Temperature troubleshoot_coupling->optimize_conditions re_evaluate Re-evaluate with Kaiser Test double_coupling->re_evaluate change_reagent->re_evaluate optimize_conditions->re_evaluate complete Coupling Complete re_evaluate->complete

Caption: Troubleshooting workflow for low coupling efficiency.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Coupling due to Steric Hindrance 1. Perform a Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of activated Fmoc-Val-Ala-OH.[5] 2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[2][5] 3. Increase Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. This should be done cautiously to avoid potential racemization.[2][5]
Suboptimal Coupling Reagent Switch to a More Potent Reagent: If using a carbodiimide (B86325) like DIC, switch to a uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) based reagent. These are known to be more effective for hindered couplings.[3][5][6]
Peptide Aggregation Modify Synthesis Conditions: - Consider using a solvent mixture known to disrupt secondary structures, such as adding a small percentage of DMSO to DMF. - Microwave-assisted synthesis can sometimes help overcome aggregation issues by providing localized heating.[4]
Incomplete Fmoc Deprotection Optimize Deprotection Step: - Ensure the 20% piperidine (B6355638) in DMF solution is fresh. - Increase the deprotection time or perform a second treatment with the piperidine solution.[3][4] - Confirm complete deprotection with a Kaiser test before proceeding to the coupling step. A positive result (blue/purple beads) indicates the presence of free primary amines ready for coupling.[3]

Data Presentation

The choice of coupling reagent is critical for overcoming the steric hindrance associated with this compound. The following table summarizes the relative performance of different classes of coupling reagents for such challenging couplings.

Coupling Reagent Class Examples Relative Reactivity for Hindered Couplings Key Considerations
Uronium/Aminium Salts HATU, HCTU, TBTUHighHighly effective for hindered couplings and can lead to faster reaction times.[5][6][8] HATU is often considered one of the most efficient.[6][7]
Phosphonium Salts PyBOP, PyAOPHighExcellent for difficult couplings and can be used in excess to drive the reaction to completion.[1][5][6] PyAOP is particularly effective for coupling N-methylated amino acids.[8]
Carbodiimides DCC, DICModerateOften require additives like HOBt or Oxyma Pure to improve efficiency and suppress side reactions.[1][8] May be insufficient for highly hindered couplings.[5] The byproduct of DCC (DCU) is insoluble and can be problematic for solid-phase synthesis.[8]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the coupling of this compound to an N-terminal amine on a solid support.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[3][4]

    • Swell the resin in DMF for at least 30 minutes before coupling.[4]

  • Activation Mixture Preparation (perform in a separate vessel):

    • Dissolve Fmoc-Val-Ala-OH (3 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents).[1]

    • Allow the mixture to pre-activate for 1-2 minutes.[3]

  • Coupling Reaction:

    • Add the activation mixture to the swollen, deprotected resin.

    • Agitate the mixture at room temperature for at least 2 hours. For this difficult coupling, extending the time to 4 hours or overnight is recommended.[1][2][3]

  • Monitoring and Washing:

    • After the coupling time, take a small sample of the resin beads (5-10 beads) for a Kaiser test to check for the presence of free primary amines.[5]

    • A negative Kaiser test (yellow beads) indicates a complete reaction.[4][5]

    • If the Kaiser test is positive (blue/purple beads), a second coupling (double coupling) should be performed with a fresh activation mixture.[3][5]

    • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3][4]

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This colorimetric test is used to detect the presence of free primary amines on the resin.

  • Sample Preparation:

    • Collect a small sample of resin beads (5-10) in a small glass test tube.

    • Wash the beads thoroughly with DMF (3 times) and then with ethanol (B145695) (3 times) to remove any residual reagents.[5]

  • Reagent Addition:

    • Add the following three solutions to the test tube:

      • 2-3 drops of potassium cyanide in pyridine (B92270) (e.g., 65 mg KCN in 100 mL pyridine).

      • 2-3 drops of ninhydrin (B49086) in ethanol (e.g., 5 g ninhydrin in 100 mL ethanol).

      • 2-3 drops of phenol (B47542) in ethanol (e.g., 80 g phenol in 20 mL ethanol).[5]

  • Heating and Observation:

    • Heat the test tube at 100-120°C for 3-5 minutes.[5]

    • Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless, indicating the absence of free primary amines.[5]

Visualizations

Coupling_Reagent_Selection start Starting Point: Coupling Fmoc-Val-Ala-OH hindrance Is the coupling sterically hindered? (e.g., Val-Ala) start->hindrance standard_reagents Standard Reagents: DIC / HOBt hindrance->standard_reagents No potent_reagents Potent Reagents: Uronium/Aminium (HATU, HCTU) or Phosphonium (PyBOP) hindrance->potent_reagents Yes standard_outcome May result in low yield and require optimization (longer time, double coupling) standard_reagents->standard_outcome potent_outcome Higher probability of success, faster reaction, higher yield potent_reagents->potent_outcome

References

Technical Support Center: Purification of Peptides Synthesized with Fmoc-Val-Ala on Aminomethyl Resins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides synthesized using Fmoc-Val-Ala-OH, particularly when employing aminomethyl-based resins. The inherent hydrophobicity of the Val-Ala motif often leads to difficulties in purification, including aggregation and poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing a Val-Ala sequence?

A1: Peptides with a high content of hydrophobic amino acids like Valine (Val) and Alanine (Ala) are prone to several challenges during purification. The most common issues are:

  • Aggregation: Intermolecular hydrogen bonding between peptide chains can lead to the formation of β-sheet structures, causing the peptide to aggregate and precipitate out of solution. This can result in low yields and difficulty in purification.[1][2][3]

  • Poor Solubility: The hydrophobic nature of the Val-Ala sequence can lead to poor solubility in standard aqueous buffers used for reverse-phase HPLC, making it difficult to dissolve the crude peptide for purification.[4][5][6]

  • Diketopiperazine (DKP) Formation: The dipeptide sequence at the N-terminus of the resin is susceptible to cyclization, forming a stable six-membered ring (diketopiperazine). This side reaction cleaves the dipeptide from the resin, leading to a significant loss of yield. The Val-Ala sequence is known to be susceptible to DKP formation.[7][8][9][10]

Q2: What is "aminomethyl acetate" in the context of my peptide synthesis?

A2: While "Fmoc-Val-Ala-aminomethyl acetate" is not a standard nomenclature for a single reagent, it likely refers to a peptide synthesized with Fmoc-Val-Ala-OH as the C-terminal dipeptide, attached to an aminomethyl-functionalized resin via a linker containing an acetate (B1210297) group. An example would be 4-(acetoxymethyl)phenylacetamidomethyl (PAM) resin, which is stable under Fmoc synthesis conditions. The nature of the linker is crucial as it dictates the cleavage conditions and can influence side reactions.

Q3: How can I minimize aggregation of my Val-Ala containing peptide during synthesis and purification?

A3: Minimizing aggregation is crucial for a successful purification. Here are some strategies:

  • During Synthesis:

    • Use a low-substitution resin to increase the distance between peptide chains.[1]

    • Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt hydrogen bonding.[1]

    • Utilize "difficult sequence" protocols, which may involve higher temperatures, chaotropic salts (e.g., NaClO₄), or special solvent mixtures (e.g., "Magic Mixture": DCM/DMF/NMP with Triton X-100 and ethylenecarbonate).[1][2]

  • During Purification:

    • Dissolve the crude peptide in a strong organic solvent like DMSO, DMF, or formic acid before diluting it into the HPLC mobile phase.[3][5][11]

    • Incorporate solubilizing tags (e.g., poly-arginine) at the N- or C-terminus, which can be cleaved after purification.[3]

Q4: What are the best practices for cleavage of a peptide from an aminomethyl-based resin?

A4: The choice of cleavage cocktail is critical and depends on the specific linker and the peptide sequence. For many acid-labile linkers used with aminomethyl resins, a standard cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers is used.[12][13][14][15][16] Scavengers are necessary to trap reactive carbocations generated during cleavage, which can otherwise lead to side reactions with sensitive residues like Tryptophan or Methionine.[13][15]

Troubleshooting Guides

Problem 1: Low Crude Peptide Yield After Cleavage
Potential Cause Troubleshooting Steps
Incomplete Cleavage Extend the cleavage time. For resistant protecting groups or linkers, a longer reaction time (e.g., 4 hours or more) may be necessary.[13][15] Consider a stronger cleavage cocktail if applicable to your linker.
Diketopiperazine (DKP) Formation If the Val-Ala sequence is at the C-terminus, DKP formation is a likely cause of yield loss.[8][9][10] For future syntheses, consider using a 2-chlorotrityl chloride resin, as its steric bulk can inhibit DKP formation.[10] Alternatively, coupling the third amino acid quickly after the deprotection of the second can sometimes mitigate this issue.
Peptide Precipitation During Cleavage Highly hydrophobic peptides can sometimes precipitate in the cleavage cocktail. If this is suspected, attempt to redissolve the resin-bound material in a small amount of a strong organic solvent after the initial cleavage and combine the filtrates.
Problem 2: Poor Peak Shape (Tailing or Broadening) During HPLC Purification
Potential Cause Troubleshooting Steps
Peptide Aggregation on the Column Increase the column temperature (e.g., 40-60 °C) to improve solubility and reduce aggregation.[11] Use a shallower gradient to give the peptide more time to interact with the stationary phase.[11]
Secondary Interactions with the Stationary Phase Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) in the mobile phase to mask silanol (B1196071) interactions.[11][17]
Poor Sample Solubility in the Injection Solvent Dissolve the peptide in a stronger solvent like DMSO or isopropanol (B130326) before diluting with the initial mobile phase.[11] Ensure the final injection solvent has a lower or similar organic content to the initial mobile phase to avoid peak distortion.
Problem 3: Low Recovery of Purified Peptide
Potential Cause Troubleshooting Steps
Irreversible Adsorption to the HPLC Column For very hydrophobic peptides, consider using a column with a different stationary phase, such as C8 or phenyl, which are less hydrophobic than C18.[18] Passivating the HPLC system with a strong acid can help minimize adsorption to metallic surfaces.[11]
Peptide Precipitation During Solvent Evaporation After pooling the pure fractions, some hydrophobic peptides may precipitate as the organic solvent is removed. It can be helpful to add a small amount of a compatible organic solvent (like isopropanol) to the pooled fractions before lyophilization.
Incomplete Dissolution of Crude Peptide If the crude peptide was not fully dissolved prior to injection, a significant portion may have been filtered out or never loaded onto the column. Always ensure complete dissolution, even if it requires sonication or gentle warming.[6]

Quantitative Data Summary

Table 1: Comparison of Common Cleavage Cocktails for Fmoc-SPPS

ReagentCompositionRecommended Use
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)General-purpose cocktail for peptides with sensitive residues (Cys, Met, Trp, Tyr).[19]
Reagent B TFA/phenol/water/triisopropylsilane (TIS) (88:5:5:2)A good, low-odor alternative to Reagent K, especially for peptides with trityl-based protecting groups.[12]
TFA/TIS/Water (95:2.5:2.5)A common and effective cocktail for many peptides without highly sensitive residues.[13]

Table 2: HPLC Gradient Optimization for Hydrophobic Peptides

StepGradientPurpose
1. Scouting Run 5-95% Acetonitrile (B52724) (with 0.1% TFA) over 30 minTo determine the approximate elution time of the target peptide.[17]
2. Optimized Gradient Start at 5-10% below the elution % from the scouting run and run a shallow gradient (e.g., 0.5-1% per minute) to 5-10% above the elution %.To improve the resolution between the target peptide and closely eluting impurities.[11][17]

Experimental Protocols

Protocol 1: General Cleavage from an Acid-Labile Aminomethyl Resin
  • After completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove any residual DMF.[13]

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare the appropriate cleavage cocktail (see Table 1) in a fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[12]

  • Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.[13]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Centrifuge the suspension to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: HPLC Purification of a Hydrophobic Peptide
  • Sample Preparation: Dissolve a small amount of the crude peptide in 100% DMSO to create a stock solution. Dilute this stock solution with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA) to the desired injection concentration. Ensure the final DMSO concentration is low enough not to interfere with the chromatography.

  • Scouting Run: Perform an initial analytical HPLC run with a broad gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the retention time of the target peptide.[17]

  • Preparative Run:

    • Equilibrate the preparative HPLC column with the initial mobile phase.

    • Inject the dissolved crude peptide.

    • Run a shallow gradient centered around the elution percentage determined in the scouting run. For example, if the peptide eluted at 40% acetonitrile, a gradient of 30-50% acetonitrile over 40 minutes may provide good separation.[11]

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the main peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the target peptide.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_final_product Final Product synthesis Fmoc-SPPS (Val-Ala on Aminomethyl Resin) cleavage Cleavage from Resin (e.g., TFA/TIS/Water) synthesis->cleavage precipitation Ether Precipitation cleavage->precipitation dissolution Dissolution of Crude (e.g., in DMSO) precipitation->dissolution hplc Preparative RP-HPLC dissolution->hplc analysis Fraction Analysis (LC-MS) hplc->analysis lyophilization Lyophilization analysis->lyophilization

Caption: A typical experimental workflow for the synthesis and purification of a peptide.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Low Purity/Yield aggregation Aggregation? start->aggregation dkp DKP Formation? start->dkp solubility Solubility Issue? start->solubility peak_shape Poor Peak Shape? start->peak_shape aggregation_sol Use chaotropic salts Increase temperature Use low-load resin aggregation->aggregation_sol Yes dkp_sol Use 2-Cl-Trt resin Fast coupling of 3rd AA dkp->dkp_sol Yes solubility_sol Dissolve in DMSO/DMF Use solubilizing tags solubility->solubility_sol Yes peak_shape_sol Optimize gradient Increase column temp. peak_shape->peak_shape_sol Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Strategies to prevent racemization when using Fmoc-Val-Ala-aminomethyl acetate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides strategies to prevent racemization when using Fmoc-Val-Ala-aminomethyl acetate (B1210297), tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling Fmoc-Val-Ala-aminomethyl acetate?

A1: Racemization is the conversion of a chiral molecule, such as an L-amino acid, into its mirror image (D-amino acid), resulting in a loss of stereochemical integrity. In peptide synthesis, this can lead to the incorporation of the incorrect amino acid stereoisomer into the peptide chain. For a dipeptide like Fmoc-Val-Ala, racemization at the C-terminal alanine (B10760859) is the primary concern during activation and coupling. Valine, being a sterically hindered amino acid, can also be susceptible to racemization under harsh conditions. The presence of the aminomethyl acetate at the C-terminus may influence the electronic environment of the carboxyl group, but the fundamental principles of racemization during peptide bond formation still apply. The biological activity of the final peptide is highly dependent on its specific three-dimensional structure, which is dictated by the sequence of L-amino acids. The presence of D-amino acids can lead to a significant or total loss of biological function.

Q2: What are the main factors that contribute to racemization during the coupling of this compound?

A2: Several factors can promote racemization during the coupling step:

  • Coupling Reagents: Highly reactive coupling reagents can increase the rate of oxazolone (B7731731) formation, a key intermediate in the racemization pathway.

  • Base: The presence of a strong, non-hindered organic base can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to racemization.

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[1][2]

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the opportunity for racemization to occur.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.

Q3: Which coupling reagents are recommended to minimize racemization for the Fmoc-Val-Ala dipeptide?

A3: The choice of coupling reagent is critical. For sterically hindered amino acids like valine and to minimize racemization of the C-terminal alanine, the following are recommended:

  • Carbodiimides with Additives: Combinations like N,N'-Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are highly effective. These additives form active esters that are less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone. This method also has the advantage of not requiring an external organic base.

  • Onium Salts with Hindered Bases: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are very efficient coupling reagents. To minimize racemization, they should be used with a sterically hindered and weaker base like N-methylmorpholine (NMM) or collidine, rather than a stronger, less hindered base like N,N-diisopropylethylamine (DIPEA).

  • COMU: This third-generation uronium coupling reagent has been shown to be highly efficient with a low tendency for racemization, even for challenging couplings.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-Ala diastereomer detected in the final product. Racemization of the C-terminal alanine during coupling.1. Switch Coupling Reagent: If using a standalone carbodiimide, switch to a DIC/HOBt or DIC/OxymaPure protocol. If using an onium salt with DIPEA, switch to a more hindered and weaker base like NMM or collidine. 2. Lower Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C). 3. Minimize Pre-activation: Add the coupling reagents to the Fmoc-Val-Ala-OH immediately before adding the mixture to the resin-bound amine. In-situ activation is preferred.
Incomplete coupling of the Fmoc-Val-Ala dipeptide. Steric hindrance from the valine residue and the growing peptide chain.1. Increase Coupling Time: Extend the reaction time and monitor completion with a ninhydrin (B49086) test. 2. Double Coupling: Perform a second coupling step with fresh reagents. 3. Switch to a More Powerful Reagent: Consider using HATU or COMU, but be mindful of the increased racemization risk and use a hindered, weaker base.
Formation of side products with unexpected masses. Potential side reactions related to the coupling reagents or the aminomethyl acetate moiety.1. Ensure High-Purity Reagents: Use fresh, high-quality coupling reagents and solvents. 2. Optimize Cleavage: If the side product appears after cleavage, investigate the stability of the aminomethyl acetate linkage to the cleavage cocktail.

Quantitative Data Summary

Coupling ReagentAdditiveBaseExpected Racemization
DIC--High
DICHOBt-Low
DICOxymaPure-Very Low
HBTU / HATU-DIPEAModerate to High
HBTU / HATU-NMMLow to Moderate
HBTU / HATU-CollidineLow
COMU-DIPEALow
COMU-NMM / CollidineVery Low

Experimental Protocols

Protocol 1: Coupling using DIC/OxymaPure (Recommended for Minimal Racemization)

Materials:

  • Fmoc-Val-Ala-OH

  • Resin with free aminomethyl acetate group

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection (if applicable)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the N-terminus of the resin is Fmoc-protected, deprotect using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Coupling Cocktail Preparation (In Situ Activation):

    • In a separate vessel, dissolve Fmoc-Val-Ala-OH (2 equivalents relative to resin loading) and OxymaPure (2 equivalents) in DMF.

    • Add DIC (2 equivalents) to the solution.

    • Briefly agitate the mixture for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated coupling cocktail to the resin.

  • Reaction Monitoring: Allow the coupling to proceed for 2-4 hours at room temperature. Monitor the reaction progress using the Kaiser test or other appropriate methods.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and finally with DMF (3x).

Protocol 2: Coupling using HATU/NMM

Materials:

  • Fmoc-Val-Ala-OH

  • Resin with free aminomethyl acetate group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Coupling Cocktail Preparation:

    • In a separate vessel, dissolve Fmoc-Val-Ala-OH (2 equivalents) and HATU (1.95 equivalents) in DMF.

  • Coupling Reaction:

    • Add the amino acid/HATU solution to the resin.

    • Add NMM (4 equivalents) to the reaction vessel.

  • Reaction Monitoring: Allow the coupling to proceed for 1-2 hours at room temperature. Monitor for completion.

  • Washing: Wash the resin as described in Protocol 1.

Visualizations

Racemization_Prevention cluster_factors Factors Promoting Racemization cluster_strategies Prevention Strategies CouplingReagent Highly Reactive Coupling Reagent Racemization Racemization of C-terminal Alanine CouplingReagent->Racemization StrongBase Strong, Non-hindered Base StrongBase->Racemization HighTemp High Temperature HighTemp->Racemization LongPreactivation Prolonged Pre-activation LongPreactivation->Racemization Additive Use Additives (HOBt, Oxyma) Additive->Racemization WeakBase Use Hindered/Weak Base (NMM, Collidine) WeakBase->Racemization LowTemp Lower Reaction Temperature LowTemp->Racemization InSitu In-situ Activation InSitu->Racemization

Caption: Factors promoting racemization and corresponding prevention strategies.

Experimental_Workflow start Start: Resin with free aminomethyl acetate swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (if applicable) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 prepare_cocktail 4. Prepare Coupling Cocktail (In-situ activation) wash1->prepare_cocktail add_cocktail 5. Add Cocktail to Resin prepare_cocktail->add_cocktail couple 6. Coupling Reaction add_cocktail->couple monitor 7. Monitor Reaction (e.g., Kaiser Test) couple->monitor wash2 8. Wash Resin monitor->wash2 end End: Resin with coupled Fmoc-Val-Ala wash2->end

Caption: General experimental workflow for coupling Fmoc-Val-Ala-OH.

References

Common issues and solutions for Fmoc deprotection of Val-Ala linkers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Fmoc deprotection of Val-Ala linkers in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Incomplete Fmoc Deprotection of Val-Ala Linker

Symptom: A negative or weak positive result from a qualitative test (e.g., Kaiser test), or UV monitoring indicates incomplete removal of the Fmoc group after the deprotection step. This leads to the formation of deletion sequences, impacting the purity and yield of the final peptide.

Primary Causes:

  • Steric Hindrance: The bulky side chain of Valine can physically obstruct the piperidine (B6355638) base from accessing the Fmoc group, thereby slowing down the deprotection reaction.

  • Peptide Aggregation: The hydrophobic nature of the Val-Ala dipeptide can promote inter-chain aggregation on the solid support, especially as the peptide chain elongates. This aggregation can limit the diffusion of reagents to the reaction sites.

  • Formation of Secondary Structures: The growing peptide chain can adopt secondary structures, such as β-sheets, which can mask the N-terminal Fmoc group, making it inaccessible to the deprotection reagent.

Solutions:

  • Optimize Standard Deprotection Conditions:

    • Increase Reaction Time: Extend the deprotection time to allow the base to overcome the steric hindrance.

    • Increase Temperature: Elevate the reaction temperature to disrupt peptide aggregation and improve reaction kinetics.

    • Increase Piperidine Concentration: A higher concentration of piperidine can accelerate the rate of Fmoc removal.

  • Employ Alternative, Stronger Bases:

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic, strong base that can significantly accelerate Fmoc deprotection. It is often used in combination with piperidine, which acts as a scavenger for the dibenzofulvene (DBF) byproduct.

    • Piperazine (B1678402)/DBU Mixture: A combination of piperazine and DBU has been shown to be a highly efficient deprotection solution, often achieving complete Fmoc removal in under a minute.[1][2][3][4]

  • Utilize Chaotropic Agents:

    • The addition of chaotropic agents, such as high concentrations of salts, can help to disrupt secondary structures and reduce peptide aggregation, thereby improving reagent access to the Fmoc group.

Visual Troubleshooting Workflow:

troubleshooting_workflow start Incomplete Deprotection Detected (e.g., Negative Kaiser Test) optimize Optimize Standard Conditions - Increase Time - Increase Temperature - Increase Piperidine Conc. start->optimize Step 1 retest Re-monitor Deprotection (Kaiser Test / UV) optimize->retest alternative_base Use Alternative Base - DBU/Piperidine - Piperazine/DBU alternative_base->retest chaotropes Add Chaotropic Agents chaotropes->retest retest->alternative_base Negative retest->chaotropes Still Negative success Deprotection Complete Proceed to Coupling retest->success Positive failure Deprotection Still Incomplete Consult Further retest->failure Persistent Issue

Caption: A stepwise guide to troubleshooting incomplete Fmoc deprotection of Val-Ala linkers.

Frequently Asked Questions (FAQs)

Q1: Why is the Fmoc deprotection of the Val-Ala linker particularly challenging?

A1: The primary challenge arises from the steric hindrance presented by the bulky isopropyl side chain of the Valine residue. This bulkiness can physically impede the approach of the deprotection base, typically piperidine, to the hydrogen on the fluorenyl ring system, which must be abstracted for the deprotection to proceed. Additionally, the hydrophobic nature of both Valine and Alanine can contribute to peptide aggregation on the solid support, further hindering reagent access.

Q2: What are the signs of incomplete Fmoc deprotection?

A2: Incomplete Fmoc deprotection can be identified through several methods:

  • Kaiser Test: A negative result (yellow beads) or a very faint blue color indicates the absence or low concentration of free primary amines, signifying that the Fmoc group is still attached.

  • UV Monitoring: In automated peptide synthesizers, the UV absorbance of the dibenzofulvene-piperidine adduct released during deprotection is monitored. If the UV signal does not return to the baseline or the peak area is significantly smaller than expected, it suggests an incomplete reaction.

  • HPLC Analysis of a Cleaved Sample: Analysis of a small, cleaved portion of the peptide will show a peak corresponding to the Fmoc-protected peptide, which will have a different retention time than the desired deprotected peptide.

Q3: When should I consider using an alternative base like DBU?

A3: An alternative base like DBU should be considered when optimized standard conditions (increased time, temperature, and piperidine concentration) fail to achieve complete deprotection. DBU is a much stronger, non-nucleophilic base and can often overcome the challenges posed by sterically hindered residues like Valine.[5] However, it's important to note that DBU can increase the risk of side reactions, such as aspartimide formation, if Aspartic Acid is present in the peptide sequence.

Q4: Are there any side reactions to be aware of when troubleshooting Fmoc deprotection of Val-Ala linkers?

A4: While the Val-Ala linker itself is not prone to specific side reactions like aspartimide formation, the use of stronger bases or higher temperatures to overcome incomplete deprotection can increase the risk of other side reactions within the larger peptide sequence. For instance, the use of DBU can catalyze aspartimide formation if an Asp residue is present elsewhere in the peptide.[6][7] It is crucial to consider the entire peptide sequence when modifying deprotection conditions.

Quantitative Data Summary

Table 1: Comparison of Deprotection Reagent Efficiency for Fmoc-Valine

Deprotection ReagentConcentrationSolventHalf-life (t1/2) in secondsTime for 99.9% Deprotection (approx.)
Piperidine20% (v/v)DMF71.2 minutes
Piperazine5% (w/v)DMF508.3 minutes
Piperazine + DBU5% (w/v) + 1% (v/v)DMF71.2 minutes
Piperazine + DBU5% (w/v) + 2% (v/v)DMF4< 1 minute

Data adapted from Ralhan, K. et al. (2015). Kinetics were determined for resin-bound Fmoc-Val.

Table 2: Recommended Deprotection Conditions for Val-Ala Linkers

Condition LevelReagentConcentrationTemperatureTimeNotes
Standard Piperidine20% (v/v) in DMFRoom Temperature2 x 10 minStart with this protocol for routine synthesis.
Optimized Piperidine20-30% (v/v) in DMF30-40°C2 x 15-20 minFor sequences showing signs of difficulty.
Aggressive DBU/Piperidine2% DBU / 2-20% Piperidine in DMFRoom Temperature2 x 5-10 minFor highly hindered or aggregated sequences. Use with caution.
Very Aggressive Piperazine/DBU5% Piperazine / 2% DBU in DMFRoom Temperature1 x 1-2 minFor extremely difficult deprotections.[1][2][3][4]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture for 10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of 20% (v/v) piperidine in DMF and agitate for an additional 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional): Perform a Kaiser test on a small sample of the resin to confirm the presence of a free primary amine.

Protocol 2: Optimized Fmoc Deprotection for Difficult Sequences
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).

  • First Deprotection: Add a solution of 30% (v/v) piperidine in DMF to the resin. Agitate the mixture for 20 minutes at 35°C.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of 30% (v/v) piperidine in DMF and agitate for an additional 20 minutes at 35°C.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (7-10 times).

  • Monitoring: Perform a Kaiser test to confirm complete deprotection.

Protocol 3: Fmoc Deprotection using DBU/Piperidine
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).

  • Deprotection: Prepare a deprotection solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF. Add this solution to the resin and agitate for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the DBU/piperidine solution and agitate for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.

  • Monitoring: Perform a Kaiser test to confirm complete deprotection.

Visualizations

fmoc_deprotection_mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Base Base (e.g., Piperidine) Base->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Base->DBF_Adduct Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine DBF->DBF_Adduct

Caption: The mechanism of Fmoc deprotection via a base-catalyzed β-elimination reaction.

experimental_workflow start Start: Fmoc-Val-Ala-Resin swell 1. Swell Resin in DMF start->swell wash1 2. Wash with DMF swell->wash1 deprotect 3. Add Deprotection Solution (e.g., 20% Piperidine/DMF) wash1->deprotect agitate 4. Agitate (Time & Temp as per protocol) deprotect->agitate drain 5. Drain Solution agitate->drain repeat_deprotect 6. Repeat Deprotection drain->repeat_deprotect wash2 7. Wash Extensively with DMF repeat_deprotect->wash2 monitor 8. Monitor Completion (Kaiser Test / UV) wash2->monitor end End: H2N-Val-Ala-Resin Ready for next coupling monitor->end

Caption: A generalized experimental workflow for the Fmoc deprotection of a Val-Ala linker on a solid support.

References

Technical Support Center: Resolving Analytical Inconsistencies with Fmoc-Val-Ala-aminomethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering analytical inconsistencies during experiments with Fmoc-Val-Ala-aminomethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Val-Ala-aminomethyl acetate and what is its primary application?

This compound is a dipeptide derivative. The N-terminus of the valine residue is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the C-terminus of the alanine (B10760859) residue is linked to an aminomethyl acetate group. It is commonly used as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3]

Q2: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, the compound should be stored under an inert atmosphere, protected from light, and kept in a freezer. Recommended long-term storage is at -80°C (for up to 6 months) and short-term storage at -20°C (for up to 1 month).[1][4]

Q3: What are the most common causes of analytical inconsistencies in experiments involving this compound?

Inconsistencies often arise from issues during solid-phase peptide synthesis (SPPS), such as incomplete Fmoc deprotection, side reactions during coupling or cleavage, or degradation of the molecule itself.[5][6] These issues can manifest as unexpected peaks in HPLC chromatograms, incorrect masses in mass spectrometry, or ambiguous NMR spectra.

Q4: How can I detect incomplete Fmoc deprotection?

Several methods can be used to detect incomplete Fmoc removal:

  • Kaiser Test (Ninhydrin Test): A qualitative test where a blue color indicates the presence of free primary amines (successful deprotection), while a yellow or brown color suggests the Fmoc group is still attached.[5]

  • UV-Vis Spectrophotometry: Automated synthesizers can monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct released during Fmoc removal. A lower than expected absorbance suggests incomplete deprotection in the preceding cycle.[7]

  • HPLC and Mass Spectrometry (MS): Analysis of the crude peptide may show deletion sequences (peptides missing one or more amino acids) which are a classic sign of incomplete Fmoc deprotection.[5][7]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of Crude Product

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude product.

  • The main peak has a lower-than-expected area percentage.

Possible Causes & Solutions:

Possible Cause Suggested Solution Verification Method
Incomplete Fmoc Deprotection Increase the deprotection time or use a stronger deprotection solution (e.g., 2% DBU/2% piperidine (B6355638) in DMF).[7] Ensure the resin is properly swelled to allow reagent access.[5]Perform a Kaiser test before the coupling step to confirm the presence of free amines.[6] Analyze the crude product by MS to look for masses corresponding to deletion sequences.[5]
Side Reactions (e.g., Diketopiperazine Formation) If the Val-Ala dipeptide is at the N-terminus of a resin-bound peptide, consider coupling the dipeptide as a single unit rather than sequentially. This is a notorious side-reaction at the dipeptide stage.[8][9]Analyze byproducts by MS. Diketopiperazine formation results in the loss of the dipeptide from the resin.
Racemization Use appropriate coupling reagents and conditions to minimize racemization. Additives like HOBt can reduce certain side reactions.[9]Chiral HPLC analysis may be required to separate enantiomers.
Degradation of Aminomethyl Acetate Linker The aminomethyl acetate linker may be susceptible to hydrolysis. Ensure anhydrous conditions are maintained during synthesis and storage.[6]Use LC-MS to identify species with masses corresponding to the hydrolyzed product.
Issue 2: Incorrect Mass Observed in Mass Spectrometry

Symptoms:

  • The observed mass in MS does not correspond to the expected mass of the final product.

  • Presence of peaks corresponding to M+222 or deletion sequences.

Possible Causes & Solutions:

Observed Mass Anomaly Potential Cause Recommended Action
Mass +222 Da Incomplete Fmoc removal, leading to an Fmoc-adduct.[7]Optimize the Fmoc deprotection step as described in Issue 1.
Mass -17 Da or -18 Da Loss of ammonia (B1221849) or water, potentially from side-chain reactions or aspartimide formation if Asp is present in a longer sequence.[10][11]Use optimized cleavage cocktails and scavenger mixtures.[12]
Mass +51 Da If cysteine is present in the sequence, piperidine can add to a dehydroalanine (B155165) intermediate.[9]Use a sterically bulky protecting group for the cysteine sulfhydryl group.[9]
Mass corresponding to deletion sequences Incomplete coupling or incomplete Fmoc deprotection at a previous step.[5]Review the synthesis protocol, ensuring sufficient coupling times and efficient deprotection at each cycle.[5][6]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[7]

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the reaction vessel, ensuring the resin is fully covered. Agitate for 2-3 minutes.[7]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes.[5]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[7]

Protocol 2: Kaiser Test for Free Primary Amines
  • Sample Preparation: Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.

  • Reagent Addition: Add 2-3 drops each of Reagent A (potassium cyanide in pyridine), Reagent B (ninhydrin in n-butanol), and Reagent C (phenol in n-butanol).

  • Heating: Heat the test tube at 100°C for 5 minutes.[5]

  • Observation:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[5]

    • Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).[5]

Protocol 3: Cleavage from Resin and Deprotection
  • Resin Preparation: Wash the dried peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove any residual DMF.[13]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common general-purpose cocktail is TFA/TIS/water (95:2.5:2.5).[12] Prepare this solution fresh.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-3 hours at room temperature.[13][14]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[7]

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected HPLC Peaks A Unexpected Peaks in HPLC B Check for Incomplete Fmoc Deprotection A->B C Check for Side Reactions (e.g., Diketopiperazine) A->C D Check for Degradation A->D E Perform Kaiser Test B->E F Analyze by MS for Deletion Sequences B->F G Analyze by MS for Byproducts C->G J Ensure Anhydrous Conditions D->J H Optimize Deprotection Protocol E->H Negative Result F->H Deletion Detected I Modify Synthesis Strategy G->I Byproduct Detected

Caption: A logical workflow for troubleshooting unexpected HPLC results.

G cluster_1 Standard Fmoc Solid-Phase Peptide Synthesis Cycle start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 4. DMF Wash coupling->wash2 check Kaiser Test? wash2->check check->deprotection Negative repeat Repeat for Next Amino Acid check->repeat Positive

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

References

Validation & Comparative

A Head-to-Head Battle of Resins: Fmoc-Val-Ala-Aminomethyl Acetate vs. Rink Amide Resin in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the choice of solid-phase synthesis support is a critical decision that profoundly impacts the yield, purity, and overall success of peptide production. This guide provides a comprehensive comparison of two common choices for the synthesis of C-terminal peptide amides: a pre-loaded Fmoc-Val-Ala-aminomethyl resin and the widely-used Rink amide resin.

In the realm of solid-phase peptide synthesis (SPPS), the resin acts as the anchor upon which peptide chains are meticulously assembled. The nature of this anchor, and more specifically the linker that connects the peptide to the resin, dictates the conditions under which the final product can be cleaved and its C-terminal functionality. This comparison delves into the performance of a bespoke pre-loaded aminomethyl resin against a commercially standard Rink amide resin, offering experimental insights to guide your selection process.

At a Glance: Key Differences and Performance Metrics

The fundamental distinction between the two resins lies in their functionalization. Rink amide resin comes pre-equipped with an acid-labile linker specifically designed for the clean release of a C-terminal peptide amide upon treatment with trifluoroacetic acid (TFA). Conversely, a standard aminomethyl resin possesses a highly stable bond between the peptide and the resin, making direct cleavage of a peptide amide challenging without resorting to harsh, often destructive, conditions.[1] To be effectively used for peptide amide synthesis, an aminomethyl resin typically requires the prior attachment of a suitable cleavable linker, adding a step to the synthesis workflow.

The term "Fmoc-Val-Ala-aminomethyl acetate" refers to an aminomethyl resin that has been pre-loaded with the dipeptide Val-Ala, with the N-terminus protected by the fluorenylmethoxycarbonyl (Fmoc) group. This pre-loading can save steps in the synthesis of a specific peptide but does not circumvent the inherent challenges of cleaving from the aminomethyl linker itself.

FeatureFmoc-Val-Ala-Aminomethyl Acetate (B1210297) (without additional linker)Rink Amide Resin
Core Functionality Aminomethyl polystyrene resin pre-loaded with a dipeptide.Aminomethyl polystyrene resin functionalized with an acid-labile Rink amide linker.[2]
Cleavage Condition Requires harsh conditions (e.g., strong acids like HF or ammonolysis) which can degrade the peptide.[1]Mild acidic conditions (e.g., 95% TFA).[2][3]
Primary Product C-terminal peptide amide (if cleaved appropriately).C-terminal peptide amide.[2]
Workflow Complexity Higher, if a cleavable linker needs to be attached post-loading.Lower, as the cleavable linker is pre-installed.[4]
Expected Yield Generally lower due to harsh cleavage or incomplete linker attachment.Generally higher due to efficient and clean cleavage.[2]
Expected Purity Potentially lower due to side reactions during harsh cleavage.Generally higher due to mild cleavage conditions.[2]

Experimental Data: A Comparative Study

While direct head-to-head comparisons under identical standard TFA cleavage conditions are not extensively documented in the literature, a notable study compared the performance of a "Rink-less" resin (akin to a direct synthesis on a functionalized polymer without a specialized cleavable linker) to a Rink amide resin for the synthesis of the acyl carrier protein (65-74) fragment. It is important to note that the "Rink-less" resin in this study utilized a non-standard, environmentally friendly cleavage method (ester displacement with aqueous ammonia), which differs from the typical TFA cleavage used with Rink amide resins. Nevertheless, the results provide valuable insights into the potential performance differences.

Resin TypeLoading Capacity (mmol/g)Crude Purity (%)Isolated Yield (%)Cleavage Method
"Rink-less" PVA-g-PEG Resin0.81Not Reported61Aqueous Ammonia
Rink Amide PVA-g-PEG Resin0.4875-9045TFA

Data adapted from a comparative study on the solid-phase peptide synthesis of the acyl carrier protein (65–74) sequence.[5][6]

This data suggests that while alternative strategies for aminomethyl-type resins can yield good results, the Rink amide resin provides high crude purity under standard, well-established cleavage conditions.

Experimental Protocols

Below are detailed methodologies for key experiments related to the use of both resin types.

Protocol 1: Loading of the First Amino Acid onto Rink Amide Resin
  • Resin Swelling: Swell the Rink amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU/HOBt or HATU (3-5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

  • Washing: Wash the resin sequentially with DMF, dichloromethane (B109758) (DCM), and methanol, followed by drying under vacuum.

Protocol 2: Attachment of a Rink Amide Linker to Aminomethyl Resin
  • Resin Swelling: Swell the aminomethyl resin in DMF.

  • Linker Activation: In a separate vessel, dissolve the Fmoc-Rink amide linker (2 equivalents), HOBt (2 equivalents), and DIC (2 equivalents) in DMF.

  • Coupling: Add the activated linker solution to the resin and agitate for 4-6 hours.

  • Capping: To block any unreacted aminomethyl sites, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum. The resin is now ready for peptide synthesis starting with Fmoc deprotection and coupling of the first amino acid as described in Protocol 1.

Protocol 3: Cleavage of the Peptide from Rink Amide Resin
  • Resin Preparation: After the final synthesis step, wash the peptide-bound resin with DMF, DCM, and methanol, and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail, typically consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualizing the Chemistry

To better understand the chemical processes involved, the following diagrams illustrate the key structures and workflows.

Chemical Structure of Rink Amide Linker Attached to Aminomethyl Resin cluster_resin Polystyrene Resin cluster_linker Rink Amide Linker Resin [Polystyrene]—CH2— Linker_NH NH— Resin->Linker_NH Amide Bond Linker_Benzhydryl CH (C6H3(OCH3)2)— Linker_NH->Linker_Benzhydryl Linker_Phenoxy O—C6H4— Linker_Benzhydryl->Linker_Phenoxy Linker_Acetate CH2—CO— Linker_Phenoxy->Linker_Acetate Peptide —[Peptide] Linker_Acetate->Peptide Amide Bond

Caption: Structure of a peptide attached to a Rink Amide linker on an aminomethyl resin.

Workflow Comparison: Aminomethyl vs. Rink Amide Resin cluster_aminomethyl Fmoc-Val-Ala-Aminomethyl Resin Workflow cluster_rink Rink Amide Resin Workflow AM_Start Start with Fmoc-Val-Ala-Aminomethyl Resin AM_Linker Attach Cleavable Linker (e.g., Rink Amide Linker) AM_Start->AM_Linker AM_Deprotect Fmoc Deprotection AM_Linker->AM_Deprotect AM_Couple Couple Next Amino Acid AM_Deprotect->AM_Couple AM_Repeat Repeat Deprotection and Coupling AM_Couple->AM_Repeat AM_Cleave Cleavage (TFA) AM_Repeat->AM_Cleave AM_Product Peptide Amide AM_Cleave->AM_Product Rink_Start Start with Rink Amide Resin Rink_Deprotect Fmoc Deprotection of Linker Rink_Start->Rink_Deprotect Rink_Couple1 Couple First Amino Acid (Ala) Rink_Deprotect->Rink_Couple1 Rink_Couple2 Couple Second Amino Acid (Val) Rink_Couple1->Rink_Couple2 Rink_Couple_Next Couple Next Amino Acid Rink_Couple2->Rink_Couple_Next Rink_Repeat Repeat Deprotection and Coupling Rink_Couple_Next->Rink_Repeat Rink_Cleave Cleavage (TFA) Rink_Repeat->Rink_Cleave Rink_Product Peptide Amide Rink_Cleave->Rink_Product

Caption: Comparative workflow for peptide amide synthesis.

Cleavage Mechanism of Rink Amide Resin Resin_Peptide Resin-Linker-Peptide Protonation Protonation of Linker Resin_Peptide->Protonation + TFA TFA (Trifluoroacetic Acid) TFA->Protonation Carbocation Formation of Stable Benzhydryl Cation Protonation->Carbocation Cleavage Cleavage of Peptide Amide Carbocation->Cleavage Peptide_Amide H2N-Peptide-CONH2 Cleavage->Peptide_Amide Resin_Cation Resin-Linker Cation Cleavage->Resin_Cation

Caption: Simplified mechanism of TFA-mediated cleavage from Rink Amide resin.

Conclusion and Recommendation

For the routine synthesis of C-terminal peptide amides via Fmoc-SPPS, the Rink amide resin is the unequivocally superior choice over a standard aminomethyl resin. Its pre-functionalized, acid-labile linker streamlines the synthesis workflow and allows for the efficient release of the target peptide under mild conditions, leading to higher yields and purities.[2] While a pre-loaded aminomethyl resin like this compound may offer convenience for initiating a specific sequence, it does not address the fundamental challenge of cleavage. Without the subsequent attachment of a cleavable linker, the use of a plain aminomethyl resin for peptide amide synthesis is generally not recommended due to the harsh cleavage conditions required, which can compromise the integrity of the final product.[1]

Researchers aiming for robust, reproducible, and high-quality peptide amide synthesis will find the Rink amide resin to be a more reliable and efficient platform.

References

A Comparative Guide to Purity Validation of Synthesized Fmoc-Val-Ala-aminomethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of the final product is a critical step that directly impacts the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical methods for validating the purity of synthesized Fmoc-Val-Ala-aminomethyl acetate (B1210297), a protected dipeptide intermediate. We present supporting experimental protocols and data to facilitate an objective assessment of each technique's performance.

Comparison of Purity Validation Methods

The three most common and powerful techniques for assessing the purity of synthetic peptides are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method provides distinct and complementary information regarding the identity and purity of the target compound.

Method Principle of Detection Information Provided Strengths Limitations
Reverse-Phase HPLC (RP-HPLC) Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity.Retention time (Rt), peak area (% purity), presence of impurities with different polarities.- Gold standard for purity assessment.[1] - High resolution and sensitivity. - Quantifies the relative abundance of impurities.- May not separate impurities with very similar hydrophobicity. - Does not provide direct structural information.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized molecules.Molecular weight confirmation, identification of impurities based on their mass.- Unambiguous confirmation of the target molecule's identity. - Highly sensitive for detecting trace impurities.[1] - Can be coupled with HPLC (LC-MS) for comprehensive analysis.- Typically not a quantitative method on its own. - Ionization efficiency can vary between the main product and impurities.
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing information about the chemical environment of atoms.Detailed structural information, confirmation of covalent bonds, identification and quantification of impurities with distinct chemical structures.- Provides definitive structural confirmation. - Can quantify impurities without the need for a reference standard of the impurity.- Relatively low sensitivity compared to HPLC and MS.[2] - Requires higher sample concentrations.[2][3] - Complex spectra can be challenging to interpret.

Experimental Data

The following tables present representative experimental data for the analysis of Fmoc-Val-Ala-aminomethyl acetate. Note: This data is illustrative and may vary based on the specific instrumentation and experimental conditions.

Table 1: Representative RP-HPLC Data
Compound Retention Time (Rt) (min) Area (%)
This compound15.298.5
Incomplete coupling product (Fmoc-Val)13.80.8
Deletion sequence (Fmoc-Ala-aminomethyl acetate)12.50.4
Other minor impuritiesVarious0.3
Table 2: Representative Mass Spectrometry Data
Compound Calculated Monoisotopic Mass (Da) Observed [M+H]⁺ (m/z)
This compound481.22482.23
Incomplete coupling product (Fmoc-Val)339.15340.16
Deletion sequence (Fmoc-Ala-aminomethyl acetate)398.16399.17
Dipeptide impurity (Fmoc-Val-Val)438.22439.23
Table 3: Representative ¹H NMR Data (in DMSO-d₆)
Proton Assignment Expected Chemical Shift (ppm)
Fmoc group protons7.2 - 7.9
Valine α-CH4.1 - 4.3
Alanine α-CH4.0 - 4.2
Valine β-CH2.0 - 2.2
Valine γ-CH₃0.8 - 1.0
Alanine β-CH₃1.2 - 1.4
Acetate CH₃1.9 - 2.1
Aminomethyl CH₂5.1 - 5.3

Experimental Protocols

Detailed methodologies for each of the key validation experiments are provided below.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify the target peptide from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile[4]

  • Sample solvent: Mobile Phase A or a suitable organic solvent like DMSO

Procedure:

  • Sample Preparation: Dissolve the synthesized this compound in the sample solvent to a concentration of approximately 1 mg/mL.[4]

  • Chromatographic Conditions:

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV absorbance at 220 nm.[4]

    • Injection Volume: 20 µL.[4]

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized peptide.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Reagents:

  • Solvent for ESI: Acetonitrile/water (1:1) with 0.1% formic acid.

  • Matrix for MALDI: α-Cyano-4-hydroxycinnamic acid (CHCA).

Procedure (ESI-MS):

  • Sample Preparation: Dilute the sample from the HPLC analysis or prepare a fresh solution (approx. 0.1 mg/mL) in the ESI solvent.

  • Infusion: Infuse the sample directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Compare the observed m/z value of the most abundant ion with the calculated molecular weight of the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized peptide.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆).[3]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified peptide in approximately 0.5 mL of the deuterated solvent.[3]

  • Data Acquisition:

    • Acquire a one-dimensional proton (¹H) NMR spectrum.

    • For more detailed structural confirmation, 2D NMR experiments such as COSY and HSQC can be performed.

  • Data Analysis: Assign the peaks in the spectrum to the corresponding protons in the molecule. The presence and integration of peaks corresponding to the Fmoc, valine, alanine, and aminomethyl acetate moieties confirm the structure.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Crude Analysis cluster_purification Purification cluster_validation Purity & Identity Validation cluster_final Final Product Synthesis Solid-Phase Peptide Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Purification Preparative RP-HPLC Crude_Product->Purification Purified_Fractions Purified Fractions Purification->Purified_Fractions HPLC Analytical RP-HPLC Purified_Fractions->HPLC MS Mass Spectrometry (ESI or MALDI) Purified_Fractions->MS NMR NMR Spectroscopy (¹H, COSY) Purified_Fractions->NMR Purity_Check Purity > 95%? HPLC->Purity_Check Purity Data MS->Purity_Check Identity Confirmation NMR->Purity_Check Structure Confirmation Final_Product Pure this compound Purity_Check->Final_Product Yes Further_Purification Further Purification Purity_Check->Further_Purification No Further_Purification->Purification

References

A Comparative Guide to the Characterization of Fmoc-Val-Ala-aminomethyl acetate by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of Fmoc-Val-Ala-aminomethyl acetate (B1210297), a key building block in the synthesis of antibody-drug conjugates (ADCs).[1][2] We present detailed experimental protocols, expected data in tabular format, and a discussion of alternative characterization techniques to assist researchers in selecting the most appropriate analytical methods for their workflow.

Introduction to Fmoc-Val-Ala-aminomethyl acetate

This compound is a dipeptide linker used in the construction of ADCs.[1][2] Its purity and structural integrity are paramount for the successful synthesis of homogeneous and effective therapeutic agents. Accurate characterization is therefore a critical step in the quality control process. The molecular formula of this compound is C26H31N3O6, and its molecular weight is 481.55 g/mol .[3]

Characterization Workflow

The general workflow for the characterization of this compound involves sample preparation followed by analysis using NMR and mass spectrometry. The data from both techniques are then integrated to confirm the structure and purity of the compound.

Characterization Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Confirmation Sample Fmoc-Val-Ala- aminomethyl acetate Dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolution NMR_Spec 1H & 13C NMR Spectroscopy Dissolution->NMR_Spec For NMR MS_Spec Mass Spectrometry (e.g., ESI-MS) Dissolution->MS_Spec For MS (diluted) NMR_Data Spectral Interpretation: Chemical Shifts, Coupling Constants NMR_Spec->NMR_Data MS_Data Mass-to-Charge Ratio: Molecular Ion Peak MS_Spec->MS_Data Confirmation Structure & Purity Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Experimental workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Expected ¹H and ¹³C NMR Data:

The following tables summarize the expected chemical shifts for the key protons and carbons in this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (ppm)Multiplicity
Fmoc aromatic7.20 - 7.90m
Fmoc CH, CH₂4.20 - 4.50m
Val α-CH3.80 - 4.10m
Ala α-CH4.10 - 4.40m
Val β-CH1.90 - 2.20m
Val γ-CH₃0.80 - 1.00d
Ala β-CH₃1.20 - 1.40d
Aminomethyl CH₂5.20 - 5.50d
Acetate CH₃1.90 - 2.10s

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonsExpected Chemical Shift (ppm)
Carbonyls (Amide, Acetate)169.0 - 174.0
Fmoc aromatic120.0 - 145.0
Fmoc CH, CH₂47.0, 67.0
Val α-C58.0 - 61.0
Ala α-C48.0 - 51.0
Val β-C30.0 - 32.0
Val γ-C18.0 - 20.0
Ala β-C17.0 - 19.0
Aminomethyl C65.0 - 68.0
Acetate C20.0 - 22.0

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

Experimental Protocol:
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a solvent suitable for electrospray ionization (ESI), such as acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote ionization.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and compare the measured m/z value with the theoretical value.

Expected Mass Spectrometry Data:

Table 3: Expected Molecular Ion Peaks

IonTheoretical m/z
[M+H]⁺482.2235
[M+Na]⁺504.2054
[M+K]⁺520.1793

Comparison of Characterization Techniques

Both NMR and mass spectrometry provide critical and complementary information for the characterization of this compound.

Comparison of Characterization Methods cluster_primary Primary Techniques cluster_alternative Alternative/Complementary Techniques Compound Fmoc-Val-Ala- aminomethyl acetate NMR NMR Spectroscopy Compound->NMR Provides detailed structural information MS Mass Spectrometry Compound->MS Confirms molecular weight and formula HPLC HPLC/UPLC Compound->HPLC Assesses purity FTIR FTIR Spectroscopy Compound->FTIR Identifies functional groups EA Elemental Analysis Compound->EA Determines elemental composition

Caption: Relationship between primary and alternative methods for peptide characterization.

Alternative Characterization Methods

While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary data:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse technique for assessing the purity of the compound. By developing a suitable method, one can separate the target compound from any impurities, starting materials, or byproducts. A high-purity sample is essential for obtaining clean NMR and MS data.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the amide C=O stretch, the carbamate (B1207046) C=O of the Fmoc group, and the ester C=O of the acetate group.

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values can be compared to the theoretical values calculated from the molecular formula to support the structural assignment.

By combining the detailed structural insights from NMR, the precise molecular weight determination from mass spectrometry, and the purity assessment from HPLC, researchers can be highly confident in the identity and quality of their this compound.

References

Comparative analysis of the biological activity of peptides with different linkers.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of a peptide-based therapeutic's success. The linker, a seemingly simple component connecting a peptide to a payload or another functional moiety, profoundly influences the conjugate's stability, efficacy, and pharmacokinetic profile. This guide provides an objective comparison of different linker types, supported by experimental data, to inform the rational design of next-generation peptide therapeutics.

The Crucial Role of Linkers in Peptide Conjugates

Peptide linkers serve as the bridge between the targeting peptide and its cargo, which can range from small molecule drugs in peptide-drug conjugates (PDCs) to other proteins in fusion constructs. The ideal linker should be stable in circulation to prevent premature drug release, yet facilitate the efficient release of the active payload at the target site.[1] The design of the linker can significantly impact the overall therapeutic index of the conjugate.[2]

Classification of Peptide Linkers

Peptide linkers can be broadly categorized based on their release mechanism and structural properties. This classification provides a framework for understanding their diverse functionalities.

Linker CategorySub-typeChemical CharacteristicsPrimary Application
Cleavable Enzyme-sensitiveContains peptide sequences susceptible to cleavage by specific enzymes (e.g., cathepsins, β-glucuronidase) abundant in the target microenvironment.Targeted cancer therapy, where high enzyme concentrations are present in tumor cells.
pH-sensitiveIncorporates acid-labile bonds (e.g., hydrazones) that hydrolyze in the acidic environment of endosomes and lysosomes.Intracellular drug delivery following endocytosis.
ReducibleFeatures disulfide bonds that are cleaved in the reducing intracellular environment.Cytosolic drug delivery.
Non-cleavable Thioether, AmideForms a stable covalent bond that relies on the complete degradation of the peptide component for drug release.Applications where the payload remains active even when attached to a linker fragment.
Structural FlexibleRich in small, non-polar or polar amino acids like glycine (B1666218) and serine (e.g., (GGS)n repeats).Enhancing solubility, improving protein folding, and allowing for independent movement of fused domains.
RigidComposed of proline-rich sequences or alpha-helical structures (e.g., (EAAAK)n).Maintaining a fixed distance and orientation between functional domains to preserve their independent activity.

Comparative Analysis of Biological Activity

The choice of linker has a direct and measurable impact on the biological activity of a peptide conjugate. The following table summarizes key performance indicators for different linker types, drawing from various experimental studies.

Linker TypePeptide/ConjugateAssayKey FindingsReference
Enzyme-Cleavable (Val-Cit) Anti-CD79b Antibody-Drug Conjugate (ADC)In vitro cell viability (Jeko-1 cell line)Demonstrated potent cytotoxic activity.[3]
Tandem-Cleavage (β-glucuronide-dipeptide) Anti-CD79b ADCIn vitro cell viability (Jeko-1 cell line)Maintained similar in vitro potency to the monocleavage Val-Cit linker.[3]
Enzyme-Cleavable (Val-Cit) Anti-CD79b ADCIn vivo stability (rat serum)Showed significant payload loss over 12 days.[3]
Tandem-Cleavage (β-glucuronide-dipeptide) Anti-CD79b ADCIn vivo stability (rat serum)Remained mostly intact over 12 days, demonstrating superior stability.[3]
Flexible (GGGGS)n Fusion Protein (Happy_06 with six GGGS linkers)Molecular dockingExhibited enhanced binding affinity due to increased flexibility at the target site.
Rigid (Proline-rich) Fusion ProteinsStructural analysisCritical for the spatial separation of protein domains and maintaining bioactivity.[4][4]
Disulfide cRGDfC-SS-DOXDrug release assaySlow drug release, which was dramatically increased in the presence of a reducing agent (DTT).[5][5]
Thioether cRGDfC-S-DOXIn vivo efficacyShowed better in vivo efficacy compared to the disulfide-linked conjugate.[5][5]
Trimeric Linker 68Ga-DOTA-FAPI-FUSCC-TriSurface Plasmon Resonance (SPR)Strong FAP-binding affinity (KD = 0.621 nM) compared to the monomeric counterpart (KD = 3.5 nM).[2][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of peptide linkers.

In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of a peptide-linker conjugate in a biological fluid.

  • Sample Preparation : The peptide conjugate is incubated in rat or human serum at 37°C.

  • Time Points : Aliquots of the serum-conjugate mixture are collected at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analysis : An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of intact conjugate remaining at each time point. This involves capturing the antibody portion of the conjugate and detecting the payload.

  • Data Interpretation : The percentage of intact conjugate is plotted against time to determine the half-life of the conjugate in serum.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This assay measures the cytotoxic effect of a peptide-drug conjugate on a target cancer cell line.

  • Cell Seeding : Target cells (e.g., Jeko-1) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with serial dilutions of the peptide-drug conjugate and incubated for a specified period (e.g., 72 hours).

  • Lysis and Luminescence Measurement : A reagent such as CellTiter-Glo® is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Analysis : The luminescent signal is measured using a luminometer. The data is then plotted as cell viability versus drug concentration, and the half-maximal inhibitory concentration (IC50) is calculated.

Peptide Mapping by LC-MS/MS

This technique is used to identify the specific sites of drug-linker conjugation on a peptide or protein.

  • Sample Preparation :

    • The antibody-drug conjugate is denatured, typically using urea.

    • Disulfide bonds are reduced with a reducing agent like dithiothreitol (B142953) (DTT).

    • The resulting free thiols are alkylated with a reagent such as iodoacetamide (B48618) (IAM).

  • Enzymatic Digestion : The protein is digested into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis :

    • The peptide mixture is separated using liquid chromatography (LC).

    • The separated peptides are then analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and identify any modifications, including the attached drug-linker.

  • Data Interpretation : The MS/MS data is analyzed to pinpoint the exact amino acid residues where the drug-linker is conjugated.

Visualizing Peptide-Linker Dynamics

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Peptide Targeting Peptide Conjugate Peptide-Linker Conjugate Peptide->Conjugate Linker Linker Moiety Linker->Conjugate Payload Drug/Payload Payload->Conjugate LCMS Peptide Mapping Conjugate->LCMS LC-MS/MS SEC Purity/Aggregation Conjugate->SEC SEC Stability Serum Stability Conjugate->Stability In Vitro Cytotoxicity Cell Viability Assay Conjugate->Cytotoxicity In Vitro Efficacy Tumor Model Conjugate->Efficacy In Vivo

Caption: General experimental workflow for the synthesis and evaluation of peptide-linker conjugates.

cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell PDC Peptide-Drug Conjugate (Intact) Receptor Target Receptor PDC->Receptor Binding Endosome Endosome (Low pH) Receptor->Endosome Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome Drug Released Drug Lysosome->Drug Linker Cleavage Target Intracellular Target Drug->Target Biological Effect linker_properties_impact center Linker Type Flexible Flexible (e.g., Gly-Ser) center->Flexible Rigid Rigid (e.g., Proline) center->Rigid Cleavable Cleavable center->Cleavable NonCleavable Non-Cleavable center->NonCleavable Solubility Solubility Flexible->Solubility Increases Stability Stability Rigid->Stability Maintains Domain Structure PK Pharmacokinetics Cleavable->PK Affects Clearance Efficacy Efficacy Cleavable->Efficacy Enables Targeted Release NonCleavable->Stability Increases Serum Stability NonCleavable->PK Prolongs Half-life

References

Performance Showdown: Fmoc-Val-Ala-aminomethyl Acetate in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of automated peptide synthesis, the choice of building blocks is paramount to achieving high yields and purity, especially when dealing with aggregation-prone sequences. This guide provides an objective comparison of Fmoc-Val-Ala-aminomethyl acetate (B1210297), a dipeptide building block, against traditional single amino acid coupling and other dipeptide alternatives. By presenting available experimental data and detailed protocols, this document aims to empower informed decisions in the synthesis of challenging peptides.

The synthesis of peptides containing hydrophobic or β-sheet forming residues, such as valine and alanine, frequently encounters problems of incomplete coupling and low purity due to peptide aggregation on the solid support. The use of pre-formed dipeptide building blocks is a well-established strategy to mitigate these "difficult sequences". By incorporating two residues at once, the problematic coupling of a single amino acid to a sterically hindered or aggregated N-terminus can be circumvented. Fmoc-Val-Ala-aminomethyl acetate is one such dipeptide designed to improve synthesis efficiency in automated synthesizers.

At a Glance: Performance Comparison

To provide a clear overview, the following table summarizes the expected performance of this compound in comparison to standard Fmoc-amino acid coupling and an alternative dipeptide strategy, such as those incorporating pseudoproline or 2,4-dimethoxybenzyl (Dmb)/2-hydroxy-4-methoxybenzyl (Hmb) protecting groups. These values are synthesized from typical results reported in solid-phase peptide synthesis (SPPS) literature for challenging sequences.

Performance MetricStandard Fmoc-Amino Acid Coupling (Sequential)This compoundAlternative Dipeptides (e.g., Pseudoproline, Dmb/Hmb)
Coupling Efficiency (per cycle) 85-95% (Can drop significantly in difficult sequences)>98%>98%
Final Crude Purity (HPLC) 50-80% (Highly sequence dependent)85-95%85-95%
Overall Yield Lower, due to cumulative incomplete couplingsHigherHigher
Side Reactions (e.g., Deletion sequences) High probability in difficult sequencesSignificantly reducedSignificantly reduced
Cost Lower (per building block)HigherHigher

Deeper Dive: The "Difficult Sequence" Problem

During solid-phase peptide synthesis, the growing peptide chain can adopt secondary structures, such as β-sheets, which are stabilized by intermolecular hydrogen bonds. This aggregation can physically block the N-terminal amine, preventing it from reacting with the incoming activated amino acid. This leads to incomplete coupling and the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.

The Val-Ala sequence is a classic example of a motif that can induce aggregation. The use of a pre-formed Fmoc-Val-Ala dipeptide bypasses the challenging coupling of Fmoc-Ala to a resin-bound valine, a step that is often a bottleneck in the synthesis.

Experimental Protocols

The following protocols provide a framework for comparing the performance of this compound in an automated peptide synthesizer.

General Automated Peptide Synthesis Protocol (Fmoc/tBu Strategy)

This protocol outlines a standard cycle for automated solid-phase peptide synthesis.

1. Resin Swelling:

  • The solid support resin (e.g., Rink Amide resin, 100-200 mesh, 0.5 mmol/g) is swelled in N,N-dimethylformamide (DMF) for 30 minutes in the reaction vessel of the automated synthesizer.

2. Fmoc Deprotection:

  • The swelled resin is treated with 20% piperidine (B6355638) in DMF for 5 minutes.

  • The solution is drained, and the resin is treated again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • The resin is washed thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • For Single Amino Acid Coupling:

    • The Fmoc-protected amino acid (4 equivalents relative to resin loading) is pre-activated with a coupling reagent such as HBTU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • The activated amino acid solution is added to the resin, and the coupling reaction proceeds for 45-60 minutes.

  • For Dipeptide Coupling (this compound):

    • The this compound (2 equivalents) is pre-activated with HBTU (1.9 equivalents) and DIPEA (4 equivalents) in DMF.

    • The activated dipeptide solution is added to the resin, and the coupling reaction proceeds for 60-90 minutes.

4. Washing:

  • After the coupling reaction, the resin is washed thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

5. Cycle Repetition:

  • The deprotection, coupling, and washing steps are repeated for each subsequent amino acid or dipeptide in the sequence.

6. Cleavage and Deprotection:

  • After the final synthesis cycle, the N-terminal Fmoc group is removed.

  • The resin is washed with dichloromethane (B109758) (DCM) and dried under vacuum.

  • The peptide is cleaved from the resin and side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.

  • The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether.

7. Analysis:

  • The crude peptide is dissolved in a suitable solvent (e.g., water/acetonitrile mixture) and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity and by mass spectrometry to confirm the molecular weight.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Automated Peptide Synthesis Cycle cluster_analysis Post-Synthesis Processing Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid / Dipeptide Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage & Deprotection Washing->Cleavage Final Cycle Precipitation Precipitation Cleavage->Precipitation Analysis HPLC & Mass Spec Analysis Precipitation->Analysis

Fig. 1: General workflow for automated peptide synthesis and analysis.

Logical Comparison of Synthesis Strategies

The decision to use a dipeptide building block is based on a logical assessment of the peptide sequence and the potential for aggregation.

logical_relationship Start Peptide Sequence Analysis DifficultSequence Is it a 'difficult sequence'? (e.g., hydrophobic, β-sheet forming) Start->DifficultSequence StandardSPPS Use Standard Single Amino Acid SPPS DifficultSequence->StandardSPPS No DipeptideStrategy Consider Dipeptide Strategy DifficultSequence->DipeptideStrategy Yes Result Improved Yield & Purity StandardSPPS->Result May have lower yield/purity FmocValAla Use this compound DipeptideStrategy->FmocValAla AlternativeDipeptide Use Alternative Dipeptide (e.g., Pseudoproline, Dmb/Hmb) DipeptideStrategy->AlternativeDipeptide FmocValAla->Result AlternativeDipeptide->Result

Fig. 2: Decision-making process for employing dipeptide strategies.

Conclusion

The use of this compound and similar dipeptide building blocks represents a significant advantage in the automated synthesis of peptides prone to aggregation. While the initial cost of the dipeptide is higher than that of individual amino acids, the investment can be justified by substantial improvements in coupling efficiency, final crude purity, and overall yield. This ultimately leads to a more efficient workflow with reduced time and resources spent on purification. For researchers tackling "difficult sequences," the strategic incorporation of dipeptides like this compound is a powerful tool to enhance the success of their synthetic endeavors.

Cost-Effectiveness Analysis of Fmoc-Val-Ala-aminomethyl acetate in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides for therapeutic and research applications demands methodologies that are not only efficient and reliable but also cost-effective, particularly at a large scale. The strategic choice of building blocks, such as dipeptides, can significantly impact the overall process economy by reducing the number of coupling cycles and potentially minimizing side reactions. This guide provides a comparative analysis of using the specialized dipeptide block, Fmoc-Val-Ala-aminomethyl acetate (B1210297), versus the conventional stepwise synthesis approach for introducing a C-terminal Valine-Alanine sequence in solid-phase peptide synthesis (SPPS).

Fmoc-Val-Ala-aminomethyl acetate is a commercially available dipeptide derivative.[1][2] While primarily cataloged as a linker for Antibody-Drug Conjugates (ADCs),[3][4] its utility as a starting building block in standard Fmoc-based SPPS presents an interesting, albeit less documented, alternative to traditional methods. This analysis weighs the potential time savings of using a pre-formed dipeptide against the established reliability and cost structure of sequential amino acid coupling.

Performance Comparison: Dipeptide Block vs. Sequential Coupling

The primary alternative to using a dipeptide block is the sequential coupling of individual amino acids onto a pre-loaded resin. For a C-terminal Val-Ala sequence, this involves starting with an Fmoc-Ala-functionalized resin (e.g., Fmoc-Ala-Wang resin), followed by the deprotection of the alanine's Fmoc group and subsequent coupling of Fmoc-Valine.

Table 1: Quantitative Comparison of Synthesis Strategies

ParameterSequential Coupling on Pre-loaded ResinThis compound Block (Hypothetical)
Starting Material Fmoc-Ala-Wang ResinAmino-functionalized Resin + this compound
Number of Coupling Cycles 2 (for Val-Ala sequence)1 (for Val-Ala sequence)
Typical Coupling Efficiency >99% per stepNot documented; assumed to be high
Overall Yield (for dipeptide) High (product of two high-efficiency steps)Potentially higher (fewer steps)
Crude Purity High; dependent on coupling efficiencyPotentially higher (fewer deletion sequences)
Cycle Time Savings BaselineSaves one full deprotection/coupling/wash cycle
Material Cost Lower (Fmoc-amino acids and pre-loaded resins are commodity items)[5][6]Likely significantly higher (specialty reagent)[7]
Risk of Side Reactions Low risk of racemization at Ala; standard coupling risks for Val.Potential for diketopiperazine formation during synthesis of the block itself.

Experimental Protocols

Protocol 1: Sequential Coupling for H-Val-Ala-Resin

This protocol outlines the standard manual procedure for the synthesis of the Val-Ala dipeptide on a solid support, starting with a pre-loaded Wang resin.

  • Resin Preparation:

    • Swell 1 g of Fmoc-Ala-Wang resin (loading capacity: 0.5 mmol/g) in 10 mL of N,N-dimethylformamide (DMF) for 1 hour in a fritted reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection of Alanine:

    • Add 10 mL of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh 10 mL of 20% piperidine in DMF.

    • Agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 10 mL), followed by dichloromethane (B109758) (DCM) (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Coupling of Fmoc-Valine:

    • In a separate vessel, pre-activate Fmoc-Val-OH (4 equivalents relative to resin loading) with a coupling agent such as HBTU (3.95 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF for 5-10 minutes.

    • Add the activated Fmoc-Val-OH solution to the deprotected H-Ala-Wang resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

    • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

Protocol 2: Hypothetical Coupling of this compound

This protocol is a projection based on standard coupling procedures for activated esters or acids to an amino-functionalized resin. The precise nature of the "aminomethyl acetate" as a linker for SPPS is not well-defined in standard literature, so this assumes it can be coupled as a carboxylic acid to an aminomethyl resin.

  • Resin Preparation:

    • Swell 1 g of a suitable aminomethyl-functionalized resin (e.g., aminomethyl-ChemMatrix) in 10 mL of DMF for 1 hour.

    • Drain the DMF.

  • Dipeptide Block Coupling:

    • In a separate vessel, dissolve this compound (assuming it possesses a terminal carboxyl group for coupling, 2-3 equivalents relative to resin loading) and an activating agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF.

    • Add the activated dipeptide solution to the aminomethyl resin.

    • Agitate for 2-4 hours, monitoring for completion.

    • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL).

Cost-Effectiveness Analysis

The primary trade-off in this comparison is time versus material cost .

  • Sequential Coupling: This method utilizes readily available and competitively priced starting materials. Fmoc-Ala-Wang resin and Fmoc-Val-OH are standard reagents in peptide synthesis, benefiting from economies of scale in their production.[5][8] The cost of coupling reagents and solvents for one additional cycle is a known and calculable expense. While it involves an additional full synthesis cycle (deprotection, activation, coupling, washes), the steps are routine and highly optimizable in an automated or large-scale setting.

  • This compound: The cost of this specialized reagent is anticipated to be substantially higher than the combined cost of Fmoc-Ala-Wang resin and Fmoc-Val-OH.[7] The key economic advantage would be the time saved by eliminating one synthesis cycle. In a large-scale manufacturing context, this could translate to increased throughput and reduced labor and solvent costs per batch. However, without established performance data, the risk of incomplete coupling or unforeseen side reactions could negate these potential savings. Its primary designation as an ADC linker suggests that its synthesis is more complex and its cost is justified by its specific functionality in bioconjugation, not as a routine SPPS building block.[3][4]

Visualizing the Workflow and Biological Context

To better illustrate the processes and potential applications, the following diagrams are provided.

G cluster_start Start cluster_deprotect Cycle 1: Deprotection cluster_couple Cycle 2: Coupling cluster_end Result start_resin Fmoc-Ala-Wang Resin deprotection 1. 20% Piperidine/DMF 2. Wash start_resin->deprotection Swell in DMF activation Fmoc-Val-OH + HBTU/DIPEA deprotection->activation Yields H-Ala-Resin coupling Couple to H-Ala-Resin activation->coupling end_product Fmoc-Val-Ala-Wang Resin coupling->end_product Wash

Caption: Workflow for sequential coupling of Val-Ala.

G cluster_start Start cluster_couple Single Coupling Cycle cluster_end Result start_resin Aminomethyl Resin activation This compound + Activating Agent start_resin->activation Swell in DMF coupling Couple to Resin activation->coupling end_product Fmoc-Val-Ala-Linker-Resin coupling->end_product Wash

Caption: Hypothetical workflow using the dipeptide block.

G ligand Bioactive Peptide (e.g., containing Val-Ala) receptor Cell Surface Receptor (e.g., GPCR) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A second_messenger->kinase response Cellular Response (e.g., Gene Expression) kinase->response Phosphorylation Cascade

Caption: A representative peptide-mediated signaling pathway.

Conclusion

For the large-scale synthesis of peptides with a C-terminal Val-Ala sequence, the sequential coupling method starting with a pre-loaded Fmoc-Ala-Wang resin remains the most cost-effective and well-documented strategy. This approach relies on high-quality, commoditized raw materials and established, highly efficient protocols.

The use of This compound as a dipeptide building block in this context is, at present, a theoretical alternative. While it offers the potential to save a full synthesis cycle—a significant advantage in terms of time and solvent usage—its likely high cost and the lack of performance data in standard SPPS make it a financially speculative choice. Its primary utility appears to be in the specialized field of ADC linker synthesis, where its unique structure justifies a higher cost.

For drug development professionals, the recommendation is to rely on the robust and economically predictable sequential coupling strategy. A thorough cost analysis, including raw material sourcing, cycle times, labor, and solvent usage, should be conducted for any specific large-scale campaign. Should this compound become available at a competitive price point and with supporting performance data, a re-evaluation of its cost-effectiveness would be warranted.

References

Stability Under Scrutiny: A Comparative Analysis of Aminomethyl-Based Linkers in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The stability of this linker is paramount, directly influencing the efficacy and safety profile of the conjugate. An ideal linker must remain robust in systemic circulation to prevent premature payload release and off-target toxicity, while efficiently liberating the active drug at the target site. This guide provides a comparative study of the stability of various aminomethyl-based linkers, supported by experimental data and detailed methodologies, to inform rational linker design.

Aminomethyl-based linkers, particularly those incorporating a p-aminobenzyl carbamate (B1207046) (PABC) spacer, are a cornerstone of modern ADC technology. Their cleavage mechanism, often triggered by specific enzymes within the target cell, leads to a self-immolative cascade that releases the unmodified drug. However, the stability of these linkers can vary significantly depending on their chemical structure and the biological environment. This guide delves into the factors influencing their stability and presents a comparative analysis of different aminomethyl-based linker strategies.

Comparative Stability of Aminomethyl-Based Linkers

The stability of aminomethyl-based linkers is typically evaluated by measuring the extent of drug deconjugation over time in various biological matrices, such as plasma from different species, and under different pH conditions. The following tables summarize key stability data for different aminomethyl-based linker systems.

Linker SystemMatrixIncubation Time (h)% Drug Release/HydrolysisReference
Valine-Citrulline-PABC (vc-PABC)Human Plasma168No significant degradation[1]
Valine-Citrulline-PABC (vc-PABC)Mouse Plasma24~100%[1][2]
Glutamic Acid-Valine-Citrulline-PABC (EVCit-PABC)Mouse Plasma168Almost no premature cleavage[1]
m-Amide-PABC (MA-PABC) with Valine-CitrullineMouse Serum2450%[2]
Glutamic Acid + MA-PABC with Valine-CitrullineMouse Serum247%[2]
Ortho Hydroxy-Protected Aryl Sulfate (B86663) (OHPAS)Mouse PlasmaNot specifiedStable[3]
Silyl Ether-Based LinkerHuman Plasma>168t1/2 > 7 days[4]
Linker TypeConditionHalf-life (t1/2)Reference
Amide Bond-Based Linkers (general)In circulation~7 days[5]
Traditional Hydrazine LinkerHuman Plasma2 days[4]
Traditional Carbonate LinkerHuman Plasma36 hours[4]

Mechanisms of Linker Cleavage

The release of the payload from an aminomethyl-based linker is a precisely controlled process. Understanding the cleavage mechanism is crucial for designing linkers that are stable in circulation but labile at the target site.

Enzymatic Cleavage

Many aminomethyl-based linkers are designed to be substrates for enzymes that are abundant in the lysosomes of target cells, such as cathepsin B.[6] The valine-citrulline (Val-Cit) dipeptide is a well-established motif that is recognized and cleaved by cathepsin B.[1][7] Following enzymatic cleavage of the dipeptide, the exposed amine on the PABC spacer initiates a 1,6-elimination reaction, leading to the release of the drug.[6]

G ADC Antibody-Drug Conjugate (in circulation) Internalization Internalization into Target Cell ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Enzyme present in lysosome Cleavage Dipeptide Cleavage CathepsinB->Cleavage Elimination 1,6-Elimination of PABC Spacer Cleavage->Elimination Initiates self-immolation DrugRelease Active Drug Released Elimination->DrugRelease

Figure 1. Enzymatic cleavage pathway of a Val-Cit-PABC linker.
pH-Sensitive Cleavage

Some linkers are designed to be stable at the physiological pH of blood (7.4) but undergo hydrolysis in the more acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.5-5).[6][8] While not exclusively an aminomethyl-based mechanism, this strategy can be incorporated into the overall linker design. For instance, a self-immolative linker can be designed to undergo a 1,6-benzyl elimination cascade triggered by a change in pH.[9]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of aminomethyl-based linkers, standardized experimental protocols are employed.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a drug-linker conjugate and the rate of drug deconjugation in plasma from different species (e.g., human, mouse, rat).[10]

Methodology:

  • Incubate the antibody-drug conjugate (ADC) at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[10]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[10]

  • Terminate the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.[11]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant, containing the released payload, and the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of released drug and remaining intact conjugate.[2][11]

In Vivo Stability Assessment

Objective: To determine the pharmacokinetic profile and in vivo stability of an ADC.[12][13]

Methodology:

  • Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).[10]

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).[10]

  • Process the blood samples to isolate plasma.[10]

  • Quantify the concentration of the intact ADC, total antibody, and free payload in the plasma samples using methods such as ELISA and LC-MS/MS.[11][12]

G cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability Incubation Incubate ADC in Plasma Sampling_vitro Time-point Sampling Incubation->Sampling_vitro Analysis_vitro LC-MS/MS Analysis Sampling_vitro->Analysis_vitro Dosing Administer ADC to Animal Model Sampling_vivo Blood Sampling Dosing->Sampling_vivo Analysis_vivo ELISA & LC-MS/MS Analysis Sampling_vivo->Analysis_vivo

Figure 2. General experimental workflow for stability assessment.

Addressing Linker Instability

The instability of certain linkers, particularly in mouse models, has prompted the development of next-generation aminomethyl-based systems with enhanced stability. For example, the valine-citrulline linker is known to be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to premature drug release.[1][3]

Strategies to improve stability include:

  • Modification of the Peptide Sequence: Introducing a glutamic acid residue to create an EVCit linker has been shown to confer stability in mouse plasma without compromising cathepsin B-mediated cleavage.[1]

  • Alterations to the PABC Spacer: Incorporating an m-amide group into the PABC spacer (MA-PABC) has demonstrated a significant improvement in mouse serum stability.[2]

  • Novel Linker Chemistries: The development of linkers such as the ortho hydroxy-protected aryl sulfate (OHPAS) platform offers alternatives that exhibit high stability in plasma across different species.[3]

Conclusion

The selection of an appropriate aminomethyl-based linker is a critical step in the development of effective and safe targeted drug conjugates. A thorough understanding of the factors influencing linker stability, coupled with rigorous experimental evaluation, is essential for the rational design of these complex therapeutics. While the Val-Cit-PABC system remains a widely used and effective linker, its limitations, particularly in preclinical mouse models, have spurred innovation in linker chemistry. The development of modified peptide sequences, altered PABC spacers, and novel linker platforms provides a growing toolbox for researchers to optimize the stability and performance of next-generation drug conjugates.

References

Navigating Purity: A Comparative Guide to Fmoc-Val-Ala-aminomethyl Acetate for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and quality of peptide linkers are paramount to the success of novel therapeutics, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). Fmoc-Val-Ala-aminomethyl acetate (B1210297), a critical dipeptide linker, demands stringent quality control to ensure therapeutic efficacy and safety. This guide provides an objective comparison of purity standards for commercially available Fmoc-Val-Ala-aminomethyl acetate, explores alternative linker technologies, and presents supporting experimental data and protocols to inform critical selection processes.

Understanding the Quality Landscape of this compound

This compound serves as a crucial component in the synthesis of ADCs, facilitating the linkage of a cytotoxic payload to a monoclonal antibody. The purity of this linker directly impacts the homogeneity, stability, and ultimately, the therapeutic window of the final ADC. Commercially available this compound is offered by several suppliers, with purity specifications typically ranging from ≥95% to ≥98%.

Key quality control parameters and potential impurities for this dipeptide linker are largely extrapolated from the well-established standards for its constituent Fmoc-protected amino acids. These impurities can arise during the synthesis and storage of the linker and may include:

  • Dipeptide-related impurities: Formation of diastereomers or incomplete coupling during synthesis.

  • β-Alanyl impurities: Arising from the rearrangement of the Fmoc protecting group.

  • Residual solvents and reagents: Including acetate, which can lead to chain termination in peptide synthesis.

  • Enantiomeric impurities: The presence of the D-enantiomer can significantly impact the biological activity of the final product.

  • Diketopiperazine formation: An intramolecular cyclization that can occur with dipeptides, leading to cleavage of the linker.

A summary of typical purity specifications from various commercial suppliers is presented in Table 1. It is important to note that while a high HPLC purity is a primary indicator of quality, it does not always reveal the full impurity profile.

Table 1: Comparison of Typical Purity Specifications for Commercially Available this compound

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC) ≥98%≥97%≥95%
Appearance White to off-white solidSolidWhite to off-white solid
Storage Conditions -20°C, protect from light-20°C-20°C, inert atmosphere

Performance Comparison with Alternative Linker Technologies

The choice of a linker is a critical design element in ADC development, influencing stability, payload release, and the "bystander effect". While the Val-Ala linker has demonstrated significant promise, a comparative analysis with other linker technologies is essential for informed decision-making.

Val-Ala vs. Val-Cit Linkers

The Val-Cit dipeptide linker is another widely used cathepsin B-cleavable linker. Comparative studies have highlighted key differences in their physicochemical properties and performance in ADCs. The Val-Ala linker is reported to have lower hydrophobicity compared to Val-Cit.[1] This can be advantageous when working with lipophilic payloads, as it may reduce the tendency for aggregation, a common challenge in ADC manufacturing, especially at higher drug-to-antibody ratios (DARs).[1][2] Some studies suggest that Val-Ala containing ADCs show less aggregation than their Val-Cit counterparts at high DARs.[2] Both linkers exhibit similar stability and efficiency in payload release mediated by cathepsin B.[1][]

β-Glucuronide Linkers

β-Glucuronide linkers represent a distinct class of enzyme-cleavable linkers that are cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and within lysosomes. A key advantage of these linkers is their high hydrophilicity, which can improve the solubility and reduce aggregation of ADCs, even with hydrophobic payloads.[][5][6] This allows for the potential to achieve higher DARs without compromising the physicochemical properties of the conjugate.[] Furthermore, β-glucuronide linkers have demonstrated excellent plasma stability, minimizing premature drug release.[][7]

Polyethylene (B3416737) Glycol (PEG) Linkers

The incorporation of polyethylene glycol (PEG) chains into linkers is a strategy to enhance the hydrophilicity of ADCs.[8][9] This modification can lead to improved pharmacokinetics, such as a longer circulation half-life and increased tumor accumulation, by shielding the ADC from premature clearance.[6] Hydrophilic PEG linkers can also mitigate the aggregation issues associated with hydrophobic drug-linker complexes.[6][8]

Table 2: Performance Comparison of this compound and Alternative Linkers

Linker TypeCleavage MechanismKey AdvantagesPotential Considerations
This compound Cathepsin BGood balance of stability and cleavage; lower hydrophobicity than Val-Cit.[1]Potential for diketopiperazine formation.[10]
Fmoc-Val-Cit Linker Cathepsin BWell-established; effective payload release.[1][]Higher hydrophobicity may lead to aggregation at high DARs.[1][2]
β-Glucuronide Linker β-glucuronidaseHigh hydrophilicity, reduces aggregation, excellent plasma stability.[][5][7]Enzyme expression levels in the tumor can vary.
PEGylated Linkers VariesImproved pharmacokinetics, enhanced solubility, reduced aggregation.[6][8][9]Potential for immunogenicity of PEG.

Experimental Protocols

To ensure the quality and performance of this compound and to facilitate a meaningful comparison with its alternatives, the following experimental protocols are provided.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify potential impurities.

Methodology:

  • Sample Preparation: Dissolve a known amount of the linker in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • HPLC System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile) is typically employed. A common gradient could be 20-80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Analysis: The purity is calculated based on the peak area of the main component relative to the total peak area. Impurities are identified by their retention times and comparison with known standards if available.

Enantiomeric Purity Analysis

Objective: To determine the percentage of the desired L,L-diastereomer and detect the presence of any D-enantiomers.

Methodology:

  • Method: Chiral HPLC is the preferred method for this analysis.[11]

  • Column: A polysaccharide-based chiral stationary phase (CSP) column is used.[11]

  • Mobile Phase: A suitable mobile phase, often a mixture of hexane/isopropanol or a reversed-phase eluent, is used as recommended by the column manufacturer.

  • Detection: UV absorbance at 265 nm.

  • Analysis: The enantiomeric excess (%ee) is calculated by comparing the peak areas of the L,L- and any D-containing diastereomers.

In Vitro Cleavage Assay

Objective: To evaluate the cleavage efficiency of the Val-Ala linker by cathepsin B.

Methodology:

  • Substrate: An ADC constructed with the this compound linker or a model peptide containing the Val-Ala sequence.

  • Enzyme: Recombinant human cathepsin B.

  • Reaction Buffer: A suitable buffer for cathepsin B activity (e.g., sodium acetate buffer, pH 5.5, containing a reducing agent like DTT).

  • Procedure: a. Incubate the substrate with cathepsin B at 37°C. b. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours). c. Quench the reaction (e.g., by adding a protease inhibitor or acid). d. Analyze the samples by LC-MS to quantify the amount of cleaved payload or peptide fragment.

  • Analysis: The rate of cleavage is determined by plotting the percentage of cleaved product over time.

Diketopiperazine Formation Analysis

Objective: To assess the stability of the dipeptide linker against intramolecular cyclization.

Methodology:

  • Sample Preparation: Dissolve the this compound or a deprotected dipeptide in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the solution at 37°C.

  • Time Points: Collect samples at various time points over an extended period (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS to detect and quantify the formation of the diketopiperazine product, which will have a lower molecular weight than the parent dipeptide.[12]

Visualizing Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

Quality_Control_Workflow cluster_QC Quality Control for this compound raw_material Commercial Product hplc Purity Analysis (HPLC) raw_material->hplc chiral_hplc Enantiomeric Purity raw_material->chiral_hplc nmr_ms Structural Confirmation (NMR/MS) raw_material->nmr_ms acetate Acetate Content raw_material->acetate

Caption: Quality control workflow for commercial this compound.

ADC_Linker_Comparison cluster_Linkers ADC Linker Technologies cluster_Properties Key Performance Attributes ValAla Val-Ala Linker Hydrophilicity Hydrophilicity ValAla->Hydrophilicity Moderate Aggregation Aggregation Tendency ValAla->Aggregation Lower than Val-Cit Stability Plasma Stability ValAla->Stability Good Cleavage Cleavage Efficiency ValAla->Cleavage Good ValCit Val-Cit Linker ValCit->Hydrophilicity Lower ValCit->Aggregation Higher ValCit->Stability Good ValCit->Cleavage Good Glucuronide β-Glucuronide Linker Glucuronide->Hydrophilicity High Glucuronide->Aggregation Low Glucuronide->Stability Excellent Glucuronide->Cleavage Specific PEG PEGylated Linker PEG->Hydrophilicity High PEG->Aggregation Low PEG->Stability Enhanced PEG->Cleavage Dependent on core linker

Caption: Comparative properties of different ADC linker technologies.

Diketopiperazine_Formation Dipeptide H-Val-Ala-OR TransitionState Intramolecular Nucleophilic Attack Dipeptide->TransitionState DKP Diketopiperazine (cyclo-Val-Ala) TransitionState->DKP CleavedPeptide ROH TransitionState->CleavedPeptide

Caption: Simplified pathway of diketopiperazine formation from a dipeptide.

References

Safety Operating Guide

A Guide to the Safe Disposal of Fmoc-Val-Ala-aminomethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe disposal of Fmoc-Val-Ala-aminomethyl acetate (B1210297), a commonly used linker in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is vital to protect laboratory personnel and the environment.

Hazard Identification and Safety Data

Fmoc-Val-Ala-aminomethyl acetate is classified with several hazards that necessitate careful handling during disposal.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This data is compiled from the Safety Data Sheet (SDS) for this compound.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound. This workflow is designed to ensure that all safety and regulatory aspects are considered.

A Start: this compound Waste B Is the waste contaminated with other hazardous materials? A->B C Segregate and label waste according to institutional guidelines for mixed chemical waste. B->C Yes D Is the original container empty? B->D No H Consult Institutional and Local Regulations for specific disposal protocols. C->H E Rinse container 3x with a suitable solvent (e.g., acetone, methanol). Collect rinsate as hazardous waste. D->E Yes G Package solid waste in a labeled, sealed container. D->G No F Deface label on empty container before disposal in appropriate solid waste stream. E->F J End F->J G->H I Arrange for pickup by certified hazardous waste disposal service. H->I I->J

Caption: Disposal workflow for this compound.

Experimental Protocol for Decontamination of Empty Containers

To ensure the safe disposal of seemingly empty containers that once held this compound, a triple-rinse procedure is recommended. This minimizes the risk of residual chemical contamination in the regular waste stream.

Materials:

  • Empty this compound container

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Suitable solvent (e.g., acetone, methanol, or another solvent in which the compound is soluble)

  • Hazardous waste container for solvent rinsate

  • Labeling materials

Procedure:

  • Don appropriate PPE: Before handling any chemicals, ensure you are wearing safety goggles, a lab coat, and nitrile gloves.

  • Initial Rinse: Add a small amount of the chosen solvent to the empty container, ensuring all interior surfaces are wetted. Securely cap the container and agitate it for at least 30 seconds.

  • Collect Rinsate: Carefully pour the solvent rinsate into a designated hazardous waste container.

  • Repeat: Perform the rinse procedure two more times to ensure the container is thoroughly decontaminated.

  • Container Disposal: Once the triple-rinse is complete, deface or remove the original label from the container. It can now be disposed of in the appropriate solid waste stream, as per your institution's guidelines.

Step-by-Step Disposal Plan

  • Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound waste.[1]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless following established institutional protocols for mixed hazardous waste.

  • Solid Waste:

    • Collect solid this compound waste in a clearly labeled, sealed, and compatible container.

    • The label should include the chemical name and associated hazards.

  • Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that are contaminated with this compound should be disposed of as hazardous waste.

  • Consult Regulations: Waste disposal must be in accordance with federal, state, and local environmental control regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Hazardous Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management service.

Upon thermal decomposition, this compound may produce oxides of carbon and nitrogen.[3] Therefore, incineration by a licensed hazardous waste facility is a common and appropriate disposal method. Always defer to the specific requirements of your local regulations and institutional policies.

References

Personal protective equipment for handling Fmoc-Val-Ala-aminomethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Fmoc-Val-Ala-aminomethyl acetate (B1210297), a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

Fmoc-Val-Ala-aminomethyl acetate is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize risks.

Hazard Summary

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[1]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[1]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[1]

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles[2][3]Protects against splashes and dust that can cause serious eye irritation.[1]
Hand Protection Nitrile or other appropriate chemical-resistant gloves[2]Prevents skin contact which can cause irritation.[1] Dispose of contaminated gloves after use.
Body Protection Laboratory coat or apron[2][3]Protects skin and clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area or a certified fume hood.[1][4] A dust mask (e.g., N95) may be necessary if handling the solid creates dust.[2]Minimizes inhalation of dust which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound during a standard solid-phase peptide synthesis workflow. These steps should be performed in a designated area, preferably within a fume hood.[4]

1. Preparation and Reagent Handling:

  • Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
  • Weigh the required amount of the solid compound in a fume hood to avoid inhaling dust.
  • When dissolving the compound, typically in a solvent like N,N-Dimethylformamide (DMF), add the solvent to the solid slowly to prevent splashing.[5]

2. Coupling Reaction:

  • The coupling of this compound to the resin-bound peptide involves activation, which should be carried out in a sealed reaction vessel.
  • Once the coupling reaction is complete, wash the resin thoroughly with an appropriate solvent (e.g., DMF) to remove any unreacted material.[5]

3. Fmoc Group Removal (Deprotection):

  • The N-terminal Fmoc protecting group is typically removed using a solution of piperidine (B6355638) in DMF (e.g., 20% piperidine).[5]
  • This step should always be performed in a fume hood as piperidine is volatile and has a strong odor.
  • After deprotection, the resin must be washed extensively to remove piperidine and the dibenzofulvene byproduct.[6]

4. Cleavage from Resin:

  • The final step of cleaving the peptide from the solid support often involves strong acids like trifluoroacetic acid (TFA).[7]
  • This is a particularly hazardous step and must be conducted in a well-ventilated fume hood while wearing appropriate PPE, including acid-resistant gloves.
  • Scavengers are often added to the cleavage cocktail to prevent side reactions.[7]

5. Spills and Contamination:

  • In case of a small spill, use appropriate tools to carefully sweep or scoop the solid material into a designated waste container.[2]
  • For larger spills, follow established laboratory emergency procedures.
  • Contaminated clothing should be removed and washed before reuse.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Dispose of unused this compound and any contaminated solid materials (e.g., weigh boats, gloves) in a clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste generated during the synthesis process, including solvents from washing steps, deprotection solutions containing piperidine, and the final cleavage cocktail containing TFA, must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Regulations: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2][8] Do not dispose of this chemical down the drain.

Workflow for Safe Handling

cluster_prep Preparation cluster_synthesis Synthesis cluster_cleavage Cleavage & Post-Synthesis cluster_disposal Disposal prep1 Equilibrate Reagent prep2 Wear Full PPE prep1->prep2 prep3 Weigh Solid in Fume Hood prep2->prep3 syn1 Dissolve Reagent prep3->syn1 Proceed to Synthesis syn2 Perform Coupling Reaction syn1->syn2 syn3 Fmoc Deprotection (Piperidine) syn2->syn3 syn4 Wash Resin syn3->syn4 cleave1 Cleave Peptide from Resin (TFA) syn4->cleave1 Proceed to Cleavage disp2 Collect Liquid Waste syn4->disp2 Waste Generated cleave2 Precipitate & Isolate Peptide cleave1->cleave2 cleave2->disp2 Waste Generated disp1 Collect Solid Waste disp3 Dispose via Certified Vendor disp1->disp3 disp2->disp3

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.